molecular formula C7H4BrN3O2 B578226 8-Bromo-3-nitroimidazo[1,2-a]pyridine CAS No. 1289042-52-9

8-Bromo-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B578226
CAS No.: 1289042-52-9
M. Wt: 242.032
InChI Key: QVWSYJTXGMBMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-nitroimidazo[1,2-a]pyridine is a chemically versatile scaffold of significant interest in medicinal chemistry and drug discovery, particularly for developing new therapies against infectious diseases. Its core structure combines a bromo substituent at the 8-position with a nitro group at the 3-position, making it a valuable intermediate for further functionalization via radical reactions . The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, recognized for its diverse biological activities. This specific derivative is primarily investigated for its potential as an antiparasitic and antibacterial agent. The nitroaromatic moiety is crucial for the activity of such compounds, as it can act as a prodrug, selectively bioactivated within parasitic cells by specific nitroreductase (NTR) enzymes . This selective activation can lead to cytotoxic effects in pathogens like Leishmania and Trypanosoma species, while demonstrating low cytotoxicity in human cell lines, offering a promising therapeutic window . Furthermore, imidazo[1,2-a]pyridine-based compounds are being explored as inhibitors of the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis , a key target for new tuberculosis drugs aiming to combat multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . The presence of both bromine and nitro groups on the core structure provides distinct synthetic advantages. The bromine atom serves as an excellent handle for further cross-coupling reactions, allowing researchers to introduce diverse chemical spaces and optimize the compound's properties through structure-activity relationship (SAR) studies . This makes 8-Bromo-3-nitroimidazo[1,2-a]pyridine a key precursor for generating novel chemical libraries aimed at discovering more potent and selective anti-infective hits. Intended Use and Disclaimer: This product is provided for Research Use Only (RUO) . It is strictly intended for laboratory research and chemical synthesis purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-2-1-3-10-6(11(12)13)4-9-7(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWSYJTXGMBMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856211
Record name 8-Bromo-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289042-52-9
Record name 8-Bromo-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 8-Bromo-3-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in pharmaceutical development, and understanding the specific characteristics of its derivatives is paramount for advancing research. This document outlines both experimental methodologies and computational approaches for the determination of critical parameters such as solubility, melting point, pKa, and lipophilicity (LogP). Additionally, it offers an expert analysis of the expected spectral properties of the molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's behavior to inform their work.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a versatile scaffold for the development of therapeutic agents targeting a wide array of biological targets. The biological activity of nitroheterocyclic compounds often involves the formation of electrophilic metabolites that can interact with cellular components.[1] The introduction of a nitro group at the 3-position and a bromine atom at the 8-position of the imidazo[1,2-a]pyridine core, as in 8-Bromo-3-nitroimidazo[1,2-a]pyridine, is a strategic chemical modification aimed at modulating the compound's electronic properties, metabolic stability, and target-binding affinity. A thorough characterization of the physicochemical properties of this specific derivative is therefore essential for its rational development as a potential drug candidate.

Molecular Profile and Physicochemical Summary

A foundational understanding of 8-Bromo-3-nitroimidazo[1,2-a]pyridine begins with its basic molecular characteristics and a summary of its key physicochemical parameters. While extensive experimental data for this specific molecule is not widely published, this section provides known information and highlights the properties that require experimental or computational determination.

Property Value / Expected Characteristics
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 258.03 g/mol
Melting Point Expected to be a crystalline solid with a sharp melting point.[2] Experimental determination is required.
Solubility Expected to have low aqueous solubility due to the aromatic rings and bromo substituent. Solubility in organic solvents like DMSO and DMF is likely to be higher. Quantitative determination is necessary.
pKa The imidazo[1,2-a]pyridine core possesses basic nitrogen atoms. The pKa is influenced by the electron-withdrawing nitro and bromo groups. Computational prediction and experimental determination are recommended. Based on analogs, the pKa of the imidazopyridine nitrogen is hypothesized to be around 6.0.[3]
Lipophilicity (LogP) The presence of a bromine atom and the aromatic system suggests a moderate to high lipophilicity. Experimental determination via RP-HPLC is the standard method.

Synthesis and Crystallinity

The synthesis of 3-nitroimidazo[1,2-a]pyridines is well-documented in the scientific literature. A common and effective method involves the nitration of the parent imidazo[1,2-a]pyridine ring. For 8-Bromo-3-nitroimidazo[1,2-a]pyridine, a plausible synthetic route starts with the commercially available 8-bromoimidazo[1,2-a]pyridine.

A typical nitration procedure involves the careful addition of a nitrating agent, such as nitric acid in the presence of sulfuric acid, to a solution of the 8-bromoimidazo[1,2-a]pyridine at a controlled temperature.[4] The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the product is isolated through neutralization and extraction, followed by purification, typically by recrystallization or column chromatography.

Given the rigid, planar structure of the imidazo[1,2-a]pyridine core and the presence of polar substituents, 8-Bromo-3-nitroimidazo[1,2-a]pyridine is expected to be a crystalline solid at room temperature.[2] The degree of crystallinity will influence its melting point, solubility, and dissolution rate.

Experimental Determination of Physicochemical Properties

Accurate experimental data is the gold standard in physicochemical characterization. The following section details the recommended protocols for determining the key properties of 8-Bromo-3-nitroimidazo[1,2-a]pyridine.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical property. For 8-Bromo-3-nitroimidazo[1,2-a]pyridine, a precise melting point range will provide an initial indication of its purity.

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[2]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.[5]

  • Measurement:

    • A rapid initial heating is performed to determine an approximate melting range.[6]

    • A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[6]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[5]

Melting_Point_Workflow A Dry, Powdered Sample B Pack Capillary Tube A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Approx. MP) C->D Trial 1 E Slow Heating (1-2°C/min) D->E Trial 2 (Fresh Sample) F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a critical parameter influencing a drug's bioavailability. The solubility of 8-Bromo-3-nitroimidazo[1,2-a]pyridine should be determined in aqueous buffers at different pH values (e.g., physiological pH 7.4) and in relevant organic solvents.

Experimental Protocol (Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

pKa Determination

The pKa value(s) of a molecule dictate its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding. For 8-Bromo-3-nitroimidazo[1,2-a]pyridine, the pKa of the basic nitrogen in the imidazo[1,2-a]pyridine ring is of primary interest. Potentiometric titration is a reliable method for its determination.[7][8]

Experimental Protocol (Potentiometric Titration):

  • Solution Preparation: A solution of the compound is prepared in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength is kept constant with an electrolyte like KCl.[7]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.[7]

  • Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa can be determined from the half-equivalence point of the titration curve.[8]

pKa_Determination_Workflow A Dissolve Compound in Solvent B Titrate with Standard Acid A->B C Monitor pH B->C D Generate Titration Curve C->D E Determine Half-Equivalence Point D->E F Calculate pKa E->F

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (LogP) Determination

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A widely used and efficient method for LogP determination is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]

Experimental Protocol (RP-HPLC):

  • Column and Mobile Phase: A C18 reverse-phase column is typically used. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known LogP values are injected to create a calibration curve by plotting their retention times against their LogP values.[10]

  • Sample Analysis: The 8-Bromo-3-nitroimidazo[1,2-a]pyridine is dissolved in the mobile phase and injected into the HPLC system.

  • Data Analysis: The retention time of the compound is measured, and its LogP value is interpolated from the calibration curve.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, or to complement it, computational (in silico) methods provide valuable predictions of physicochemical properties.

pKa Prediction

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the pKa of molecules with good accuracy.[11] These methods compute the energies of the protonated and deprotonated forms of the molecule in a simulated aqueous environment, from which the pKa can be derived. Several software packages are available for these calculations.

LogP and Solubility Prediction

Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting LogP and solubility.[12][13] These models are built by correlating the chemical structures of a large set of compounds with their experimentally determined properties. Once a reliable model is established, it can be used to predict the properties of new molecules like 8-Bromo-3-nitroimidazo[1,2-a]pyridine based on its structure.

Computational_Prediction_Workflow cluster_pKa pKa Prediction cluster_LogP_Sol LogP & Solubility Prediction A Generate 3D Structures (Protonated & Deprotonated) B DFT Energy Calculations A->B C Calculate ΔG of Deprotonation B->C D Predict pKa C->D E Calculate Molecular Descriptors F Apply QSPR Model E->F G Predict LogP & Solubility F->G

Caption: General Workflow for Computational Property Prediction.

Spectral Properties

The structural elucidation and confirmation of 8-Bromo-3-nitroimidazo[1,2-a]pyridine rely on various spectroscopic techniques. Based on the analysis of its structure and data from similar compounds, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro groups. The protons on the pyridine ring will likely appear in the downfield region (δ 7.0-9.0 ppm). The proton on the imidazole ring will also be in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all seven carbon atoms in the molecule. The carbons attached to the nitrogen, bromine, and nitro groups will have characteristic chemical shifts. For instance, the carbon bearing the nitro group (C3) is expected to be significantly downfield.

Mass Spectrometry (MS)

In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) should be readily observable. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units will be a key diagnostic feature for the molecular ion and any bromine-containing fragments.

UV-Vis Spectroscopy

The extended π-conjugated system of the imidazo[1,2-a]pyridine ring, along with the nitro group chromophore, is expected to result in strong UV absorption. The absorption maxima (λ_max) are likely to be in the range of 250-400 nm. The exact position and intensity of the absorption bands would need to be determined experimentally in a suitable solvent.

Conclusion

8-Bromo-3-nitroimidazo[1,2-a]pyridine is a compound with significant potential in drug discovery, warranting a detailed investigation of its physicochemical properties. This technical guide has provided a comprehensive framework for this characterization, outlining both established experimental protocols and powerful computational methods. While some properties need to be determined experimentally, the information and methodologies presented herein offer a solid foundation for researchers to understand and predict the behavior of this molecule. A thorough understanding of its solubility, pKa, lipophilicity, and spectral characteristics will be invaluable for its future development and application in medicinal chemistry.

References

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • JoVE. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. [Link]

  • Li, A., Jiao, G., & Irwin, R. D. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. Journal of Chromatography A, 1521, 57–65. [Link]

  • JoVE Core. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

  • El-Khoury, R., Lowe, E. I., & Smith, C. J. (2013). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PubMed Central (PMC). [Link]

  • US Patent No. US20020009388A1. (2002). Determination of log P coefficients via a RP-HPLC column.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021). Retrieved from [Link]

  • Recanatini, M., & Borea, P. A. (1991). Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles, and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. Journal of medicinal chemistry, 34(7), 2056–2060. [Link]

  • Konnick, M. M., et al. (2016). Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. PubMed Central (PMC). [Link]

  • Fayet, G., et al. (2011). Prediction of the physico-chemical properties of nitroaromatic compounds using QSPR models. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Li, Y., et al. (n.d.). SUPPORTING INFORMATION Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anti-cancer Pyrrole-Imidazole Po. DOI. [Link]

  • Li, Y., et al. (2017). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PubMed Central (PMC). [Link]

  • Santos, C. N., & Shields, G. C. (2015). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PubMed Central (PMC). [Link]

  • Al-Masoudi, N. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central (PMC). [Link]

  • El-Gizawy, S. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Pliego, J. R., & Riveros, J. M. (2002). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

  • Singh, N., & Singh, P. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate. [Link]

  • Shields, G. C., & Seybold, P. G. (2015). Computational Approaches to Predict pKa Values. ResearchGate. [Link]

  • Fayet, G., et al. (2011). Development of a QSPR model for predicting thermal stabilities of nitroaromatic compounds taking into account their decomposition mechanisms. PubMed. [Link]

  • ChemSrc. (2024). 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Torres-García, E., et al. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Al-Hussain, S. A. (n.d.). QSPR prediction of aqueous solubility of drug-like organic compounds. Semantic Scholar. [Link]

  • Postel, D., et al. (2005). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Molecules, 10(8), 932-943. [Link]

  • The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. (2025). ResearchGate. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Pyridine at BMRB. Retrieved from [Link]

  • Comprehensive Analysis of Applicability Domains of QSPR Models for Chemical Reactions. (n.d.). MDPI. [Link]

  • Fersing, C., et al. (2018). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. PubMed Central (PMC). [Link]

Sources

8-Bromo-3-nitroimidazo[1,2-a]pyridine: A Strategic Scaffold for Divergent Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Bromo-3-nitroimidazo[1,2-a]pyridine: Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

8-Bromo-3-nitroimidazo[1,2-a]pyridine (CAS: 1289042-52-9) represents a high-value pharmacophore intermediate in modern medicinal chemistry.[1] Characterized by its bifunctional reactivity—an electrophilic nitro group at C3 and a halogen handle at C8—this scaffold serves as a critical junction point for the synthesis of "drug-privileged" imidazo[1,2-a]pyridine libraries. This guide outlines the structural identity, validated synthetic protocols, and reactivity profiles necessary to deploy this compound in lead optimization campaigns, particularly for anti-infective and kinase inhibitor programs.

Chemical Identity & Physicochemical Profile[2][3][4][5]

PropertyData
CAS Number 1289042-52-9
IUPAC Name 8-Bromo-3-nitroimidazo[1,2-a]pyridine
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
SMILES [O-]c1cn2c(cccc2Br)n1
Appearance Pale yellow to yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
LogP (Calc) ~1.8 (Lipophilic, suitable for CNS penetration)

Synthetic Architecture

The synthesis of 8-bromo-3-nitroimidazo[1,2-a]pyridine is typically approached via two distinct pathways: direct electrophilic substitution (nitration) or de novo oxidative cyclization. The choice of method depends on the availability of starting materials and the desired regioselectivity.

Method A: Direct Nitration (Classical Route)

This protocol utilizes the high nucleophilicity of the C3 position in the imidazo[1,2-a]pyridine ring.

  • Starting Material: 8-Bromoimidazo[1,2-a]pyridine (CAS: 850349-02-9).[2][3]

  • Reagents: Conc. HNO₃ / Conc. H₂SO₄.

  • Conditions: 0°C to Room Temperature, 1–2 hours.

  • Mechanism: Electrophilic Aromatic Substitution (S_EAr). The bridgehead nitrogen increases electron density at C3, directing the nitronium ion (NO₂⁺) exclusively to this position.

  • Workup: Quench with ice water; precipitate filtration or extraction with EtOAc.

Method B: Oxidative Cyclization (Green Chemistry Route)

A modern approach involving the condensation of aminopyridines with nitro-olefins, avoiding strong acids.

  • Precursors: 3-Bromopyridin-2-amine + Nitroethylene (or nitro-olefin equivalents).

  • Catalyst: Iodine (I₂) or Copper salts with an oxidant (e.g., O₂ or H₂O₂).

  • Mechanism: Michael addition of the exocyclic amine to the nitroalkene, followed by oxidative intramolecular cyclization.

Visualization: Synthetic Pathways

The following diagram illustrates the convergent synthesis and the mechanistic flow.

Synthesis_Pathways Start1 8-Bromoimidazo[1,2-a]pyridine (CAS: 850349-02-9) Reagent1 HNO3 / H2SO4 (Nitration) Start1->Reagent1 Product 8-Bromo-3-nitroimidazo[1,2-a]pyridine (CAS: 1289042-52-9) Reagent1->Product SEAr Mechanism (Regioselective at C3) Start2 3-Bromopyridin-2-amine Reagent2 Nitroalkene + I2/Oxidant (Oxidative Cyclization) Start2->Reagent2 Reagent2->Product Michael Addition + Cyclization

Figure 1: Convergent synthetic strategies for the generation of the 8-bromo-3-nitro core.

Reactivity Profile & Functionalization

The orthogonal reactivity of the C8-bromo and C3-nitro groups allows for "Divergent Synthesis," enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

C8-Position: Palladium-Catalyzed Cross-Coupling

The bromine atom at C8 is electronically activated by the pyridine nitrogen, making it an excellent partner for Pd-catalyzed reactions.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the aromatic system.

  • Sonogashira: Introduction of alkynes (e.g., for antitrypanosomal analogs).[4]

  • Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine, piperazine).

C3-Position: Nitro Group Manipulation

The nitro group serves as a masked amine or a directing group.

  • Reduction: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C converts the NO₂ to NH₂. The resulting 3-aminoimidazo[1,2-a]pyridine is a versatile nucleophile for amide coupling (creating peptidomimetics) or urea formation.

  • Sandmeyer-Type Reactions: Transformation of the reduced amine into halides or nitriles.

Experimental Protocol: C8-Sonogashira Coupling (Representative)

Based on protocols for similar nitro-imidazo[1,2-a]pyridines (Fersing et al., 2019).

  • Charge: Dissolve 8-bromo-3-nitroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF.

  • Add: Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Base: Add Et₃N (3.0 eq).

  • Alkyne: Add terminal alkyne (1.2 eq) under Argon atmosphere.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.[5]

  • Yield: Typically 60–85%.

Visualization: Reactivity Map

Reactivity_Map Core 8-Bromo-3-nitroimidazo[1,2-a]pyridine C8_Suzuki C8-Aryl Derivatives (Suzuki Coupling) Core->C8_Suzuki Pd(0), Ar-B(OH)2 C8_Sono C8-Alkynyl Derivatives (Sonogashira Coupling) Core->C8_Sono Pd(II)/CuI, Alkyne C3_Amine 3-Amino Intermediate (Reduction) Core->C3_Amine Fe/NH4Cl or H2/Pd C3_Amide 3-Amido/Urea Analogs (Acylation) C3_Amine->C3_Amide R-COCl or RNCO

Figure 2: Divergent functionalization strategy utilizing orthogonal C8 and C3 reactivity handles.

Medicinal Chemistry Applications

Case Study: Antitrypanosomal Agents

Research by Fersing et al. highlighted the utility of the 3-nitroimidazo[1,2-a]pyridine scaffold.[4]

  • Mechanism: The nitro group is bioactivated by type 1 nitro-reductases (NTR) within the parasite (Trypanosoma brucei), leading to the formation of cytotoxic species that kill the pathogen.[4]

  • SAR Insight: Substitution at the 8-position (via Sonogashira coupling) with alkynes significantly improved potency (EC₅₀ < 0.1 µM) and selectivity indices (SI > 1000) compared to the unsubstituted core.

  • Key Takeaway: The 8-bromo-3-nitroimidazo[1,2-a]pyridine is the direct precursor to these high-potency leads.

Broader Utility[9]
  • Kinase Inhibition: The imidazo[1,2-a]pyridine core mimics the ATP purine ring. Functionalization at C3 (H-bond donor/acceptor) and C8 (hydrophobic pocket fit) allows tuning for kinase selectivity (e.g., p38 MAP kinase, PI3K).

  • GABA-A Modulators: While traditional ligands (Zolpidem) are 3-acyl derivatives, 3-nitro/amino variants offer novel IP space for benzodiazepine site modulation.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Energetics: Nitro-aromatics can be energetic. While this specific derivative is generally stable, avoid subjecting large quantities to shock or temperatures >150°C without DSC testing.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.

References

  • Chemical Identity & CAS: Alchimica Product Record. 8-Bromo-3-nitroimidazo[1,2-a]pyridine (CAS 1289042-52-9).[1] Link

  • Antitrypanosomal Application: Fersing, C., et al. (2019).[4] Design, synthesis, and biological evaluation of new 3-nitroimidazo[1,2-a]pyridine derivatives as potential antitrypanosomal agents. European Journal of Medicinal Chemistry. Link

  • General Synthesis Reviews: Bagdi, A. K., et al. (2015).[6] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[6] Link

  • Reactivity Context: Goel, R., et al. (2019). Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities. Current Topics in Medicinal Chemistry. Link

Sources

Spectroscopic Fingerprint of 8-Bromo-3-nitroimidazo[1,2-a]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic and structural properties make it a "privileged scaffold," amenable to functionalization for tuning biological activity. The introduction of a bromine atom at the 8-position and a nitro group at the 3-position creates 8-Bromo-3-nitroimidazo[1,2-a]pyridine, a molecule of significant interest for further chemical elaboration and drug discovery programs. The bromine atom provides a handle for cross-coupling reactions, while the nitro group can be a key pharmacophoric element or a precursor for an amino group, opening avenues for diverse structural modifications.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data (NMR, IR, and MS) for 8-Bromo-3-nitroimidazo[1,2-a]pyridine. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for the observed and predicted spectral features.

Molecular Structure

The structural framework and numbering of the 8-Bromo-3-nitroimidazo[1,2-a]pyridine ring system are fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of 8-Bromo-3-nitroimidazo[1,2-a]pyridine.

Synthesis and Experimental Protocols

The synthesis of 8-Bromo-3-nitroimidazo[1,2-a]pyridine can be achieved through a multi-step process, leveraging established methodologies for the construction and functionalization of the imidazo[1,2-a]pyridine ring system. A plausible synthetic route is outlined below.

Synthesis_Workflow A 2-Amino-3-bromopyridine D Cyclocondensation A->D B α-Halo-nitroketone B->D C 8-Bromo-3-nitroimidazo[1,2-a]pyridine D->C

Caption: Proposed synthetic workflow for 8-Bromo-3-nitroimidazo[1,2-a]pyridine.

Experimental Protocol: Synthesis of 8-Bromo-3-nitroimidazo[1,2-a]pyridine (Predicted)

This protocol is based on established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.

  • Step 1: Synthesis of 2-amino-3-bromopyridine. This starting material can be synthesized from 2-aminopyridine via electrophilic bromination.

  • Step 2: Synthesis of an α-halo-nitroketone. A suitable α-halo-nitroketone, such as 1-bromo-1-nitroacetone, would be required as the cyclization partner.

  • Step 3: Cyclocondensation. 2-Amino-3-bromopyridine is reacted with the α-halo-nitroketone in a suitable solvent such as ethanol or DMF. The reaction is typically carried out at elevated temperatures to facilitate the cyclization.

  • Step 4: Work-up and Purification. Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for 8-Bromo-3-nitroimidazo[1,2-a]pyridine are presented below, with detailed interpretations based on the electronic effects of the substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 8-Bromo-3-nitroimidazo[1,2-a]pyridine is expected to show distinct signals for the aromatic protons of the pyridine and imidazole rings. The electron-withdrawing nature of the nitro group at C3 and the bromine atom at C8 will significantly influence the chemical shifts of the neighboring protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 8-Bromo-3-nitroimidazo[1,2-a]pyridine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.5 - 8.8s-The proton at C2 is expected to be significantly deshielded due to the adjacent electron-withdrawing nitro group and the ring nitrogen.
H-5~7.8 - 8.1d~7-8The proton at C5 is deshielded by the fused imidazole ring and will appear as a doublet due to coupling with H-6.
H-6~7.2 - 7.5t~7-8The proton at C6 will appear as a triplet due to coupling with both H-5 and H-7.
H-7~7.6 - 7.9d~7-8The proton at C7 is deshielded by the adjacent bromine atom and will appear as a doublet due to coupling with H-6.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 8-Bromo-3-nitroimidazo[1,2-a]pyridine

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~140 - 145This carbon is part of the imidazole ring and is deshielded by the adjacent nitrogen and the C3-nitro group.
C-3~130 - 135The carbon bearing the nitro group will be significantly deshielded.
C-5~125 - 130Aromatic carbon in the pyridine ring.
C-6~115 - 120Aromatic carbon in the pyridine ring.
C-7~120 - 125Aromatic carbon in the pyridine ring, influenced by the adjacent bromine.
C-8~110 - 115The carbon bearing the bromine atom will show a characteristic upfield shift due to the heavy atom effect.
C-8a~145 - 150The bridgehead carbon atom is deshielded by the two adjacent nitrogen atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 8-Bromo-3-nitroimidazo[1,2-a]pyridine will be dominated by the characteristic vibrations of the aromatic rings and the nitro group.

Table 3: Predicted IR Absorption Bands for 8-Bromo-3-nitroimidazo[1,2-a]pyridine

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretching (aromatic)
~1640 - 1580Medium to StrongC=C and C=N stretching (aromatic rings)
~1550 - 1500StrongAsymmetric NO₂ stretching
~1360 - 1320StrongSymmetric NO₂ stretching
~850 - 750StrongC-H out-of-plane bending (aromatic)
~700 - 600MediumC-Br stretching

The presence of strong absorption bands for the nitro group is a key diagnostic feature in the IR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a characteristic isotopic cluster, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The nominal molecular weight is 241 g/mol .

  • Fragmentation Pattern: The fragmentation of 8-Bromo-3-nitroimidazo[1,2-a]pyridine is likely to proceed through several key pathways, including the loss of the nitro group, the bromine atom, and fragmentation of the heterocyclic rings.

Mass_Fragmentation M [M]⁺˙ m/z 241/243 F1 [M-NO₂]⁺ m/z 195/197 M->F1 - NO₂ F2 [M-Br]⁺ m/z 162 M->F2 - Br F3 [M-NO₂-HCN]⁺ m/z 168/170 F1->F3 - HCN

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

References

  • de la Torre, D., et al. (2020). Imidazo[1,2-a]pyridines in Medicinal Chemistry: A Comprehensive Review. Molecules, 25(19), 4479.
  • Sharma, V., & Kumar, V. (2018). Imidazo[1,2-a]pyridines: A decade of synthetic strategies. RSC Advances, 8(40), 22440-22481.
  • Paudler, W. W., & Kress, T. J. (1968). The nuclear magnetic resonance spectra of some imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 33(4), 1384-1388.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Guan, Z. H., et al. (2016). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 6(68), 63861-63865. [Link]

  • Fersing, C., et al. (2019). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. European Journal of Medicinal Chemistry, 179, 513-526. [Link]

A Technical Guide to the Reactivity and Synthetic Utility of the C8-Bromine Atom in 8-Bromo-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant molecules, including anxiolytics and hypnotics.[1][2] The strategic functionalization of this core is paramount in drug discovery programs. This guide focuses on a particularly valuable building block: 8-bromo-3-nitroimidazo[1,2-a]pyridine. The presence of a bromine atom at the C8 position, activated by the unique electronic properties of the fused heterocyclic system and a potent electron-withdrawing group at C3, renders this molecule a versatile precursor for advanced chemical synthesis. We will dissect the electronic factors governing the reactivity of the C8-Br bond and provide a comprehensive overview of its utility in key transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. This document serves as a technical resource, offering both mechanistic insights and field-proven experimental protocols to empower researchers in the synthesis of novel chemical entities.

Electronic Structure: The Source of C8-Br Reactivity

The reactivity of the bromine atom at the C8 position is not incidental; it is a direct consequence of the electronic architecture of the imidazo[1,2-a]pyridine ring system, which is profoundly influenced by two key features:

  • The Pyridine Nitrogen (N1): As part of the six-membered ring, the bridgehead nitrogen atom acts as an electron sink, withdrawing electron density through inductive and resonance effects. This inherently makes the pyridine portion of the scaffold electron-deficient.

  • The 3-Nitro Group: The nitro group (-NO₂) at the C3 position is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence dramatically amplifies the electron deficiency of the entire bicyclic system, including the C8 position.

This synergistic electron withdrawal creates a significant partial positive charge (δ+) at C8, weakening the C-Br bond and making it an excellent electrophilic site for a variety of chemical transformations. The diagram below illustrates how resonance delocalizes the electron deficiency, activating the C8 position.

Caption: Electronic drivers of C8-Br bond activation.

This inherent electronic deficiency makes the C8 position susceptible to Nucleophilic Aromatic Substitution (SNAr) . In SNAr, a nucleophile attacks the electron-deficient carbon, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group (bromide).[3] While direct SNAr at this position often requires harsh conditions, its potential underscores the electrophilic nature of C8, which is more commonly exploited in metal-catalyzed reactions under milder conditions.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The construction of carbon-nitrogen bonds is fundamental to pharmaceutical synthesis. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this purpose, largely replacing harsher classical methods.[4] This reaction is particularly effective for coupling aryl halides, like our substrate, with a vast range of primary and secondary amines.[5]

The success of this transformation hinges on the careful selection of a palladium catalyst, a sterically demanding phosphine ligand, and a suitable base. The ligand is crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[6]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Oxidative Addition Complex (Ar)Pd(II)(Br)L₂ Amine_Coord Amine Coordination [(Ar)Pd(II)(Br)(HNR¹R²)L] OA_Complex->Amine_Coord Ligand Exchange Amido_Complex Amido Complex (Ar)Pd(II)(NR¹R²)L Amine_Coord->Amido_Complex Deprotonation (Base) BaseHBr [Base-H]⁺Br⁻ Amine_Coord->BaseHBr Amido_Complex->Pd0 Product Ar-NR¹R² Desired Amine Amido_Complex->Product Reductive Elimination ArBr 8-Br-Imidazo[1,2-a]pyridine (Ar-Br) ArBr->Pd0 Oxidative Addition Amine Amine (HNR¹R²) Amine->OA_Complex Base Base (e.g., NaOtBu) Base->Amine_Coord

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 8-(phenylamino)-3-nitroimidazo[1,2-a]pyridine.

Materials:

  • 8-Bromo-3-nitroimidazo[1,2-a]pyridine (1.0 eq)

  • Aniline (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add 8-bromo-3-nitroimidazo[1,2-a]pyridine to the flask.

  • Solvent and Nucleophile: Add anhydrous toluene, followed by the aniline via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine-palladium complex without competing in the reaction.[7] Toluene is a common high-boiling, non-polar solvent suitable for this transformation. The ligand-to-palladium ratio is optimized to ensure the formation of the active catalytic species.

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably one of the most important C-C bond-forming reactions in modern organic synthesis, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[8][9] For the 8-bromo-3-nitroimidazo[1,2-a]pyridine substrate, this reaction provides a direct and efficient route to biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.

Comparative Data: Suzuki Coupling Conditions

The following table summarizes typical conditions for Suzuki couplings on related halo-imidazo[1,2-a]pyridine scaffolds, providing a baseline for optimization.[9][10]

Catalyst (mol%)Base (equiv.)Solvent SystemTemperature (°C)Typical Yields
Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90-10075-95%
Pd(dppf)Cl₂ (3%)Cs₂CO₃ (2.0)DMF10080-98%
SPhos Precatalyst (2%)K₃PO₄ (2.0)Toluene/H₂O (10:1)11085-99%
Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-nitro-8-(4-tolyl)imidazo[1,2-a]pyridine.

Materials:

  • 8-Bromo-3-nitroimidazo[1,2-a]pyridine (1.0 eq)

  • 4-Tolylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reagent Setup: In a round-bottom flask, combine 8-bromo-3-nitroimidazo[1,2-a]pyridine, 4-tolylboronic acid, and potassium carbonate.

  • Catalyst and Solvents: Add Pd(PPh₃)₄ to the flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90 °C with stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography to yield the desired product.

Causality: The aqueous base (K₂CO₃ in water) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[10] Dioxane is an excellent solvent for dissolving both the organic and inorganic reagents at the reaction temperature.

Other Key Transformations at the C8-Position

The reactivity of the C8-bromo group extends beyond the two major cross-coupling reactions.

Sonogashira Coupling

This reaction is used to install alkynyl moieties, which are valuable as synthetic handles and as components of bioactive molecules. Notably, 8-alkynyl-3-nitro-imidazo[1,2-a]pyridine derivatives have been investigated for their potent antitrypanosomal activity, highlighting the direct therapeutic relevance of functionalizing this position.[11] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine.

SRN1 Reactions

Under specific conditions, typically involving photostimulation or a solvated electron source, the C8-bromo group can undergo substitution via a radical-nucleophilic pathway (SRN1). This mechanism has been explicitly reported for the 8-position of similar imidazo[1,2-a]pyridine derivatives, reacting with various carbon and sulfur-centered nucleophiles.[12] This alternative pathway expands the synthetic toolkit, allowing for transformations that may not be feasible under traditional ionic conditions.

Synthetic Strategy and Diversification

8-Bromo-3-nitroimidazo[1,2-a]pyridine serves as a central hub for generating a library of diverse analogues. The choice of reaction depends on the desired final structure and the compatibility of other functional groups on the coupling partner.

Synthetic_Diversification Diversification Pathways from 8-Bromo-3-nitroimidazo[1,2-a]pyridine Start 8-Bromo-3-nitro- imidazo[1,2-a]pyridine Suzuki Suzuki Coupling (Pd cat., Base, R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig (Pd cat., Ligand, Base, R₂NH) Start->Buchwald Sonogashira Sonogashira Coupling (Pd/Cu cat., Base, R-C≡CH) Start->Sonogashira Aryl C8-Aryl/Heteroaryl (C-C Bond) Suzuki->Aryl Amine C8-Amino (C-N Bond) Buchwald->Amine Alkynyl C8-Alkynyl (C-C Bond) Sonogashira->Alkynyl

Caption: Synthetic diversification workflow.

Conclusion

The bromine atom in 8-bromo-3-nitroimidazo[1,2-a]pyridine is a highly activated and synthetically versatile functional group. Its reactivity is governed by the potent electron-withdrawing nature of the nitro group and the inherent electronic properties of the fused heterocyclic core. This guide has demonstrated its utility in cornerstone reactions of modern medicinal chemistry, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The detailed protocols and mechanistic discussions provided herein are intended to serve as a practical resource for scientists engaged in the design and synthesis of novel imidazo[1,2-a]pyridine-based compounds for drug discovery and development.

References

  • Barolo, C., et al. (2005). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Molecules. Available at: [Link]

  • de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[1][2] Available at: [Link]

  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.[4] Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[7] Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.[5] Available at: [Link]

  • Sundharaj, V., & Sarveswari, S. (2022). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Journal of Inorganic and Organometallic Polymers and Materials.[8] Available at: [Link]

  • Fersing, C., et al. (2020). Design, Synthesis, and Biological Evaluation of 8-Alkynyl-3-nitro-imidazo[1,2-a]pyridine Derivatives as Antitrypanosomal Agents. Journal of Medicinal Chemistry. [This information is synthesized from the abstract in ACS Omega review[1][11]].

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[10] Available at: [Link]

  • ChemistryTalk. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.[6] Available at: [Link]

  • Sharma, P., et al. (2015). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][4][7][12]thiadiazole with substituted anilines. RSC Advances.[13] Available at: [Link]

  • Problems in Chemistry. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.[14] Available at: [Link]

  • May, J. H., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science.[3] Available at: [Link]

Sources

A Technical Guide to the Multifaceted Role of the Nitro Group in 8-Bromo-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2][3][4] The strategic functionalization of this bicyclic heterocycle is paramount for modulating its physicochemical properties and biological activity. This technical guide provides an in-depth analysis of 8-Bromo-3-nitroimidazo[1,2-a]pyridine, with a specific focus on the pivotal and multifaceted roles of the 3-nitro substituent. We will explore its profound influence on the molecule's electronic architecture, its utility as a versatile synthetic handle for generating diverse chemical libraries, and its critical function as a pharmacophore, particularly in the context of bio-reductive activation for therapeutic applications. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of the nitro group in the design and development of novel imidazo[1,2-a]pyridine-based therapeutics.

Part 1: The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic aromatic heterocycle that has garnered significant attention in drug discovery. Its rigid structure and rich electronic nature make it an ideal framework for interacting with a wide array of biological targets. This has led to the development of several successful drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent).[1][4] The versatility of this scaffold allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological profile.

In the specific case of 8-Bromo-3-nitroimidazo[1,2-a]pyridine, two key positions are functionalized. The bromine atom at the 8-position primarily serves as a synthetic handle for late-stage diversification via cross-coupling reactions.[5] However, it is the nitro group at the 3-position that dictates the core chemical and biological characteristics of the molecule, acting as a powerful modulator of reactivity and a key element of its therapeutic potential.

Part 2: Electronic Influence of the 3-Nitro Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[6] Its placement at the 3-position of the imidazo[1,2-a]pyridine core profoundly alters the electron density distribution across the entire bicyclic system.

Key Electronic Effects:

  • Inductive and Resonance Withdrawal: The nitro group exerts a strong -I (inductive) and -R (resonance) effect, pulling electron density away from the fused rings. This significantly reduces the electron density on the scaffold.[6]

  • Activation towards Nucleophilic Attack: This electron deficiency activates the heterocyclic core, making it more susceptible to nucleophilic reactions.[6]

  • Deactivation towards Electrophilic Substitution: Conversely, the reduced electron density deactivates the ring system against electrophilic aromatic substitution, which typically occurs at the C3-position in unsubstituted imidazo[1,2-a]pyridines.

Part 3: The Nitro Group as a Versatile Synthetic Handle

Beyond its electronic modulation, the nitro group is often described as a "synthetic chameleon" due to its ability to be transformed into a variety of other functional groups, most notably an amine.[6] This conversion is a cornerstone strategy for expanding the chemical diversity of the imidazo[1,2-a]pyridine library.

Reduction to the 3-Amino Group: A Gateway to New Derivatives

The reduction of the 3-nitro group to a 3-amino group is arguably the most valuable transformation of this scaffold. The resulting 3-amino-8-bromoimidazo[1,2-a]pyridine is a key intermediate for constructing libraries of derivatives, typically through amide bond formation, sulfonylation, or further C-N cross-coupling reactions.

reduction_workflow start 8-Bromo-3-nitroimidazo[1,2-a]pyridine reagents Reducing Agent (e.g., SnCl2·2H2O, Fe/HCl, H2/Pd-C) start->reagents product 8-Bromo-3-aminoimidazo[1,2-a]pyridine reagents->product derivatives Diverse Chemical Library (Amides, Sulfonamides, etc.) product->derivatives Further Functionalization

Experimental Protocol: Reduction of 8-Bromo-3-nitroimidazo[1,2-a]pyridine

This protocol describes a common method using tin(II) chloride, which is known for its chemoselectivity and mild reaction conditions.[7]

Materials:

  • 8-Bromo-3-nitroimidazo[1,2-a]pyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 8-Bromo-3-nitroimidazo[1,2-a]pyridine (1.0 eq).

  • Solvent Addition: Add absolute ethanol to create a suspension (approx. 10-15 mL per 1 g of starting material).

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent) until the starting material spot is completely consumed (typically 2-4 hours).

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and basify by the slow addition of a saturated NaHCO₃ solution until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 8-Bromo-3-aminoimidazo[1,2-a]pyridine, can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Part 4: Impact on Biological Activity and Mechanism of Action

The 3-nitro group is not merely a synthetic tool; it is often an essential pharmacophore responsible for the compound's biological activity, particularly against certain parasites and in hypoxic (low oxygen) environments found in solid tumors.[8][9]

Bio-reductive Activation: A Targeted Attack

Many nitroaromatic compounds function as prodrugs. Their therapeutic effect is dependent on the in vivo reduction of the nitro group by specific nitroreductase enzymes.[10] These enzymes are prevalent in various anaerobic bacteria and protozoan parasites (like Trypanosoma brucei, the causative agent of sleeping sickness) but are less active in mammalian cells under normal oxygen conditions.[2][11]

This differential activity forms the basis of selective toxicity. The enzymatic reduction generates a cascade of highly reactive, cytotoxic species, including nitroso, hydroxylamino, and nitro radical anions, which can damage cellular macromolecules like DNA, lipids, and proteins, leading to cell death.[2][10][11]

bioactivation R_NO2 R-NO₂ (Parent Drug) Nitroreductase Nitroreductase (Type 1) R_NO2->Nitroreductase R_NO2_radical R-NO₂⁻˙ (Nitro Radical Anion) Nitroreductase->R_NO2_radical 1e⁻ R_NO R-NO (Nitroso) R_NO2_radical->R_NO 1e⁻, H⁺ Cytotoxicity Covalent Adducts (DNA, Protein Damage) Cell Death R_NO2_radical->Cytotoxicity R_NHOH R-NHOH (Hydroxylamine) R_NO->R_NHOH 2e⁻, 2H⁺ R_NHOH->Cytotoxicity

Structure-Activity Relationship (SAR) Insights

Studies consistently demonstrate the critical role of the 3-nitro group for certain biological activities. For instance, in the development of antitrypanosomal agents, 3-nitro-imidazo[1,2-a]pyridine derivatives were found to be significantly more potent than their 3-amino counterparts.[2][11] This highlights that the nitro group is essential for the mechanism of action, which is presumed to be bio-reductive activation by parasitic nitroreductases.[11] Similarly, in cancer research, compounds bearing a nitro group have shown potent activity against various cell lines, suggesting its importance for efficacy.[12]

Compound Series Substitution at C3 Target/Assay Relative Potency Reference
Antitrypanosomal Agents-NO₂Trypanosoma bruceiHigh (EC₅₀ = 0.07 µM)[2][11]
Antitrypanosomal Agents-NH₂Trypanosoma bruceiLow (EC₅₀ = 6.8 µM)[2][11]
Anticancer Agents-NO₂ (on C2-phenyl)HT-29 Colon Cancer CellsHigh (IC₅₀ = 4.15 µM)[12]
Anticancer AgentsVarious e⁻ donating groupsVarious Cancer CellsGenerally lower[13]

Part 5: Interplay with the 8-Bromo Substituent

The presence of the 8-bromo substituent provides a crucial orthogonal handle for synthetic diversification. While the 3-nitro group's chemistry revolves around reduction, the 8-bromo position is primed for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[2][14] This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties to explore and optimize properties like:

  • Target Affinity: Introducing groups that can form additional interactions with the biological target.

  • Solubility and ADME Properties: Modulating the lipophilicity and metabolic stability of the molecule.

  • Selectivity: Fine-tuning the molecule to interact with the desired target over off-targets.

The strong electron-withdrawing nature of the 3-nitro group can impact the reactivity of the 8-bromo position, sometimes requiring more forcing reaction conditions for the oxidative addition step in the catalytic cycle of cross-coupling reactions.

Conclusion

The 3-nitro group in 8-Bromo-3-nitroimidazo[1,2-a]pyridine is far more than a simple substituent. It is a master controller of the molecule's properties and potential. It fundamentally reshapes the electronic landscape of the imidazo[1,2-a]pyridine core, serves as a critical gateway for the synthesis of diverse analogues via its reduction to an amine, and, most importantly, acts as a key pharmacophore that enables a targeted, bio-reductive mechanism of action against specific pathogens and in hypoxic cancer environments. A thorough understanding of these multifaceted roles is essential for any scientist or researcher working to unlock the full therapeutic potential of this privileged scaffold.

References

  • Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved February 13, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC. Retrieved February 13, 2026, from [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC. Retrieved February 13, 2026, from [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole ?. (2016). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega. Retrieved February 13, 2026, from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications. Retrieved February 13, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Technical Guide: Solubility Profile of 8-Bromo-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-3-nitroimidazo[1,2-a]pyridine is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as an intermediate in the synthesis of anti-infective agents (specifically antileishmanial and antitrypanosomal drugs) and PI3K/mTOR inhibitors.[1] Its solubility profile is governed by the interplay between the lipophilic bromine substituent at the C8 position and the polar, electron-withdrawing nitro group at the C3 position.

This guide provides a comprehensive technical analysis of its solubility across common laboratory solvents, supported by experimental protocols for solubility determination and recrystallization. The data herein is synthesized from synthetic workups and physicochemical principles, designed to assist researchers in process chemistry and formulation.

Part 1: Physicochemical Profile[2]

Understanding the molecular properties is a prerequisite for predicting solubility behavior. The 3-nitro group introduces significant polarity and hydrogen-bond accepting capability, while the 8-bromo substituent enhances lipophilicity and crystal lattice energy.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight ~241.03 g/mol Moderate MW facilitates dissolution in organic solvents.
LogP (Predicted) ~1.8 – 2.2Indicates preference for organic solvents over water; lipophilic enough to cross membranes.
H-Bond Donors 0Lack of donors limits water solubility.
H-Bond Acceptors 4 (Nitro group + Pyridine N)Facilitates solubility in polar aprotic solvents (DMSO, DMF).
Appearance Yellow to Orange Crystalline SolidColor derived from the nitro-aromatic conjugation.

Part 2: Solubility Data & Solvent Screening

The solubility of 8-Bromo-3-nitroimidazo[1,2-a]pyridine follows a "like dissolves like" principle, heavily skewed towards polar aprotic solvents due to the nitro group's dipole.

Solvent Classification Table
Solvent ClassSpecific SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Ideal for stock solutions (10-100 mM) and biological assays. Caution: DMSO is hygroscopic; water uptake can induce precipitation.
Polar Aprotic Acetone, Acetonitrile Good Suitable for reaction solvents and HPLC sample preparation.
Chlorinated Dichloromethane (DCM), Chloroform Good Excellent for extraction from aqueous workups.
Polar Protic Ethanol, Methanol Moderate (Temp. Dependent)Key Process Solvent. Low solubility at RT, high at reflux. Ideal for recrystallization .
Esters Ethyl Acetate Moderate Often used in mixtures with Hexane for chromatography.
Non-Polar Hexane, Heptane, Diethyl Ether Poor / Insoluble Acts as an anti-solvent to force precipitation.
Aqueous Water, PBS (pH 7.4) Insoluble (<0.1 mg/mL)Requires co-solvents (e.g., 5% DMSO) or formulation aids (cyclodextrins) for biological testing.
Thermodynamic Solubility Trends
  • Temperature Sensitivity: The compound exhibits a steep solubility curve in alcohols (Ethanol/Methanol). This property is exploited in purification, where the compound dissolves fully at reflux (~78°C for EtOH) and crystallizes upon cooling to 0–4°C.

  • pH Dependence: The imidazo[1,2-a]pyridine core is weakly basic (pKa ~3-4 for the ring nitrogen, lowered by the electron-withdrawing nitro group). Solubility may slightly increase in highly acidic media (pH < 2) due to protonation, but this is rarely useful for stability reasons.

Part 3: Experimental Methodologies

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for your specific batch.

  • Preparation: Weigh ~10 mg of 8-Bromo-3-nitroimidazo[1,2-a]pyridine into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add the target solvent in 50 µL increments.

  • Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C.

  • Observation:

    • If solid dissolves → Calculate solubility (Mass / Volume).

    • If solid remains → Add more solvent and repeat.

  • Saturation Check: If undissolved solid remains after 1 mL, centrifuge at 10,000 rpm for 5 min. Filter supernatant, dry, and weigh the residue to calculate the dissolved fraction (Mass Initial - Mass Residue).

Protocol B: Purification via Recrystallization

The most effective method for purifying this intermediate from crude reaction mixtures.

  • Dissolution: Suspend crude 8-Bromo-3-nitroimidazo[1,2-a]pyridine in Ethanol (95% or absolute) (approx. 10-15 mL per gram of solid).

  • Heating: Heat the mixture to reflux (78°C) with magnetic stirring until a clear yellow/orange solution is obtained.

    • Troubleshooting: If insoluble particles remain (likely inorganic salts or polymeric impurities), filter the hot solution rapidly through a pre-warmed glass frit.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the resulting crystals via vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (or a 1:1 mixture of cold Ethanol/Hexane) to remove surface impurities without significant yield loss.

  • Drying: Dry under high vacuum at 40°C to remove residual solvent.

Part 4: Visualization of Workflows

Diagram 1: Solubility-Based Purification Logic

This decision tree guides the selection of solvents based on the intended application (Synthesis vs. Analysis).

SolubilityLogic Start Start: 8-Bromo-3-nitroimidazo[1,2-a]pyridine Sample Goal Define Goal Start->Goal Analysis Analytical (HPLC/NMR) Goal->Analysis Quantification Synthesis Synthesis / Reaction Goal->Synthesis Derivatization Purification Purification Goal->Purification Cleanup DMSO Use DMSO-d6 or DMSO (High Solubility, Stable) Analysis->DMSO Stock Solution Synthesis->DMSO SNAr / Coupling DCM Use DCM or Chloroform (Good Solubility, Volatile) Synthesis->DCM Non-polar Rxn Recryst Recrystallization Solvent: Ethanol Purification->Recryst High Purity Needed Wash Precipitation/Wash Anti-solvent: Water or Hexane Purification->Wash Remove Salts/Oils

Caption: Decision matrix for solvent selection based on experimental objectives.

Diagram 2: Recrystallization Process Flow

A visual representation of the temperature-dependent solubility exploited for purification.

Recrystallization Crude Crude Solid (Impure) Mix Suspend in EtOH Crude->Mix Heat Heat to Reflux (78°C) Mix->Heat Soluble Clear Solution (High Solubility) Heat->Soluble Dissolution Cool Cool to 0°C (Low Solubility) Soluble->Cool Supersaturation Filter Vacuum Filter Cool->Filter Precipitation Pure Pure Crystals Filter->Pure Wash & Dry

Caption: Thermal cycle for purification using Ethanol as the process solvent.

Part 5: Safety & Handling

  • Hazards: As a nitro-aromatic compound, treat as potentially toxic and mutagenic. Standard GHS classifications for this class include H302 (Harmful if swallowed) , H315 (Causes skin irritation) , and H319 (Causes serious eye irritation) .[2]

  • DMSO Handling: When using DMSO, remember it penetrates skin rapidly, potentially carrying the dissolved nitro-compound into the bloodstream. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Solutions containing halogenated solvents (DCM) must be segregated from non-halogenated organic waste (Ethanol/DMSO).

References

  • Fersing, C., et al. (2019). "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." Molecules, 24(16), 2866. Link

  • Goel, R., et al. (2019). "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega, 4(1), 1041–1058. Link

  • Hao, X.-Q., et al. (2016).[3] "Nitrosylation of imidazo[1,2-a]pyridines in metal free system." Journal of Saudi Chemical Society, 20(Supp 1), S347-S352. Link

  • RSC Publishing. "Preparation of nitropyridines by nitration of pyridines with nitric acid."[4] Organic & Biomolecular Chemistry. Link

Sources

The Emerging Potential of 8-Bromo-3-nitroimidazo[1,2-a]pyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This scaffold is a key structural component in several commercially successful drugs, including the anxiolytics zolpidem and alpidem, underscoring its therapeutic relevance.[3][4][5][6] The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the exploration of its derivatives for a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4][5][7]

This technical guide will delve into the specific potential of an intriguing derivative, 8-Bromo-3-nitroimidazo[1,2-a]pyridine , in the realm of drug discovery. We will explore the synergistic effects of the bromo and nitro substituents on the core scaffold, propose potential therapeutic applications based on existing literature, and provide a framework for its synthesis and biological evaluation.

The Strategic Importance of Bromine and Nitro Substituents

The introduction of bromine and nitro groups onto the imidazo[1,2-a]pyridine scaffold is a deliberate strategy to modulate its biological activity. Each substituent brings unique properties that can enhance the therapeutic potential of the parent molecule.

The Role of the 8-Bromo Substituent

The bromine atom at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can play a crucial role in drug-target interactions, potentially increasing binding affinity and selectivity.[8][9] Furthermore, the lipophilicity imparted by the bromine atom can enhance membrane permeability and oral bioavailability.[10][11] From a synthetic standpoint, the bromine atom serves as a versatile handle for further structural modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]

The Significance of the 3-Nitro Group

The 3-nitro group is a strong electron-withdrawing group that can profoundly impact the electronic properties of the imidazo[1,2-a]pyridine ring. This electronic modulation can be critical for specific biological activities. In the context of infectious diseases, particularly those caused by protozoan parasites like Trypanosoma brucei, the nitro group is often a key pharmacophoric element.[3][12] The mechanism of action of many nitro-heterocyclic drugs involves the enzymatic reduction of the nitro group within the pathogen to generate cytotoxic radical species that damage cellular components like DNA and proteins.[3][12] The presence of the nitro group has been shown to be fundamental for the antitrypanosomal activity of 3-nitro-imidazo[1,2-a]pyridine derivatives.[3][12]

Potential Therapeutic Applications of 8-Bromo-3-nitroimidazo[1,2-a]pyridine

Based on the known biological activities of related imidazo[1,2-a]pyridine derivatives, we can hypothesize several promising therapeutic avenues for 8-Bromo-3-nitroimidazo[1,2-a]pyridine.

Antiparasitic Agents

The presence of the 3-nitro group strongly suggests potential applications in combating parasitic diseases. Research on 3-nitro-imidazo[1,2-a]pyridine derivatives has demonstrated potent activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis.[3][12] The proposed mechanism involves the reduction of the nitro group by parasitic nitroreductases. The 8-bromo substituent could further enhance this activity by improving cell penetration or by providing a site for further optimization of the molecule's pharmacokinetic profile.

Anticancer Agents

The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its anticancer properties, with derivatives showing activity against various cancer cell lines.[3][4][5][13] Some imidazo[1,2-a]pyridines have been identified as inhibitors of key signaling pathways in cancer, such as the Wnt/β-catenin pathway.[14] The cytotoxic potential of the nitro group, particularly in hypoxic tumor environments where nitroreductase activity is often upregulated, presents a compelling rationale for investigating 8-Bromo-3-nitroimidazo[1,2-a]pyridine as a potential anticancer agent. The bromine atom could contribute to enhanced cellular uptake and binding to target proteins.

Antituberculosis Agents

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anti-tuberculosis agents, with some compounds showing efficacy against multidrug-resistant strains of Mycobacterium tuberculosis.[15][16] The mechanism of action for some of these compounds involves the inhibition of the cytochrome bc1 complex, a key component of the electron transport chain. The electronic properties conferred by the nitro and bromo groups could favorably influence the interaction of 8-Bromo-3-nitroimidazo[1,2-a]pyridine with mycobacterial targets.

Proposed Synthetic and Evaluation Workflow

A systematic approach is required to synthesize and evaluate the therapeutic potential of 8-Bromo-3-nitroimidazo[1,2-a]pyridine. The following workflow outlines a logical progression from chemical synthesis to biological screening.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Cascade cluster_moa Mechanism of Action Studies cluster_adme In Vitro ADME Profiling Synthesis Synthesis of 8-Bromo-3-nitroimidazo[1,2-a]pyridine Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Screening (Antiparasitic, Anticancer, Antitubercular Assays) Characterization->InVitro Cytotoxicity Cytotoxicity Assays (e.g., on mammalian cell lines) InVitro->Cytotoxicity HitIdentification Hit Identification & Prioritization Cytotoxicity->HitIdentification TargetID Target Identification & Validation HitIdentification->TargetID Metabolic Metabolic Stability (Microsomes, Hepatocytes) HitIdentification->Metabolic Biochemical Biochemical & Cellular Assays TargetID->Biochemical Permeability Permeability (e.g., Caco-2) Metabolic->Permeability

Caption: Proposed workflow for the synthesis and evaluation of 8-Bromo-3-nitroimidazo[1,2-a]pyridine.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-3-nitroimidazo[1,2-a]pyridine

This protocol is a proposed method based on established synthetic routes for similar compounds.

Materials:

  • 3-Bromo-2-aminopyridine

  • A suitable nitro-containing building block (e.g., 2-bromo-1-nitroethene or a similar reagent)

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., Triethylamine, Potassium Carbonate)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 3-Bromo-2-aminopyridine in a suitable solvent, add the base.

  • Slowly add the nitro-containing building block to the reaction mixture at room temperature.

  • Heat the reaction mixture under reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Protocol 2: In Vitro Antiparasitic Assay (Example: Trypanosoma brucei)

Materials:

  • Trypanosoma brucei brucei bloodstream forms

  • Complete HMI-9 medium

  • Resazurin-based viability dye

  • 96-well microtiter plates

  • Test compound (8-Bromo-3-nitroimidazo[1,2-a]pyridine) dissolved in DMSO

  • Positive control (e.g., Suramin)

  • Negative control (DMSO vehicle)

Procedure:

  • Culture T. b. brucei in complete HMI-9 medium to the mid-log phase.

  • Prepare a serial dilution of the test compound in the culture medium in a 96-well plate.

  • Add the parasite suspension to each well to achieve a final density of 2 x 10⁴ cells/mL.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48 hours.

  • Add the resazurin-based viability dye to each well and incubate for another 24 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the EC₅₀ value (the concentration of the compound that inhibits parasite growth by 50%) using appropriate software.

Conclusion and Future Directions

8-Bromo-3-nitroimidazo[1,2-a]pyridine represents a promising, yet underexplored, molecule in medicinal chemistry. The strategic combination of the privileged imidazo[1,2-a]pyridine scaffold with a bromine atom and a nitro group provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of infectious diseases and oncology. The proposed synthetic and evaluation workflow provides a clear path for elucidating its biological activity and mechanism of action. Further research into this and related derivatives could lead to the discovery of novel drug candidates with improved efficacy and pharmacological profiles.

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Zhang, Y., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Kumar, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. [Link]

  • Castagnolo, D., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry. [Link]

  • Bar, C., et al. (2005). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Arkivoc. [Link]

  • Kujawski, J., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • Kujawski, J., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. [Link]

  • Kujawski, J., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science. [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Link]

  • Kujawski, J., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

  • Siddiqui, A. A., et al. (2007). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Acta Pharmaceutica. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Martínez, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link]

  • Kumar, V., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets. [Link]

  • Hranjec, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link]

  • Gulea, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. [Link]

  • Kumar, V., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

Sources

Introduction to the Imidazo[1,2-a]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a cornerstone in modern medicinal chemistry, often classified as a "privileged structure" due to its ability to bind to a diverse array of biological targets with high affinity. Structurally, it consists of a pyridine ring fused to an imidazole ring, sharing a bridgehead nitrogen atom. This bicyclic heteroaromatic system is isosteric with indole and purine, yet offers distinct physicochemical properties—specifically regarding basicity, metabolic stability, and hydrogen bond acceptor capabilities—that make it invaluable in drug design.

This guide provides a comprehensive technical analysis of the scaffold, moving from quantum mechanical properties to practical synthetic protocols and clinical applications.

Part 1: Structural & Electronic Architecture

Aromaticity and Electronic Distribution

The imidazo[1,2-a]pyridine system is a 10


-electron aromatic system. Unlike indole, where the nitrogen lone pair is strictly part of the aromatic sextet, the bridgehead nitrogen (N4) in imidazo[1,2-a]pyridine contributes to the 

-system, while the N1 nitrogen retains a lone pair in an

orbital, orthogonal to the

-system.
  • Aromaticity: Calculated Nucleus-Independent Chemical Shift (NICS) values confirm aromaticity, though the electron density is not evenly distributed.[1] The imidazole ring generally exhibits higher electron density than the pyridine ring.

  • Basicity (pKa): The pKa of the parent imidazo[1,2-a]pyridine conjugate acid is approximately 5.6 – 6.8 . Protonation occurs exclusively at the N1 position. This is a critical design feature; unlike highly basic aliphatic amines, this range often allows the scaffold to exist as a mixture of neutral and cationic forms at physiological pH, aiding in both solubility and membrane permeability.

Reactivity Profile (Regioselectivity)

The scaffold exhibits a distinct reactivity dichotomy:

  • Electrophilic Substitution (

    
    Ar):  The C3  position is the most nucleophilic site, characterized by the highest HOMO coefficient. Halogenation, formylation, and Mannich reactions occur readily here.
    
  • Nucleophilic Substitution (

    
    Ar):  The C5  and C7  positions are electron-deficient, particularly when the ring is activated (e.g., by protonation or electron-withdrawing groups).
    
  • Metallation/C-H Activation: The C2 proton is the most acidic and is the primary site for direct arylation or lithiation-mediated functionalization.

Visualization: Reactivity Map

ReactivityMap Scaffold Imidazo[1,2-a]pyridine Core C3 C3 Position (Highest HOMO) Scaffold->C3 N1 N1 Position (Protonation Site) Scaffold->N1 C2 C2 Position (C-H Activation) Scaffold->C2 C5_C7 C5/C7 Positions (Electrophilic Sites) Scaffold->C5_C7 Electrophilic Electrophilic Aromatic Substitution (SEAr) C3->Electrophilic Halogenation, Formylation SaltFormation Salt Formation / H-Bond Acceptor N1->SaltFormation pKa ~ 6.8 DirectArylation Direct Arylation / Lithiation C2->DirectArylation Pd-Cat Coupling Nucleophilic Nucleophilic Attack (SNAr) C5_C7->Nucleophilic Displacement

Figure 1: Regioselectivity map of the imidazo[1,2-a]pyridine scaffold highlighting the distinct electronic zones.

Part 2: Synthetic Methodologies

The synthesis of this scaffold has evolved from classical condensations to modern multicomponent reactions (MCRs).

The Condensation Method (Classical)

The most robust method involves the condensation of 2-aminopyridines with


-haloketones .
  • Mechanism: Initial nucleophilic attack by the exocyclic amine nitrogen on the ketone carbonyl, followed by cyclization of the ring nitrogen onto the

    
    -carbon and dehydration.
    
  • Advantages: High regioselectivity, broad availability of starting materials.

Protocol 1: General Condensation Procedure

  • Reagents: Dissolve 2-aminopyridine (1.0 equiv) and the appropriate

    
    -bromoacetophenone (1.0 equiv) in ethanol or refluxing acetone.
    
  • Reaction: Heat to reflux for 4–12 hours. The hydrobromide salt of the product often precipitates.

  • Workup: Cool the mixture. Filter the solid. Neutralize with aqueous

    
     to obtain the free base.
    
  • Purification: Recrystallization from ethanol/water or column chromatography (EtOAc/Hexane).

The Groebke-Blackburn-Bienaymé (GBB) Reaction

A powerful one-pot MCR utilizing an aldehyde, a 2-aminopyridine, and an isocyanide.

  • Mechanism: Formation of a Schiff base (imine) between the amine and aldehyde, followed by [4+1] cycloaddition with the isocyanide.

  • Advantages: Rapid access to C3-amino functionalized derivatives (highly relevant for kinase inhibitors).

Protocol 2: Microwave-Assisted GBB Synthesis

  • Reagents: Combine 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.1 mmol) in MeOH (3 mL).

  • Catalyst: Add catalytic Scandium Triflate (

    
    , 5 mol%) or simply use acetic acid as solvent.
    
  • Reaction: Irradiate in a microwave reactor at 100°C for 20 minutes.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with water/brine.

  • Purification: Flash chromatography.

Visualization: Synthetic Workflow

SynthesisWorkflow Aminopyridine 2-Aminopyridine Condensation Condensation Reaction (Reflux, EtOH) Aminopyridine->Condensation Imine Schiff Base Intermediate Aminopyridine->Imine HaloKetone α-Haloketone HaloKetone->Condensation Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide GBB Groebke-Blackburn-Bienaymé (Acid Cat., MCR) Isocyanide->GBB StandardScaffold 2-Substituted Imidazo[1,2-a]pyridine Condensation->StandardScaffold -H2O, -HBr AminoScaffold 3-Amino-Imidazo[1,2-a]pyridine (High Diversity) GBB->AminoScaffold Cycloaddition Imine->GBB

Figure 2: Comparison of the classical condensation route versus the multicomponent GBB reaction.

Part 3: Medicinal Chemistry & Pharmacology[3][4][5][6][7]

The imidazo[1,2-a]pyridine scaffold is pharmacologically versatile. Its planarity allows intercalation into DNA, while its nitrogen atoms serve as critical hydrogen bond acceptors in kinase ATP-binding pockets and GABA receptors.

Key Therapeutic Areas
  • GABA-A Receptor Modulators: The most famous application. The scaffold binds to the benzodiazepine site (

    
     subunit selectivity) of the GABA-A receptor.
    
  • Kinase Inhibitors: The N1 nitrogen often mimics the adenine N1 of ATP, forming H-bonds with the hinge region of kinases (e.g., p38 MAP kinase, PI3K).

  • Anti-Infectives: Recent data shows high potency against Mycobacterium tuberculosis (QcrB inhibitors).

Marketed Drugs & Case Studies
Drug NameIndicationMechanism of ActionKey Structural Feature
Zolpidem (Ambien)InsomniaGABA-A agonist (

selective)
C3-acetamide, C2-tolyl, C6-methyl. High selectivity over BZ receptors.
Alpidem AnxiolyticGABA-A agonistC3-amide, C6-chloro. Withdrawn due to hepatotoxicity.
Olprinone Heart FailurePDE3 InhibitorPyridone fused system. Positive inotrope.
Miroprofen InflammationCOX InhibitorC2-propionic acid moiety.
Minodronic Acid OsteoporosisBisphosphonateC3-ethyl-bisphosphonate.
Visualization: Drug Development Pipeline

DrugPipeline Core Imidazo[1,2-a]pyridine Scaffold Mod1 C3-Functionalization (Amides/Esters) Core->Mod1 Mod2 C2-Aryl Group (Lipophilicity) Core->Mod2 Mod3 C6-Substitution (Metabolic Stability) Core->Mod3 Target1 GABA-A Receptor (Zolpidem) Mod1->Target1 Selectivity Target3 Tubulin/Kinases (Oncology Candidates) Mod1->Target3 H-Bonding Mod2->Target1 Binding Affinity Target2 PDE3 Enzyme (Olprinone) Mod3->Target2 Bioavailability

Figure 3: Structural Activity Relationship (SAR) flow from core scaffold to biological targets.

Part 4: Future Outlook

The field is moving toward C-H functionalization to avoid pre-functionalized starting materials.

  • Photoredox Catalysis: Visible-light-mediated C3-arylation using diazonium salts or eosin Y catalysis is emerging as a green alternative to traditional Pd-catalyzed cross-couplings.

  • Late-Stage Functionalization: Direct C-H activation at C5 and C3 allows medicinal chemists to diversify the scaffold at the final stage of synthesis, rapidly generating libraries for SAR studies.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2024. Link

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI, 2024. Link

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 2020. Link

  • Discovery of a Novel Class of Imidazo[1,2-a]pyridines with Potent PDGFR Activity. ACS Medicinal Chemistry Letters, 2016. Link

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 2017. Link

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 8-Bromo-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 8-Bromo-3-nitroimidazo[1,2-a]pyridine .

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in anxiolytics (e.g., Zolpidem) and anti-ulcer agents. Functionalization at the C8 position is sterically challenging due to the peri-like interaction with the bridgehead nitrogen. Furthermore, the C3-nitro group introduces significant electronic bias, activating the C8-Br bond for oxidative addition while simultaneously rendering the ring susceptible to nucleophilic side reactions.

This guide provides a self-validating screening workflow and a gram-scale protocol designed to maximize yield while preserving the nitro functionality.

Strategic Analysis: The "Push-Pull" Challenge

Before initiating wet chemistry, one must understand the electronic landscape of the substrate.

Substrate Electronics
  • The Electrophile (Substrate): The 3-nitro group is a strong electron-withdrawing group (EWG). It pulls electron density from the pyridine ring.

    • Pro: This makes the C8-Br bond highly electrophilic, facilitating Oxidative Addition to Pd(0).

    • Con: The resulting Pd(II)-Ar intermediate is electron-poor. This can retard the Reductive Elimination step (which requires electron density to form the C-N bond).

  • The Solution: Use electron-rich, bulky phosphine ligands (e.g., Dialkylbiarylphosphines like BrettPhos or XPhos). These ligands donate electron density to the metal center, accelerating the sluggish reductive elimination step.

Chemoselectivity Risks
  • Nitro Reduction: Standard catalytic conditions can sometimes reduce nitro groups to amines, leading to polymerization. We avoid strong reductants (e.g., formates) and stick to mild bases.

  • Base Sensitivity: The nitro group activates the ring toward Nucleophilic Aromatic Substitution (

    
    ). Strong bases (e.g., NaOtBu) may attack the ring directly or cause decomposition. Inorganic carbonates (Cs₂CO₃) or phosphates (K₃PO₄)  are preferred.
    

Visualization: Mechanistic Pathway[1]

The following diagram illustrates the catalytic cycle adapted for this electron-deficient substrate.

BuchwaldMechanism Pd0 Pd(0) Active Species (Ligand-Stabilized) OxAdd Oxidative Addition (Fast due to 3-NO2 EWG) Pd0->OxAdd + Substrate Substrate 8-Bromo-3-nitroimidazo[1,2-a]pyridine Substrate->OxAdd AmineBind Amine Coordination OxAdd->AmineBind + HNR2 Deprot Deprotonation by Base (Cs2CO3 / K3PO4) AmineBind->Deprot RedElim Reductive Elimination (Rate Determining Step) Deprot->RedElim - Base-HBr RedElim->Pd0 Regeneration Product C8-Aminated Product RedElim->Product

Caption: Catalytic cycle highlighting the acceleration of oxidative addition by the nitro group and the critical nature of the reductive elimination step.

Experimental Protocols

Protocol A: Micro-Scale Catalyst Screening (Recommended First Step)

Do not commit precious intermediate to a large batch without verifying the Ligand/Base combination.

Objective: Identify the optimal ligand for the specific amine partner.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃0.05Metal Source
Ligand L1: BINAP, L2: Xantphos, L3: BrettPhos, L4: XPhos0.10Stereo/Electronic Modulator
Base Cs₂CO₃2.0Acid Scavenger (Mild)
Solvent 1,4-Dioxane (Anhydrous)[0.1 M]Solvent

Procedure:

  • Prepare 4 reaction vials (2 mL or 4 mL) equipped with magnetic stir bars.

  • Add 8-Bromo-3-nitroimidazo[1,2-a]pyridine (30 mg, 0.12 mmol) to each vial.

  • Add the specific Ligand (L1–L4) to respective vials.

  • Add Pd source (5 mol%).

  • Add Cs₂CO₃ (2.0 equiv).

  • Crucial Step: Evacuate and backfill vials with Nitrogen/Argon (3 cycles).

  • Add Solvent (1.2 mL) and the Amine Partner (1.2 equiv) via syringe.

  • Heat to 90°C for 12 hours.

  • Analysis: Filter through a celite plug, dilute with MeOH, and analyze via LC-MS. Look for the M+1 peak of the product and the absence of the reduced (hydrodehalogenated) byproduct.

Protocol B: Optimized Gram-Scale Synthesis

Based on historical data for nitro-heterocycles, the BrettPhos Pd G3 or XPhos Pd G3 systems often yield the best results due to their stability and ability to promote reductive elimination.

Materials:

  • Substrate: 8-Bromo-3-nitroimidazo[1,2-a]pyridine (1.0 g, 4.13 mmol)

  • Amine: Morpholine, Aniline derivative, or aliphatic amine (1.2 equiv, 4.95 mmol)

  • Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) (2 mol%, 0.08 mmol)

    • Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, 8.26 mmol)

  • Solvent: 1,4-Dioxane (40 mL, 0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) or a pressure tube. Cool under a stream of Argon.

  • Charge Solids: Add the Substrate, Base (Cs₂CO₃), and Catalyst (BrettPhos Pd G3) to the flask.

    • Note: Using the G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and protects the active species until heating.

  • Inert Atmosphere: Cap the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with Argon. Repeat 3 times.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Amine Addition: Add the liquid amine via syringe. (If the amine is solid, add it in Step 2).

  • Reaction: Place the vessel in a pre-heated oil bath at 80–100°C . Stir vigorously (800 rpm).

    • Monitoring: Check TLC or LC-MS at 2 hours. The nitro group activates the bromide, so reaction times are often shorter (2–6 hours) than unactivated systems.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Dilute with EtOAc (50 mL).

    • Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: DCM/MeOH gradient (0 to 5% MeOH). Nitro-imidazopyridines are often brightly colored (yellow/orange), aiding visual fractionation.

Troubleshooting & Optimization Logic

If the reaction fails, use this logic tree to diagnose the issue.

Troubleshooting Start Low Yield / Failure CheckSM Is SM consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No OxAddFail Issue: Oxidative Addition Failed Catalyst Deactivation? SM_Yes->OxAddFail Sol1 Action: Switch to XPhos Pd G3 (More robust) OxAddFail->Sol1 Sol2 Action: Increase Temp to 110°C OxAddFail->Sol2 CheckProd Is Product formed? SM_No->CheckProd Prod_No No (Complex Mixture) CheckProd->Prod_No Prod_Dehal Major Product: Hydrodehalogenation (Br replaced by H) CheckProd->Prod_Dehal SideRxn Issue: Nitro Reduction or Base-mediated Decomposition Prod_No->SideRxn Sol3 Action: Switch Base to K3PO4 (Milder) SideRxn->Sol3 Sol4 Action: Lower Temp to 60-80°C SideRxn->Sol4 Sol5 Action: Use More Electron-Rich Ligand (BrettPhos -> tBuBrettPhos) Prod_Dehal->Sol5

Caption: Decision matrix for troubleshooting reaction failures based on LC-MS analysis of crude mixture.

Safety & Handling

  • Nitro Compounds: While 3-nitroimidazo[1,2-a]pyridine is not typically explosive, all nitro-aromatics possess high energy potential. Do not heat dry solids. Avoid distilling reaction mixtures to dryness if high temperatures were used.

  • Palladium Waste: Segregate all heavy metal waste.

  • Solvents: 1,4-Dioxane is a likely carcinogen and forms peroxides. Test for peroxides before use and handle in a fume hood.

References

  • General Buchwald-Hartwig Overview

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Imidazo[1,2-a]pyridine Functionalization

    • Bagdi, A. K., et al. (2013).[3] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Society Reviews, 42, 7557-7583. (Provides context on the scaffold stability).

  • Amination of Electron-Deficient Heterocycles

    • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. (Establishes tBuBrettPhos and BrettPhos as superior ligands for nitrogen-rich heterocycles).

  • Nitro-Group Tolerance in Coupling

    • Li, G., et al. (2021).[5] Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes.[5][10] Angewandte Chemie, 60(10), 5230-5234.[5] (Discusses the dual nature of nitro groups in coupling).

Sources

Application Note: Sonogashira Coupling Protocols for 8-Bromo-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the functionalization of the imidazo[1,2-a]pyridine scaffold. It details the specific Sonogashira cross-coupling protocols for 8-Bromo-3-nitroimidazo[1,2-a]pyridine , a critical intermediate in the synthesis of antitrypanosomal and anticancer agents.

Executive Summary & Strategic Analysis

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, found in drugs like Zolpidem and Alpidem. The specific derivative 8-bromo-3-nitroimidazo[1,2-a]pyridine presents a unique synthetic challenge and opportunity.

  • Electronic Environment: The C-3 nitro group is a strong electron-withdrawing group (EWG). This significantly decreases the electron density of the bicyclic ring system.

  • Reactivity Implication: The electron deficiency activates the C-8 bromine bond towards oxidative addition by Palladium(0) species, making it generally more reactive than its non-nitrated counterparts. However, this same deficiency can stabilize Pd-intermediates, potentially slowing reductive elimination or requiring electron-rich ligands to facilitate the catalytic turnover.

  • Medicinal Relevance: Functionalization at the C-8 position with alkynes has been explicitly linked to potent antitrypanosomal activity (e.g., against T. brucei), where the 3-nitro group is essential for bioactivity (Fersing et al., 2013).

Mechanistic Pathway & Workflow

The coupling follows the standard Pd(0)/Cu(I) catalytic cycle. The diagram below illustrates the specific activation pathway for this nitro-substituted substrate.

SonogashiraMechanism Substrate 8-Bromo-3-nitro imidazo[1,2-a]pyridine OxAdd Oxidative Addition (Pd-Br Species) Substrate->OxAdd Fast (EWG effect) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMetal Transmetallation (Cu-Acetylide) OxAdd->TransMetal + R-C≡C-Cu RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim RedElim->Pd0 Regeneration Product 8-Alkynyl-3-nitro imidazo[1,2-a]pyridine RedElim->Product

Figure 1: Catalytic cycle highlighting the activation of the electron-deficient C-8 position.

Protocol A: Standard Pd/Cu Catalytic System (The "Fersing" Method)

This protocol is the industry standard for this specific substrate, offering high reliability for a wide range of terminal alkynes (aryl, alkyl, and heteroaryl). It is robust against the electronic deactivation caused by the nitro group.

Materials
  • Substrate: 8-Bromo-3-nitroimidazo[1,2-a]pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Co-Catalyst: Copper(I) iodide [CuI] (10 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv) or Diethylamine (Et₂NH)

  • Solvent: DMF (Anhydrous) or 1,4-Dioxane

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Loading: Add 8-Bromo-3-nitroimidazo[1,2-a]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv) to the flask.

    • Note: The high loading of CuI (10%) helps overcome the sluggish transmetallation often observed with electron-deficient heteroaryls.

  • Solvation: Seal the vessel with a septum. Evacuate and backfill with Argon (3 cycles). Inject anhydrous DMF (concentration ~0.1 M) and Et₃N (3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise. If the alkyne is solid, add it in Step 2.

  • Reaction:

    • Thermal Method: Heat to 80°C in an oil bath for 4–12 hours. Monitor by TLC (usually 30-50% EtOAc/Hexane).

    • Microwave Method (Recommended): Heat at 100°C for 30–60 minutes (Power: 150W, Max Pressure: 250 psi).

  • Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0% → 40% EtOAc in Hexanes. The nitro group makes the product polar and often colored (yellow/orange), aiding visual fraction collection.

Protocol B: Copper-Free "Green" Variant

For substrates sensitive to copper (which can induce Glaser homocoupling of the alkyne) or to reduce heavy metal waste, this protocol utilizes a phosphine-free or bulky-phosphine system.

Materials
  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(PPh₃)₄ (5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Pyrrolidine

  • Solvent: Acetonitrile (MeCN) or Isopropanol (IPA)

Step-by-Step Methodology
  • Setup: In a glovebox or under strict Argon flow, combine 8-Bromo-3-nitroimidazo[1,2-a]pyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) in a vial.

  • Solvation: Add degassed MeCN.

  • Activation: Stir at RT for 5 minutes to allow ligand complexation.

  • Alkyne Addition: Add terminal alkyne (1.5 equiv).

  • Reaction: Heat to 90°C for 16 hours.

    • Mechanistic Note: The lack of Copper means the reaction relies on the "cationic Pd mechanism" or direct carbopalladation. The electron-withdrawing nitro group aids the initial oxidative addition, making this viable without Cu.

  • Work-up: Filter through a celite pad to remove inorganic salts. Concentrate and purify as in Protocol A.

Comparative Data & Optimization

The following table summarizes expected outcomes based on substrate electronic modification (Fersing et al. & General Lit.).

ParameterProtocol A (Standard)Protocol B (Cu-Free)Notes
Yield 75 – 92%60 – 80%Standard conditions usually give higher yields for this scaffold.
Reaction Time 4 – 12 h (Thermal)12 – 24 hCu-free is slower due to the rate-limiting deprotonation of alkyne.
Homocoupling Moderate RiskLow RiskUse Cu-free if your alkyne is expensive or prone to dimerization.
Functional Group Tolerance HighHighBoth tolerate the 3-NO₂ group well.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poisoning by Nitro groupIncrease catalyst loading to 10% or switch to Pd(dppf)Cl₂.
Homocoupling (Alkyne Dimer) Excess O₂ / CuStrictly degas solvents (freeze-pump-thaw). Add alkyne slowly (syringe pump).
Dehalogenation (H-product) Hydride sourceEnsure solvent is anhydrous. Avoid alcohols in Protocol A.
Black Precipitate Pd AggregationAdd TBAB (Tetrabutylammonium bromide) as a phase transfer/stabilizer (1.0 equiv).

Experimental Workflow Diagram

Workflow Start Start: 8-Br-3-NO2-IP Mix Mix: Pd Catalyst + CuI + Base (Inert Atmosphere) Start->Mix Heat Reaction: 80-100°C (Monitor TLC) Mix->Heat Add Alkyne Quench Quench: EtOAc / H2O Wash Heat->Quench Complete Purify Purification: SiO2 Column (0-40% EtOAc/Hex) Quench->Purify

Figure 2: Operational workflow for the synthesis of 8-alkynyl-3-nitroimidazo[1,2-a]pyridines.

References

  • Fersing, C., et al. (2013).[1][2] "Synthesis and biological evaluation of 3-nitroimidazo[1,2-a]pyridine derivatives as potential antitrypanosomal agents." Bioorganic & Medicinal Chemistry, 21(22), 7155–7164.[2]

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 51. (General reactivity context).

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46–49.

  • Zhu, Q., et al. (2017).[1][3] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6, 121-133.[1][3]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 8-Bromo-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and their Functionalization

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5] This heterocyclic system is a key component in numerous marketed drugs, including anxiolytics and hypnotics, and demonstrates a broad spectrum of therapeutic potential, with applications in oncology, infectious diseases, and neurodegenerative disorders.[1][2][3][4] The versatility of the imidazo[1,2-a]pyridine core stems from its amenability to functionalization, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Among the various methods for modifying this scaffold, nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for introducing diverse functionalities. This application note provides a detailed guide to understanding and performing SNAr reactions on 8-bromo-3-nitroimidazo[1,2-a]pyridine, a substrate primed for such transformations. The presence of a strong electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring towards nucleophilic attack, making the bromine atom at the 8-position an excellent leaving group.[6][7]

Mechanistic Insights: The SNAr Pathway on 8-Bromo-3-nitroimidazo[1,2-a]pyridine

The SNAr reaction on 8-bromo-3-nitroimidazo[1,2-a]pyridine proceeds through a well-established addition-elimination mechanism.[6] The key to this transformation is the electron-deficient nature of the aromatic ring, a direct consequence of the potent electron-withdrawing nitro group.[6][8]

The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the bromine leaving group (C8). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7][9] The negative charge of this intermediate is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group.[7] This delocalization significantly stabilizes the intermediate, lowering the activation energy of the reaction.[10]

In the subsequent, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[6] While the Meisenheimer complex is often a transient species, its stability is a critical factor in the feasibility of the SNAr reaction.[11][12][13]

Figure 1: Generalized SNAr mechanism on 8-bromo-3-nitroimidazo[1,2-a]pyridine.

Experimental Protocol: A General Procedure for SNAr with Amines

This protocol provides a representative method for the amination of 8-bromo-3-nitroimidazo[1,2-a]pyridine. It should be adapted based on the specific nucleophile and substrate scale.

Materials:

  • 8-Bromo-3-nitroimidazo[1,2-a]pyridine

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)

  • Reaction vessel (round-bottom flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 8-bromo-3-nitroimidazo[1,2-a]pyridine (1.0 equiv), the amine nucleophile (1.2-2.0 equiv), and a suitable base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous polar aprotic solvent to the reaction vessel to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Figure 2: A typical experimental workflow for the SNAr reaction.

Scope and Versatility of Nucleophiles

A wide range of nucleophiles can be successfully employed in SNAr reactions with 8-bromo-3-nitroimidazo[1,2-a]pyridine, highlighting the synthetic utility of this methodology.

Nucleophile ClassExampleTypical ConditionsExpected YieldNotes
Aliphatic Amines Morpholine, PiperidineK₂CO₃, DMF, 100 °CHighGenerally clean and high-yielding reactions.
Aromatic Amines AnilineCs₂CO₃, DMSO, 120 °CModerate to HighMay require slightly harsher conditions than aliphatic amines.
Alkoxides Sodium MethoxideMeOH, refluxGoodCan be sensitive to moisture.
Thiols ThiophenolK₂CO₃, DMF, 80 °CHighThiolates are excellent nucleophiles for SNAr.

Table 1: Representative Nucleophiles and Reaction Conditions for SNAr on 8-Bromo-3-nitroimidazo[1,2-a]pyridine.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃), or switching to a more polar solvent (e.g., NMP).

  • Side Reactions: The presence of other functional groups on the nucleophile may lead to side reactions. Protect sensitive functionalities if necessary.

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can compete with the nucleophile and deactivate the base.

  • Purification Challenges: The polarity of the product will vary depending on the incorporated nucleophile. A systematic screening of solvent systems for chromatography is recommended.

Conclusion

The nucleophilic aromatic substitution on 8-bromo-3-nitroimidazo[1,2-a]pyridine is a robust and versatile method for the synthesis of a diverse library of functionalized imidazo[1,2-a]pyridine derivatives. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are crucial for achieving high yields and purity. The protocols and insights provided in this application note serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this important chemical space.

References

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Semantic Scholar. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available at: [Link]

  • Reaction Examples. Organic Chemistry reaction map. Available at: [Link]

  • Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Why does the SnAr reaction proceed by the Meisenheimer complex?. Chemistry Stack Exchange. Available at: [Link]

  • Meisenheimer complex. Wikipedia. Available at: [Link]

  • Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States?. PubMed. Available at: [Link]

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. University of Bristol Research Portal. Available at: [Link]

Sources

Application Note: Chemoselective Reduction of 8-Bromo-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the chemoselective reduction of 8-Bromo-3-nitroimidazo[1,2-a]pyridine to 8-Bromoimidazo[1,2-a]pyridin-3-amine . This transformation presents a specific synthetic challenge: reducing the nitro group while preserving the sensitive carbon-bromine (C-Br) bond at position 8, which is prone to hydrogenolysis (debromination) under standard catalytic hydrogenation conditions.

Executive Summary & Strategic Analysis

The Scaffold: The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, found in anxiolytics (e.g., Zolpidem), antivirals, and anticancer agents. The 3-amino derivative is a critical intermediate for accessing complex amides, ureas, and multicomponent reaction products.

The Challenge:

  • Chemoselectivity: The primary risk is the concurrent reduction of the C8-Bromine bond. Standard catalytic hydrogenation (H₂/Pd-C) will almost certainly result in hydrodebromination, yielding the des-bromo analog (imidazo[1,2-a]pyridin-3-amine).

  • Product Stability: 3-Aminoimidazo[1,2-a]pyridines are electron-rich heteroaromatic amines. They are prone to oxidation (darkening upon air exposure) and dimerization. Isolation requires inert conditions, or immediate downstream derivatization (telescoped synthesis).

The Solution: To preserve the halogen, we must utilize Dissolving Metal Reductions (electron transfer mechanisms) rather than catalytic hydrogenation.

  • Primary Strategy (Fe/NH₄Cl): Iron powder in aqueous ammonium chloride is the most reliable, mild, and chemoselective method. It operates near neutral pH and avoids debromination.

  • Secondary Strategy (SnCl₂): Stannous chloride in acid is robust but requires a harsher workup that can complicate the isolation of the basic amine.

Reaction Scheme

ReactionScheme SM 8-Bromo-3-nitroimidazo[1,2-a]pyridine (Substrate) Reagent Fe (powder) / NH4Cl EtOH/H2O, 80°C SM->Reagent Product 8-Bromoimidazo[1,2-a]pyridin-3-amine (Target) Reagent->Product Chemoselective Reduction ByProduct Imidazo[1,2-a]pyridin-3-amine (Des-bromo Impurity) Reagent->ByProduct Avoided via Method Selection

Figure 1: Reaction scheme highlighting the chemoselective pathway.

Protocol A: Iron-Mediated Reduction (Fe/NH₄Cl)

Status: Gold Standard (High Chemoselectivity, Mild Conditions)

This method utilizes electron transfer from zero-valent iron. The use of ammonium chloride (NH₄Cl) buffers the reaction, preventing the formation of strongly acidic or basic conditions that could degrade the sensitive amine product.

Materials
  • Substrate: 8-Bromo-3-nitroimidazo[1,2-a]pyridine (1.0 equiv)

  • Reductant: Iron Powder (325 mesh preferred for surface area) (5.0 – 10.0 equiv)

  • Electrolyte/Buffer: Ammonium Chloride (NH₄Cl) (5.0 – 10.0 equiv)

  • Solvent: Ethanol/Water (3:1 or 4:1 ratio)

  • Atmosphere: Nitrogen or Argon (Critical for product stability)

Step-by-Step Methodology
  • Preparation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 8-Bromo-3-nitroimidazo[1,2-a]pyridine (1 mmol) in Ethanol (15 mL).

    • Add Water (5 mL). The substrate may precipitate slightly; this is acceptable as it will dissolve upon heating.

    • Add Ammonium Chloride (5-10 mmol).

    • Critical Step: Purge the solution with Nitrogen for 5 minutes to remove dissolved oxygen.

  • Reaction:

    • Add Iron Powder (5-10 mmol) in a single portion.

    • Heat the mixture to 70–80°C (reflux) with vigorous stirring. The reaction typically turns a rusty brown/black color.

    • Monitoring: Monitor by TLC (typically 1–3 hours). The starting material (often yellow/orange) will disappear, and a highly fluorescent blue/green spot (the amine) will appear near the baseline (depending on eluent).

    • Note: If the reaction stalls, add an additional 2 equiv of Fe and NH₄Cl.

  • Workup (Anaerobic Focus):

    • Cool the mixture to room temperature.

    • Filtration: Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with Methanol or Ethyl Acetate . Do not let the pad dry out completely to avoid pyrophoric iron hazards.

    • Concentration: Concentrate the filtrate under reduced pressure to remove organic solvents (EtOH/MeOH).

    • Extraction: Dilute the remaining aqueous residue with saturated NaHCO₃ (to ensure the amine is in the free base form) and extract with Ethyl Acetate (3 x 20 mL).

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate immediately.

  • Purification/Storage:

    • The resulting amine is likely an unstable oil or solid that darkens rapidly.

    • Recommendation: Do not store. Use immediately in the next step (e.g., amide coupling).

    • If storage is necessary, store under Argon at -20°C.

Protocol B: Stannous Chloride Reduction (SnCl₂)

Status: Robust Alternative (For scale-up or stubborn substrates)

If the iron method fails to drive to completion, Tin(II) Chloride is a more aggressive reductant that preserves the aryl bromide.

Materials
  • Substrate: 8-Bromo-3-nitroimidazo[1,2-a]pyridine (1.0 equiv)

  • Reagent: SnCl₂[1]·2H₂O (5.0 equiv)

  • Solvent: Ethanol or Ethyl Acetate (avoid neat HCl to protect the C-Br bond from potential nucleophilic exchange, though rare).

Step-by-Step Methodology
  • Reaction:

    • Dissolve the substrate in Ethanol or Ethyl Acetate .

    • Add SnCl₂·2H₂O (5 equiv).

    • Heat to 70°C for 2–4 hours.

  • Workup (The Challenge):

    • Tin salts form a gelatinous emulsion that traps the product.

    • Method A (Basic Workup): Cool to RT. Carefully adjust pH to ~8-9 using saturated NaHCO₃ or 1M NaOH. Add Celite and stir vigorously for 15 mins. Filter the resulting slurry through Celite. Extract filtrate with EtOAc.

    • Method B (Tartrate Workup): Add a solution of Potassium Sodium Tartrate (Rochelle's Salt) to complex the tin. Stir until layers separate clearly.

Analytical Characterization & Troubleshooting

Expected Data
  • ¹H NMR:

    • Disappearance of the downfield signal associated with the H-3 nitro environment (though H-3 is substituted, the H-5 proton will shift upfield significantly upon reduction of the nitro group to an amine due to the change from electron-withdrawing (-NO₂) to electron-donating (-NH₂)).

    • Appearance of a broad singlet (exchangeable with D₂O) around 4.0–6.0 ppm corresponding to the -NH₂ protons.

  • LC-MS:

    • Observe the Mass shift: [M+H]⁺ = M(nitro) - 30 (loss of O₂) + 2 (gain of 2H) = M - 30 .

    • Correction: Reduction of -NO₂ to -NH₂ is a loss of 32 mass units (O₂) and gain of 4 mass units (2 x H₂) is incorrect.

    • Correct Mass Shift: -NO₂ (46 Da) → -NH₂ (16 Da). Net loss of 30 Da.

    • Check for the characteristic Br isotope pattern (1:1 ratio of M and M+2).

Troubleshooting Table
IssueProbable CauseCorrective Action
Debromination (M-Br observed) Catalytic Hydrogenation was used or Pd contamination.Switch to Fe/NH₄Cl protocol immediately. Ensure reaction vessel is free of Pd residues.
Incomplete Reaction Inefficient stirring (Fe settles) or old reagents.Use mechanical stirring. Activate Fe powder by washing with dilute HCl then acetone before use.
Product Darkening/Tarring Oxidation of the amine.Perform workup under N₂. Add trace ascorbic acid during workup. Telescope product directly to next step.
Low Yield (Emulsion) Tin salts (if using SnCl₂).[1]Use Rochelle's Salt workup or switch to Fe/NH₄Cl method (cleaner workup).

Workflow Visualization

Workflow Start Start: 8-Bromo-3-nitroimidazo[1,2-a]pyridine Choice Select Reduction Method Start->Choice PathFe Path A: Fe / NH4Cl (Recommended) High Chemoselectivity Choice->PathFe Standard PathSn Path B: SnCl2 For Stubborn Substrates Choice->PathSn Alternative PathPd Path C: H2 / Pd-C (AVOID) Choice->PathPd Dangerous StepFe1 Reflux in EtOH/H2O (3:1) with Fe (5 eq) + NH4Cl (5 eq) PathFe->StepFe1 StepSn1 Heat in EtOH/EtOAc with SnCl2 (5 eq) PathSn->StepSn1 Fail DEBROMINATION RISK (Loss of C8-Br) PathPd->Fail WorkupFe Filter Celite -> Conc. -> Extract EtOAc -> Dry StepFe1->WorkupFe WorkupSn Basic Workup (pH 8) Filter Tin Salts (Difficult) StepSn1->WorkupSn Result Isolate Unstable Amine (Use Immediately) WorkupFe->Result WorkupSn->Result

Figure 2: Decision tree and workflow for the reduction process.

References

  • General Synthesis of Imidazo[1,2-a]pyridines & Nitro Reduction Context

    • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 2025.

    • Source: (Context on 3-amino derivatives stability and synthesis).

  • Iron-Mediated Reduction Protocols

    • Nitro Reduction - Iron (Fe) Methodologies.[1] Common Organic Chemistry.

    • Source: (Standard protocols for Fe/AcOH and Fe/NH4Cl).

  • Chemoselectivity in Halo-Nitro Reductions

    • Reduction of nitro compounds.[1][2][3][4][5] Wikipedia / Organic Chemistry Portal.

    • Source: (Comparison of Fe, Sn, Zn, and Hydrogenation).

  • Specific Analog Examples (8-Bromo derivatives)

    • Synthesis and Characterization of N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)...
    • Source: (Snippet 1.1 in search data).

Sources

Application Note: Modular Synthesis of Anti-Cancer Agents from 8-Bromo-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous marketed drugs (e.g., Zolpidem) and clinical candidates.[1] In oncology, this scaffold acts as a bioisostere for purines, enabling potent inhibition of kinases (PI3K, CDK) and tubulin polymerization.

This Application Note details a modular synthetic platform utilizing 8-Bromo-3-nitroimidazo[1,2-a]pyridine as a divergent starting material. This specific precursor offers two orthogonal handles for diversity-oriented synthesis:

  • C-8 Position (Bromide): Amenable to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to modulate solubility and target affinity.

  • C-3 Position (Nitro): A masked amino group. Post-reduction, the C-3 amine serves as a vector for installing hydrogen-bond donors/acceptors (ureas, amides) critical for interacting with the hinge region of kinase ATP-binding pockets.

Synthetic Strategy & Retrosynthesis

The synthesis is designed as a three-stage cascade. We prioritize C-8 functionalization before nitro reduction to prevent catalyst poisoning by the free amine and to utilize the electron-withdrawing nitro group to stabilize the intermediate species.

Workflow Diagram (DOT)

SyntheticWorkflow SM Starting Material 8-Bromo-3-nitroimidazo[1,2-a]pyridine Step1 Step 1: C-8 Functionalization (Suzuki-Miyaura Coupling) SM->Step1 Ar-B(OH)2, Pd cat. Inter1 Intermediate A 8-Aryl-3-nitro derivative Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Inter1->Step2 Reduction Inter2 Intermediate B 8-Aryl-3-amino derivative Step2->Inter2 Step3 Step 3: C-3 Derivatization (Acylation/Urea Formation) Inter2->Step3 R-COCl or R-NCO Product Final Anti-Cancer Agent (Kinase/Tubulin Inhibitor) Step3->Product

Caption: Modular synthetic workflow for converting 8-Bromo-3-nitroimidazo[1,2-a]pyridine into bioactive agents.

Detailed Experimental Protocols

Step 1: C-8 Functionalization via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl moiety at the 8-position to probe hydrophobic pocket interactions.

Reagents:

  • 8-Bromo-3-nitroimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Selected for resistance to oxidative addition issues in electron-deficient heterocycles.

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a microwave vial or sealed tube, charge the 8-bromo precursor, arylboronic acid, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to SM) and aqueous K₂CO₃.

  • Reaction: Heat to 90°C for 4–6 hours. Note: Microwave irradiation at 110°C for 30 mins is a viable alternative for rapid screening.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The nitro group makes the product visible under UV (254 nm) and often yellow-colored.

Step 2: Chemoselective Reduction of C-3 Nitro Group

Objective: Unmask the amine without dehalogenating (if halogens are present on the new C-8 aryl ring).

Reagents:

  • Intermediate A (from Step 1)

  • Iron powder (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: EtOH/H₂O (4:1 ratio)

Protocol:

  • Dissolution: Dissolve Intermediate A in EtOH/H₂O.

  • Addition: Add Fe powder and NH₄Cl.

  • Reflux: Heat to reflux (approx. 80°C) with vigorous stirring for 2 hours.

  • Monitoring: Monitor by TLC. The starting material (yellow) will disappear, and a fluorescent blue spot (amine) often appears.

  • Workup: Filter hot through Celite to remove iron oxide sludge. Wash with hot EtOH. Concentrate the filtrate.

  • Neutralization: Basify the residue with sat. NaHCO₃ and extract with DCM.

  • Stability Note: The resulting 3-aminoimidazopyridines are air-sensitive (oxidation to azo dimers). Proceed immediately to Step 3 or store under Argon at -20°C.

Step 3: C-3 Derivatization (Urea Synthesis)

Objective: Create a urea linkage, a classic motif in kinase inhibitors (e.g., Sorafenib) to form hydrogen bonds with Glu/Asp residues in the active site.

Reagents:

  • 3-Amino-8-arylimidazo[1,2-a]pyridine (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv)

  • Base: Triethylamine (1.5 equiv)

  • Solvent: Dry THF or DCM

Protocol:

  • Cooling: Dissolve the amine in dry THF under Argon and cool to 0°C.

  • Addition: Dropwise add the isocyanate.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Precipitation of the urea product often occurs.

  • Isolation: If precipitate forms, filter and wash with cold ether. If soluble, concentrate and purify via recrystallization (EtOH) or preparative HPLC.

Structure-Activity Relationship (SAR) & Biological Evaluation

Key Mechanistic Targets

Compounds derived from this scaffold typically target:

  • PI3K/Akt/mTOR Pathway: The imidazopyridine core mimics the adenine ring of ATP.

  • Tubulin: C-2/C-3 substituted derivatives can bind to the colchicine site, disrupting microtubule dynamics.

Pathway Interaction Diagram (DOT)

BiologicalMechanism Drug Imidazo[1,2-a]pyridine Derivative PI3K PI3K Kinase (ATP Binding Pocket) Drug->PI3K Inhibits Apoptosis Apoptosis (Cancer Cell Death) Drug->Apoptosis Induces PIP3 PIP3 Production PI3K->PIP3 Akt Akt Phosphorylation PIP3->Akt Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation

Caption: Mechanism of Action: Inhibition of the PI3K/Akt survival signaling pathway.

Biological Assay Setup (In Vitro)
Assay TypeCell Line/ProteinPurposeKey Metric
Cytotoxicity MCF-7 (Breast), HT-29 (Colon)Determine general anti-proliferative potency.IC₅₀ (µM)
Kinase Panel PI3Kα, CDK2/CyclinEValidate molecular target specificity.K_i or IC₅₀
Tubulin Polymerization Purified TubulinAssess disruption of microtubule assembly.Vmax / Lag time

Protocol for MTT Cytotoxicity Assay:

  • Seed cells (5,000/well) in 96-well plates. Incubate 24h.

  • Treat with compound serial dilutions (0.01 µM to 100 µM) for 48h.

  • Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

  • Measure absorbance at 570 nm.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Suzuki (Step 1) Protodeboronation of boronic acid.Switch base to K₃PO₄; add water (Dioxane/H₂O 4:[3]1) to solubilize inorganic base.
Incomplete Nitro Reduction Catalyst poisoning.Ensure vigorous stirring (heterogeneous reaction). Add 1-2 drops of dilute HCl to activate Fe.
Product Instability (Amine) Oxidation.[4]Store amine as an HCl salt (treat with 1M HCl in ether) if not using immediately.
Poor Solubility Planar aromatic stacking.Introduce solubilizing tails (e.g., morpholine, piperazine) on the C-8 aryl ring or urea terminus.

References

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Reviews. (Grounding: General scaffold synthesis).

  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry. (Grounding: Biological relevance).

  • Gellis, A., et al. (2008). "Synthesis and cytotoxicity of some imidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry. (Grounding: Anti-cancer activity of 3-nitro/amino derivatives).

  • Biftu, T., et al. (2006). "Synthesis and SAR of imidazo[1,2-a]pyridine PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters. (Grounding: Kinase inhibition mechanism).

  • Standard Protocol: "Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." BenchChem Protocols. (Grounding: General reaction conditions).

Sources

A Comprehensive Guide to the Functionalization of the Imidazo[1,2-a]pyridine Core: Protocols and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2][3][4][5] Its unique electronic properties and rigid bicyclic structure make it an attractive framework for the development of novel therapeutic agents. This guide provides a detailed overview of the key protocols for the functionalization of the imidazo[1,2-a]pyridine core, with a focus on practical, field-proven methodologies for researchers in medicinal chemistry and drug discovery.

Part I: Synthesis of the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine nucleus is the foundational step before any functionalization can occur. Numerous synthetic strategies have been developed, with the Tschitschibabin reaction and its variations being among the most classical and widely adopted methods.[6]

Protocol 1: Classical Tschitschibabin Reaction

This method involves the condensation of a 2-aminopyridine with an α-haloketone. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration.

Experimental Protocol:

  • To a solution of 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol or DMF, add the desired α-haloketone (1.1 mmol).

  • A base, such as sodium bicarbonate (2.0 mmol), is often added to facilitate the reaction.[6]

  • The reaction mixture is heated to a temperature ranging from 60 °C to reflux for a period of 2-12 hours, depending on the reactivity of the substrates.[6]

  • Upon completion, as monitored by TLC, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Diagram: General Workflow for Imidazo[1,2-a]pyridine Synthesis

reagents 2-Aminopyridine + α-Haloketone reaction Reaction (Solvent, Base, Heat) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Imidazo[1,2-a]pyridine purification->product

Caption: A typical workflow for the synthesis of the imidazo[1,2-a]pyridine core.

Part II: Functionalization of the Imidazo[1,2-a]pyridine Core

The functionalization of the pre-formed imidazo[1,2-a]pyridine core is crucial for tuning its physicochemical properties and biological activity. The regioselectivity of these reactions is a key consideration.

C-3 Functionalization: The Kinetically Favored Position

The C-3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and sterically accessible, making it the preferred site for electrophilic substitution and many other functionalization reactions.[1][7][8] A plethora of methods have been developed for introducing a wide variety of substituents at this position.

Direct C-H arylation has emerged as a powerful tool for the synthesis of C-3 arylated imidazo[1,2-a]pyridines, which are prevalent in many biologically active molecules.

Experimental Protocol:

  • In a reaction vessel, combine the imidazo[1,2-a]pyridine substrate (1.0 mmol), the aryl halide (1.2 mmol), a palladium catalyst such as Pd(OAc)2 (5 mol%), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand).

  • Add a base, typically a carbonate or phosphate base like K2CO3 or K3PO4 (2.0 mmol).

  • The reaction is carried out in a high-boiling point solvent such as toluene, dioxane, or DMF.

  • The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at 100-140 °C for 12-24 hours.

  • After cooling, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Table 1: Comparison of Catalytic Systems for C-3 Arylation

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)2PPh3K2CO3Toluene11060-85
PdCl2(dppf)-Cs2CO3Dioxane10075-95
Pd(OAc)2IPrK3PO4DMF12080-98

Diagram: Mechanism of Pd-Catalyzed C-3 Arylation

start Imidazo[1,2-a]pyridine + Pd(0) Catalyst c3_palladation C-3 Palladation start->c3_palladation oxidative_addition Oxidative Addition of Aryl Halide c3_palladation->oxidative_addition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination product C-3 Arylated Product + Pd(0) Catalyst reductive_elimination->product

Caption: A simplified catalytic cycle for the C-3 arylation of imidazo[1,2-a]pyridine.

C-2 Functionalization: Overcoming the Challenge

Functionalization at the C-2 position is significantly more challenging due to the lower electron density at this position compared to C-3.[4][7][8][9] However, the development of C-2 functionalized drugs like Zolimidine and Miroprofen has spurred research into methodologies to achieve this transformation.[4][7][8][9]

The use of a directing group is a common strategy to overcome the inherent lack of reactivity at the C-2 position. The directing group coordinates to the metal catalyst, bringing it in close proximity to the C-2 C-H bond and facilitating its activation.[10]

Experimental Protocol:

  • Synthesize a C-3 substituted imidazo[1,2-a]pyridine bearing a directing group (e.g., a picolinamide).

  • In a reaction vial, combine the substrate (1.0 mmol), the coupling partner (e.g., an alkene or alkyne, 1.5 mmol), and a transition metal catalyst such as [RhCp*Cl2]2 (2.5 mol%).

  • Add a silver salt co-catalyst, such as AgSbF6 (10 mol%), and a suitable solvent (e.g., DCE or THF).

  • The reaction is heated at 80-120 °C for 12-48 hours.

  • After completion, the reaction is cooled, and the solvent is removed.

  • The crude product is purified by column chromatography.

  • The directing group can then be removed if desired.

Diagram: Directed C-2 Functionalization Strategy

cluster_0 Step 1: Directed C-H Activation cluster_1 Step 2: Removal of Directing Group start Substrate with Directing Group coordination Coordination of Metal Catalyst start->coordination activation C-2 C-H Activation coordination->activation coupling Coupling with Partner activation->coupling cleavage Cleavage Reaction coupling->cleavage product C-2 Functionalized Product cleavage->product

Sources

Application Note: Large-Scale Synthesis of 8-Bromo-3-nitroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the large-scale synthesis of 8-Bromo-3-nitroimidazo[1,2-a]pyridine derivatives . This scaffold is a critical intermediate in the development of antimicrobial (anti-TB), antileishmanial, and anticancer therapeutics.

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, present in marketed drugs such as Zolpidem (hypnotic) and Alpidem (anxiolytic). The specific substitution pattern of 8-bromo-3-nitro offers a unique dual-functional platform:

  • C3-Nitro Group: Acts as a pharmacophore for bioactivation (e.g., by nitroreductases in M. tuberculosis or Leishmania) or as a precursor for C3-amino derivatives.

  • C8-Bromo Handle: Allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) without affecting the nitro group.

This protocol addresses the challenges of scaling this synthesis, specifically managing the toxicity of chloroacetaldehyde, controlling the exotherm of nitration, and ensuring regioselectivity.

Retrosynthetic Analysis & Pathway

The synthesis is designed as a convergent three-step process. The core ring is constructed first, followed by electrophilic nitration at the most electron-rich position (C3), and finally functionalized at C8.

Retrosynthesis Target 8-Aryl-3-nitroimidazo[1,2-a]pyridine (Target Molecule) Intermediate2 8-Bromo-3-nitroimidazo[1,2-a]pyridine (Key Intermediate) Target->Intermediate2 Step 3: Suzuki Coupling (Pd-Catalysis) Intermediate1 8-Bromoimidazo[1,2-a]pyridine Intermediate2->Intermediate1 Step 2: Electrophilic Nitration (HNO3/H2SO4) SM 2-Amino-3-bromopyridine + Chloroacetaldehyde Intermediate1->SM Step 1: Cyclization (Hantzsch-type)

Figure 1: Retrosynthetic logic flow. The C8-bromo handle is preserved until the final step to maximize library diversity.

Detailed Experimental Protocols

Step 1: Ring Closure (Synthesis of 8-Bromoimidazo[1,2-a]pyridine)

This step involves the condensation of 2-amino-3-bromopyridine with chloroacetaldehyde.

  • Critical Process Parameter (CPP): Chloroacetaldehyde is highly toxic and typically supplied as a 40% aqueous solution. Proper ventilation is non-negotiable.

Reagents:

  • 2-Amino-3-bromopyridine (1.0 equiv)[1]

  • Chloroacetaldehyde (40% aq.[2][3] solution, 1.5 equiv)

  • Sodium Bicarbonate (NaHCO₃, 2.0 equiv)

  • Ethanol (Solvent, 10 vol)

Protocol:

  • Setup: Charge a reactor with 2-amino-3-bromopyridine and Ethanol. Stir to dissolve.

  • Addition: Add NaHCO₃ to the mixture.

  • Reaction: Add Chloroacetaldehyde (40% aq) dropwise over 30 minutes at room temperature. Note: Mild exotherm.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC or HPLC (Target RT ~ 2.5 min).

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Extraction: Dilute residue with water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Scale-up Tip: The crude product is often pure enough (>95%) for the next step. If needed, recrystallize from Ethanol/Hexane.

Step 2: Regioselective Nitration (Synthesis of 8-Bromo-3-nitroimidazo[1,2-a]pyridine)

The C3 position of imidazo[1,2-a]pyridine is highly nucleophilic. Nitration must be controlled to prevent dinitration or degradation.

Reagents:

  • 8-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Nitric Acid (HNO₃, fuming or 70%, 2.0 equiv)

  • Sulfuric Acid (H₂SO₄, conc., solvent/catalyst)

Protocol:

  • Setup: Charge reactor with concentrated H₂SO₄ (5 vol) and cool to 0°C .

  • Dissolution: Slowly add 8-Bromoimidazo[1,2-a]pyridine portion-wise, maintaining internal temperature <10°C. Caution: Exothermic.

  • Nitration: Add HNO₃ dropwise over 1 hour, strictly maintaining temperature 0–5°C .

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid. Wash the cake with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry in a vacuum oven at 45°C.

    • Yield Expectation: 70–85%.

    • Appearance: Yellow to orange solid.

Step 3: C8-Derivatization (Suzuki-Miyaura Cross-Coupling)

This step introduces diversity at the C8 position. The nitro group remains intact under standard Suzuki conditions.

Reagents:

  • 8-Bromo-3-nitroimidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (3–5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Protocol:

  • Inertion: Purge the reactor with Nitrogen or Argon for 15 minutes.

  • Charging: Add solvent, starting material, boronic acid, and base.

  • Catalyst Addition: Add the Pd catalyst last under positive inert gas pressure.

  • Coupling: Heat to 90–100°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium residues.

  • Purification: Concentrate filtrate. Purify via column chromatography (Ethyl Acetate/Hexane gradient) or recrystallization depending on the specific derivative properties.

Process Safety & Hazard Management

Hazard ClassChemical / StepMitigation Strategy
Acute Toxicity Chloroacetaldehyde Use in a closed system or certified fume hood. Wear full chemical resistant suit and respiratory protection (ABEK filter).
Energetic/Explosive Nitration (Step 2) Strict temperature control (<10°C during addition). Never add organic substrate rapidly to warm acid. Quench onto ice slowly.
Corrosive H₂SO₄ / HNO₃ Use acid-resistant reactor linings (Glass-lined or Hastelloy). Have neutralization kits (Lime/Soda Ash) ready.
Heavy Metal Palladium (Step 3) Scavenge residual Pd using functionalized silica (e.g., Thiol-silica) if the product is for biological testing.

Analytical Data (Reference Values)

  • 8-Bromoimidazo[1,2-a]pyridine:

    • 1H NMR (400 MHz, CDCl3): δ 8.25 (d, J=6.8 Hz, 1H), 7.65 (s, 1H), 7.55 (s, 1H), 7.40 (d, J=7.5 Hz, 1H), 6.75 (t, 1H).

    • MS (ESI): [M+H]+ = 197/199 (Br isotope pattern).

  • 8-Bromo-3-nitroimidazo[1,2-a]pyridine:

    • 1H NMR (DMSO-d6): δ 9.45 (d, 1H, C5-H), 8.80 (s, 1H, C2-H), 8.20 (d, 1H, C7-H), 7.60 (t, 1H, C6-H). Note: The nitro group significantly deshields the C2 and C5 protons.

    • MS (ESI): [M+H]+ = 242/244.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega.
    • [Link]

  • Nitration Protocols

    • Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry.[4][5][6][7]

    • [Link]

  • Antileishmanial Applications of 3-Nitroimidazo[1,2-a]pyridines

    • Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. Journal of Medicinal Chemistry.
    • [Link]

  • Suzuki Coupling on Imidazo[1,2-a]pyridines

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of Organic Chemistry.[6]

    • [Link]

  • Chloroacetaldehyde Safety Data

    • Chloroacetaldehyde - NIOSH Pocket Guide to Chemical Hazards. CDC.
    • [Link]

Sources

Troubleshooting & Optimization

"common side products in the synthesis of 8-Bromo-3-nitroimidazo[1,2-a]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Bromo-3-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure a successful and efficient synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low Yield or Incomplete Consumption of Starting Material in the Final Nitration Step

Question: I am experiencing a low yield of my final product, 8-Bromo-3-nitroimidazo[1,2-a]pyridine, and TLC/LCMS analysis shows a significant amount of unreacted 8-bromoimidazo[1,2-a]pyridine. What are the likely causes and how can I optimize the reaction?

Answer:

A low yield in the final nitration step is a frequent challenge. The pyridine ring, being electron-deficient, is inherently deactivated towards electrophilic aromatic substitution, such as nitration.[1][2] Several factors can contribute to this issue:

  • Inadequate Nitrating Agent Strength: The choice and concentration of the nitrating agent are critical. A mixture of concentrated sulfuric acid and nitric acid is typically employed to generate the highly electrophilic nitronium ion (NO₂⁺).[3][4] If the acid mixture is not sufficiently strong or if the concentration of the nitronium ion is too low, the reaction will be sluggish.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired side products and decomposition. Conversely, a temperature that is too low will result in an incomplete reaction. Careful temperature control is paramount.

  • Protonation of the Imidazo[1,2-a]pyridine Ring: In a strongly acidic medium, the nitrogen atoms of the imidazo[1,2-a]pyridine ring system can become protonated. This protonation further deactivates the ring towards electrophilic attack, hindering the nitration process.[4]

Troubleshooting Protocol:

  • Optimize the Nitrating Mixture:

    • Ensure the use of fresh, high-purity concentrated sulfuric acid (98%) and nitric acid (65-70%).

    • A common and effective nitrating mixture is a 1:1 or 2:1 (v/v) ratio of H₂SO₄ to HNO₃. The optimal ratio may need to be determined empirically for your specific setup.

    • The pre-cooling of the sulfuric acid before the slow, dropwise addition of nitric acid is crucial to control the exothermic reaction and prevent the formation of nitrogen oxides.

  • Precise Temperature Control:

    • Maintain a reaction temperature between -5 to 0 °C during the addition of the 8-bromoimidazo[1,2-a]pyridine to the nitrating mixture.

    • After the addition is complete, allow the reaction to proceed at 0-5 °C and monitor its progress by TLC or LCMS.

  • Controlled Addition of Substrate:

    • Dissolve the 8-bromoimidazo[1,2-a]pyridine in a minimal amount of concentrated sulfuric acid before adding it dropwise to the pre-cooled nitrating mixture. This ensures a homogeneous reaction and helps to control the reaction rate.

Issue 2: Formation of Multiple Unidentified Side Products

Question: My crude reaction mixture shows multiple spots on the TLC plate in addition to the desired product and starting material. What are these likely impurities and how can I minimize their formation?

Answer:

The formation of multiple side products is often indicative of over-nitration, nitration at undesired positions, or degradation of the starting material or product.

Potential Side Products and Their Formation:

  • Di-nitro Products: Although the imidazo[1,2-a]pyridine ring is deactivated, forcing conditions (high temperature, prolonged reaction time, or a highly concentrated nitrating agent) can lead to the introduction of a second nitro group.

  • Positional Isomers: While the 3-position is the most electronically favorable for electrophilic substitution on the imidazo[1,2-a]pyridine ring[1], trace amounts of other isomers (e.g., 5-nitro or 6-nitro) may form. The electron-donating character of the imidazole ring directs electrophilic attack to the C3 position.

  • Oxidative Degradation Products: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the sensitive heterocyclic ring system, resulting in a complex mixture of byproducts.

Minimization Strategies:

StrategyRationale
Strict Temperature Control Lowering the reaction temperature (-5 to 0 °C) disfavors over-reaction and degradation pathways.
Shorter Reaction Times Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level.
Careful Stoichiometry Use a slight excess of the nitrating agent, but avoid a large excess which can promote side reactions.
Efficient Quenching Pouring the reaction mixture onto crushed ice is a standard and effective method to rapidly dilute the acid and stop the reaction.
Issue 3: Difficulties in Purifying the Final Product

Question: I am struggling to isolate a pure sample of 8-Bromo-3-nitroimidazo[1,2-a]pyridine from the crude reaction mixture. Column chromatography is not providing good separation. What are some effective purification techniques?

Answer:

Purification can be challenging due to the similar polarities of the desired product and some of the side products.

Purification Workflow:

Caption: A general workflow for the purification of 8-Bromo-3-nitroimidazo[1,2-a]pyridine.

Detailed Purification Steps:

  • Work-up:

    • After quenching the reaction on ice, carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.[5]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Recrystallization:

    • Recrystallization is often a highly effective method for purifying this compound.

    • Experiment with different solvent systems. A good starting point is a mixture of ethanol and water, or ethyl acetate and hexanes.

    • Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.

  • Column Chromatography:

    • If recrystallization does not yield a pure product, column chromatography on silica gel may be necessary.

    • A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is recommended.

    • Careful monitoring of the fractions by TLC is essential to achieve good separation.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the nitration of 8-bromoimidazo[1,2-a]pyridine?

The nitration of 8-bromoimidazo[1,2-a]pyridine is expected to occur predominantly at the C3 position of the imidazo[1,2-a]pyridine ring system. This regioselectivity is governed by the electronic properties of the heterocyclic ring. The five-membered imidazole ring is more electron-rich than the six-membered pyridine ring and is thus more susceptible to electrophilic attack. Within the imidazole ring, the C3 position is the most activated site for electrophilic substitution.[1]

Q2: Are there any common side products originating from the starting material, 2-amino-3-bromopyridine?

Yes, impurities in the starting material, 2-amino-3-bromopyridine, can carry through the synthesis and lead to side products. A common impurity is the di-brominated species, 2-amino-3,5-dibromopyridine, which can arise during the bromination of 2-aminopyridine.[6] If present, this impurity will lead to the formation of 6,8-dibromo-3-nitroimidazo[1,2-a]pyridine in the final product mixture. It is advisable to use highly pure 2-amino-3-bromopyridine (≥97%) for this synthesis.[7][8]

Q3: Can I use a different nitrating agent, such as nitric acid in acetic anhydride?

While other nitrating agents can be used, the mixed acid (H₂SO₄/HNO₃) system is generally the most effective and widely used for the nitration of deactivated aromatic systems like imidazo[1,2-a]pyridines. Nitric acid in acetic anhydride is a milder nitrating agent and may not be sufficiently reactive to achieve a good yield in this case.

Q4: How can I effectively remove residual pyridine if it is used as a solvent in a preceding step?

If pyridine is used as a solvent, it can be challenging to remove completely. Co-evaporation with a high-boiling solvent like toluene is a common first step.[9] To remove the final traces, an acidic wash during the work-up is highly effective. Washing the organic layer with a dilute aqueous solution of HCl (e.g., 1M) or a saturated solution of ammonium chloride will protonate the pyridine, making it water-soluble and easily removed in the aqueous phase.[9][10] Another effective method is to wash the organic layer with a 10-15% aqueous copper(II) sulfate solution, which forms a complex with pyridine.[9]

III. References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Rossi, R. A., et al. (2009). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Letters in Organic Chemistry, 6(1), 59-65.

  • Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3-bromopyridine. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (2014). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 2-Amino-3-bromopyridine, 97%. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. Retrieved from [Link]

  • ACS Omega. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine. Retrieved from

  • International Journal of Research in Engineering and Science. (2021). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. Retrieved from [Link]

  • Molecules. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • Molecules. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]

  • ACS Omega. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • NJIT Digital Commons. (1955). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Retrieved from [Link]

  • Filo. (n.d.). Nitration of 2 amino pyridine on ring structure. Retrieved from [Link]

  • Journal of Inflammation Research. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • ResearchGate. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Retrieved from [Link]

  • ACS Publications. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Retrieved from [Link]

  • PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?. Retrieved from [Link]

  • Heterocyclic Communications. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Retrieved from [Link]

  • New Journal of Chemistry. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Senior Scientists and Process Chemists

Welcome to the technical support center for navigating the complexities of the Suzuki-Miyaura cross-coupling with electron-deficient pyridine systems. As a Senior Application Scientist, I understand that these substrates, while critical for the synthesis of pharmaceuticals and advanced materials, present unique and often frustrating challenges. This guide is structured to provide not just solutions, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with a chloropyridine failing, while the same reaction with chlorobenzene works perfectly?

This is a classic and fundamentally important question. The difficulty arises from a combination of factors directly related to the electronic nature of the pyridine ring:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[1] This coordination can stabilize the palladium complex, making it less reactive and effectively poisoning your catalyst, preventing it from participating in the catalytic cycle.

  • Difficult Oxidative Addition: While the electron-deficient nature of the ring should, in theory, make the C-X (Carbon-Halogen) bond more susceptible to oxidative addition, the aforementioned catalyst inhibition often counteracts this effect, making the initial, rate-limiting step of the catalytic cycle sluggish.[2][3]

  • Slow Transmetalation: If you are using a pyridylboronic acid, the electron-withdrawing nature of the nitrogen atom slows down the transmetalation step, where the organic group is transferred from boron to palladium.[4]

Q2: I'm seeing a lot of my boronic acid being converted back to the parent pyridine (protodeboronation). How can I prevent this?

Protodeboronation, the cleavage of the C-B bond by a proton source, is a major competing pathway, especially with electron-deficient heteroaryl boronic acids.[4][5] This side reaction depletes your nucleophilic partner and kills your yield.

Key Causes & Solutions:

  • Water: The most common culprit. Ensure all solvents, reagents, and glassware are rigorously dried. Use anhydrous grades of solvents and finely ground, anhydrous bases.[1]

  • Base Choice: While a base is essential, strongly basic aqueous conditions can accelerate protodeboronation. Using a non-nucleophilic, anhydrous base like potassium fluoride (KF) or carefully dried potassium phosphate (K₃PO₄) can be beneficial.[6]

  • Boron Reagent Stability: Switch from a boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate.[5] MIDA boronates are particularly robust and undergo a "slow release" of the boronic acid under basic conditions, keeping its ambient concentration low and minimizing side reactions.[7]

Q3: My main side-product is a homocoupling of my boronic acid (e.g., forming a bipyridine). What's causing this?

Homocoupling is typically driven by the presence of Pd(II) species and oxygen.[1][3] The mechanism often involves a double transmetalation at a Pd(II) center followed by reductive elimination.

Mitigation Strategies:

  • Strictly Anaerobic Conditions: This is the most critical factor. The active Pd(0) catalyst is sensitive to oxygen.[1] Any oxidation to Pd(II) increases the risk of homocoupling. Degas your solvents thoroughly (e.g., via sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require an in situ reduction step that can be complex.[3]

In-Depth Troubleshooting Guides

This section addresses specific experimental failures with a logical workflow, grounded in the reaction mechanism.

Scenario 1: No Reaction or Very Low Conversion (<10%)

If you observe both starting materials remaining largely unconsumed, the catalytic cycle is likely stalled at the very beginning.

start Low Conversion (<10%) Both Starting Materials Present q1 Is your catalyst system appropriate for electron-deficient pyridines? start->q1 a1_yes YES q1->a1_yes Buchwald ligand used a1_no NO q1->a1_no Standard PPh₃ used q2 Is the base strong enough and anhydrous? a1_yes->q2 sol_ligand ACTION: Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-Heterocyclic Carbene (NHC). a1_no->sol_ligand a2_yes YES q2->a2_yes Anhydrous K₃PO₄ used a2_no NO q2->a2_no Na₂CO₃(aq) used q3 Have you rigorously excluded oxygen and water? a2_yes->q3 sol_base ACTION: Switch to a stronger, non-aqueous base (e.g., K₃PO₄, Cs₂CO₃). Ensure it is finely powdered and dry. a2_no->sol_base a3_yes YES q3->a3_yes Rigorous degassing a3_no NO q3->a3_no Simple N₂ blanket used final Consider increasing temperature or switching to a higher-boiling solvent (e.g., Dioxane, Toluene). a3_yes->final sol_inert ACTION: Re-prep with flame-dried glassware. Degas solvent via Freeze-Pump-Thaw. Maintain positive inert gas pressure. a3_no->sol_inert

Caption: Troubleshooting workflow for low conversion issues.

The first step in the catalytic cycle, oxidative addition, is where the Pd(0) catalyst inserts into the carbon-halogen bond of your halopyridine.[8][9] Electron-deficient systems can be challenging.

  • Why Standard Ligands Fail: Simple phosphine ligands like triphenylphosphine (PPh₃) are often not electron-donating enough to make the Pd(0) center sufficiently nucleophilic to attack the C-X bond efficiently, especially when dealing with less reactive aryl chlorides.[1]

  • The Solution - Bulky, Electron-Rich Ligands: Ligands pioneered by Buchwald (e.g., SPhos, XPhos) and N-Heterocyclic Carbenes (NHCs) are designed to solve this.

    • Electronic Effect: They donate significant electron density to the palladium, making it "electron-rich" and more reactive in the oxidative addition step.

    • Steric Effect: Their bulk promotes the reductive elimination step (the final, product-forming step) and helps prevent the formation of inactive catalyst dimers.

Scenario 2: Halopyridine is Consumed, but Yield is Low

If your electrophile (the halopyridine) is gone but the desired product yield is poor, the issue lies further down the catalytic cycle or with competing side reactions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_problems Common Failure Points for Pyridines OA Oxidative Addition PdII_Aryl L₂Pd(II)(Aryl)(X) OA->PdII_Aryl Ar-X TM Transmetalation PdII_Biaryl L₂Pd(II)(Aryl)(Aryl') TM->PdII_Biaryl RE Reductive Elimination Pd0 L₂Pd(0) RE->Pd0 Catalyst Regeneration Product Aryl-Aryl' RE->Product PdII_Aryl->TM Ar'-B(OR)₂ + Base PdII_Biaryl->RE ArylX Aryl-X Boronic Aryl'-B(OR)₂ Base Base (OH⁻) Inhibition Catalyst Inhibition: Pyridine-N binds to Pd(0), preventing Oxidative Addition. Inhibition->Pd0 Protodeboronation Protodeboronation: Aryl'-B(OR)₂ + H₂O → Aryl'-H (Loss of Nucleophile) Protodeboronation->Boronic SlowTM Slow Transmetalation: Electron-deficient Aryl' group makes boron less nucleophilic. SlowTM->TM Stalls Here

Caption: The Suzuki catalytic cycle with failure points for pyridine substrates.

  • Analyze Byproducts: Use LC-MS or GC-MS to identify what was formed instead of your product.

    • Protodeboronation of Pyridylboronic Acid: If you see the corresponding non-boronated pyridine, your primary issue is the stability of the boron reagent. (See FAQ Q2 for solutions).

    • Homocoupling of Boronic Acid: If you see bipyridine, the issue is likely oxygen contamination. (See FAQ Q3 for solutions).

    • Dehalogenation of Halopyridine: If you see the parent pyridine, this can arise from competitive β-hydride elimination if there are trace impurities or a side reaction with the solvent or base. Ensure high-purity reagents.

  • Address Slow Transmetalation: This is a frequent bottleneck for electron-deficient pyridylboronic acids.[4]

    • Base Selection: The base's role is to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[6][10] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally more effective than weaker ones like sodium carbonate (Na₂CO₃).[11] Cesium's larger cation size is also thought to increase the solubility and reactivity of the base.

    • Solvent Choice: Aprotic polar solvents like 1,4-dioxane, DME, or toluene are often preferred. Sometimes, the addition of a small amount of water can facilitate the formation of the boronate complex, but this must be balanced against the risk of protodeboronation.[12]

Key Parameter Optimization Tables

Use these tables as a starting point for reaction optimization.

Table 1: Ligand Selection Guide
Ligand TypeExamplesKey CharacteristicsBest For...
Bulky Phosphines SPhos, XPhos, RuPhosHighly electron-donating, sterically demanding. Accelerates both oxidative addition and reductive elimination.The go-to choice for challenging couplings, especially with aryl chlorides.
N-Heterocyclic Carbenes IPr, SIMesStrong σ-donors, more stable than many phosphines.High-turnover catalysis and thermally challenging reactions.[6]
Bidentate Phosphines dppfGood general-purpose ligand, forms stable complexes.Less reactive systems where catalyst stability is a concern; often used in Pd(dppf)Cl₂.
Standard Phosphines PPh₃, PCy₃Less bulky, moderately donating.Generally not recommended for electron-deficient pyridines unless using highly reactive aryl iodides.[13]
Table 2: Base and Solvent Selection
BasepKa of Conj. AcidCommon SolventsComments
K₃PO₄ 12.3Dioxane, Toluene, DMFStrong, moderately soluble base. A very common and effective choice. Ensure it is anhydrous.
Cs₂CO₃ 10.3Dioxane, Toluene, DMEOften gives superior results due to higher solubility and reactivity of the cesium boronate intermediate.[11]
K₂CO₃ 10.3Dioxane/H₂O, TolueneA standard, but often less effective base for these challenging substrates. Often used with water.
KF 3.2Dioxane, THFA mild, non-nucleophilic base that is particularly good at activating boronic acids while minimizing base-labile side reactions.[2][6]

Reference Experimental Protocol

This protocol is a robust starting point for the coupling of a generic 2-chloropyridine with an arylboronic acid.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (finely ground, dried) (2.0 mmol, 2 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, SPhos, and K₃PO₄.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the Pd₂(dba)₃ catalyst under a positive flow of argon. Then, add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Molander, G. A., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 42(47), 5585-5589. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • MDPI. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7382-7392. Retrieved from [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 226-231. Retrieved from [Link]

  • Molander, G. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(9), 6147-6152. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]

  • Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(23), 7793-7801. Retrieved from [Link]

Sources

"preventing debromination in reactions with 8-Bromo-3-nitroimidazo[1,2-a]pyridine"

[1]

Status: Operational Subject: Troubleshooting Debromination (Hydrodehalogenation) Side Reactions Ticket ID: CHEM-SUP-8BNIP-001 Lead Scientist: Senior Application Specialist[1]

Executive Summary & Molecule Profile

The Scaffold: 8-Bromo-3-nitroimidazo[1,2-a]pyridine The Problem: Unwanted debromination (formation of 3-nitroimidazo[1,2-a]pyridine) during cross-coupling or nucleophilic substitution.[1]

Chemical Context: The 3-nitro group is a potent Electron Withdrawing Group (EWG).[1] It significantly decreases electron density across the imidazo[1,2-a]pyridine core.[1]

  • Consequence A (Good): The C8-Br bond is highly activated for oxidative addition (Pd-catalysis) and nucleophilic attack (

    
    ).[1]
    
  • Consequence B (Bad): The resulting organopalladium intermediate (Ar-Pd-X) is highly electrophilic.[1] If the catalytic cycle stalls (slow transmetallation), this intermediate becomes a "hydride sink," eagerly accepting hydrides from solvents or bases, leading to hydrodehalogenation.[1]

Diagnostic Hub: Is it Debromination?

Before altering conditions, confirm the side product.

Observation (LCMS/NMR)DiagnosisRoot Cause
Mass = M-Br + H (MW ~163)Debromination Hydride source present (Alcohol, Amine, Formate).[1]
Mass = M-Br + Br (Homocoupling)Homocoupling Oxygen leak; Disproportionation of Pd species.[1]
Start Material (SM) Unchanged Stalled Cycle Catalyst dead (Pd black) or Oxidative Addition failed.[1]
Mass = M-NO2 + Nu

at C3
Nucleophile attacked the nitro position (rare but possible).[1]

Module 1: Suzuki-Miyaura Optimization Protocol

The most common source of debromination is the "Alcohol-Alkoxide Pathway" in Suzuki couplings.

The Mechanism of Failure

When using alcoholic solvents (EtOH, MeOH) or amine bases (Et3N), the Palladium(II) intermediate undergoes

1
  • Oxidative Addition: Pd(0) inserts into C-Br.[1][2]

  • Ligand Exchange: Alkoxide (from solvent/base) replaces Halide on Pd.[1]

  • 
    -Hydride Elimination:  The Pd-Alkoxide converts to Pd-Hydride + Aldehyde.[1]
    
  • Reductive Elimination: Ar-Pd-H collapses to Ar-H (Debrominated product) + Pd(0).[1]

Corrective Protocol
Step 1: Solvent Substitution (Critical)

Eliminate all protic solvents capable of

1
  • AVOID: Ethanol, Methanol, Isopropanol, THF (commercial THF often contains stabilizers that can act as H-sources).[1]

  • USE: 1,4-Dioxane, Toluene, DME (Dimethoxyethane), or DMF (anhydrous).[1]

Step 2: Base Selection

Switch from amines or alkoxides to inorganic bases that cannot donate hydrides.

  • AVOID: Triethylamine, DIPEA, Sodium Ethoxide.[1]

  • USE:

    
     (Potassium Phosphate Tribasic), 
    
    
    (Cesium Carbonate), or
    
    
    .[1]
Step 3: Catalyst & Ligand Strategy

You must accelerate Transmetallation to outcompete the hydride elimination rate.

  • Recommended System:

    
     (1-5 mol%).[1] The large bite angle of dppf facilitates reductive elimination of the desired product.
    
  • Advanced System:

    
     + XPhos . Buchwald ligands create a steric environment that protects the Pd center from side reactions while accelerating the coupling cycle.
    
Optimized Experimental Workflow
  • Vessel: Microwave vial or heavy-walled pressure tube (dried).

  • Reagents:

    • 1.0 eq 8-Bromo-3-nitroimidazo[1,2-a]pyridine.[1][3]

    • 1.2 eq Boronic Acid/Pinacol Ester.

    • 3.0 eq

      
       (finely ground).[1]
      
    • 5 mol%

      
      .[1]
      
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Note: Small amount of water is necessary for the boronic acid activation, but it does not act as a hydride source like alcohols do.

  • Degassing: Sparge with Argon for 10 minutes (Do not skip). Oxygen promotes homocoupling and catalyst decomposition.

  • Reaction: Heat to 80-90°C. Monitor via TLC/LCMS at 1 hour.

Visualizing the Competition: Pathway Diagram

The following diagram illustrates the divergence between the desired Cross-Coupling and the unwanted Debromination.

DebrominationPathwaysStartPd(0) Active CatalystOxAddOxidative Addition(Ar-Pd-Br)Start->OxAdd + Ar-BrBaseSwapLigand Exchange(Base/Boronate)OxAdd->BaseSwap + Boronic AcidAlcSwapAlkoxide Exchange(Ar-Pd-OCH2R)OxAdd->AlcSwap + Alcohol/AmineTransMetTransmetallation(Ar-Pd-R)BaseSwap->TransMetProductReductive EliminationPRODUCT (Ar-R)TransMet->ProductProduct->Start Regenerate Pd(0)BetaElimBeta-Hydride Elimination(Ar-Pd-H)AlcSwap->BetaElim - AldehydeSideProdReductive EliminationDEBROMINATED (Ar-H)BetaElim->SideProdSideProd->Start Regenerate Pd(0)

Caption: Divergent pathways in Pd-catalysis. Path A (Blue/Green) leads to the desired product via Transmetallation.[1] Path B (Red) leads to Debromination via Hydride Elimination from alcoholic solvents or amine bases.[1]

Module 2: Considerations

While less common, debromination can occur during Nucleophilic Aromatic Substitution (

1
  • Risk Factor: Using Sodium Hydride (NaH) in DMF.[1]

    • Mechanism:[1][2][4][5][6][7] DMF can decompose to form dimethylamine and CO. Under harsh basic conditions, SET can occur from electron-rich nucleophiles to the highly electron-deficient nitro-ring, leading to radical anion formation and subsequent loss of bromide and H-abstraction.[1]

  • Solution:

    • Use Cesium Carbonate (

      
      )  in Acetonitrile  or DMF  at lower temperatures.[1]
      
    • Avoid strong hydride donors like

      
       or 
      
      
      anywhere near this step.[1]

Frequently Asked Questions (FAQ)

Q: Can I use DMF as a solvent for Suzuki coupling? A: Yes, but ensure it is high quality. Old DMF can hydrolyze to form dimethylamine and formic acid. Formic acid is a potent hydride donor (used deliberately in transfer hydrogenation) and will cause rapid debromination.[1] Use Anhydrous, Sure/Seal™ grade DMF.[1]

Q: My reaction works but I see 10% debromination. How do I clean it up? A: Separation is difficult as the polarity difference is often small. It is better to prevent it. If you must purify, the nitro group makes these compounds crystallizable. Try recrystallization from EtOAc/Hexanes before resorting to difficult prep-HPLC.[1]

Q: Does the 3-nitro group affect the stability of the C-Br bond? A: Yes.[1] By pulling electron density, it weakens the C-Br bond strength towards oxidative addition (making it faster) but also stabilizes the radical anion intermediate if a SET pathway is accessed.[1] This makes the system "twitchy"—highly reactive but prone to off-target chemistry.[1]

References

  • Mechanistic Insight into Debromination: Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[1] Journal of Organic Chemistry, 2004, 69, 3173-3180.[1][8] Link[1]

  • Solvent Effects in Suzuki Coupling: Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Link

  • Imidazo[1,2-a]pyridine Functionalization: Goel, R., et al. "Recent Advances in the Functionalization of Imidazo[1,2-a]pyridines."[1][9] Organic & Biomolecular Chemistry, 2019.[1] (General reference for scaffold reactivity).

  • Hydride Sources in Pd-Catalysis: Faye, D., et al. "Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source."[1] Journal of Organic Chemistry, 2014.[1][5] Link[1]

"purification challenges of 8-Bromo-3-nitroimidazo[1,2-a]pyridine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification challenges of 8-Bromo-3-nitroimidazo[1,2-a]pyridine , a critical scaffold in the development of antileishmanial, antitrypanosomal, and anticancer therapeutics.

This guide is structured as a Tier-3 Technical Support resource, prioritizing causal analysis and self-validating protocols.

Core Physicochemical Profile & Purification Context

Before troubleshooting, you must understand why this molecule behaves the way it does.

  • The "Push-Pull" Electronic Effect: The imidazo[1,2-a]pyridine core is electron-rich. However, the 3-nitro group is a strong electron-withdrawing group (EWG) that dramatically reduces the electron density of the bicyclic system.

    • Consequence: Unlike the parent imidazo[1,2-a]pyridine, the 3-nitro derivative is less basic . This reduces (but does not eliminate) the "streaking" often seen on silica gel caused by interaction with acidic silanols.

  • The "Brick Dust" Lattice: The combination of the heavy 8-bromo atom and the planar, polar 3-nitro group often results in high lattice energy.

    • Consequence: These derivatives frequently exhibit high melting points (>200°C) and poor solubility in standard low-polarity solvents (ether, hexane), leading to "crashing out" during reactions or difficulty loading onto chromatography columns.

Troubleshooting Guide (Q&A)

Issue 1: "My product oils out or forms a sticky gum upon quenching with water, rather than precipitating."

Diagnosis: This is a common issue when the reaction solvent (often Acetic Acid or Sulfuric Acid for nitration) traps the product in a semi-solvated state, or if impurities (regioisomers) disrupt crystal packing.

Corrective Protocol:

  • The "Slow-Quench" Technique: Do not dump the reaction mixture into water. Instead, pour the reaction mixture slowly into a vigorously stirred slurry of Ice/Water (1:5 ratio) .

  • Induce Nucleation: If oiling occurs, scratch the glass sides of the beaker with a glass rod at the interface of the oil and water.

  • Sonication: Place the beaker in an ultrasonic bath for 10–15 minutes. This often forces the amorphous oil to reorganize into a filterable solid.

  • The pH Adjustment: If the nitration was done in H2SO4, the highly acidic environment keeps any unreacted starting material protonated (soluble). Neutralizing to pH 4–5 with saturated NaHCO3 can sometimes help precipitate the product if it is slightly basic, though 3-nitro derivatives are generally non-basic.

Issue 2: "I see severe tailing/streaking on TLC and Flash Chromatography, preventing separation."

Diagnosis: Even with the electron-withdrawing nitro group, the bridgehead nitrogen (N4) can still interact with silica silanols. Additionally, the 3-nitro group makes the molecule highly polar, causing it to stick.

Corrective Protocol:

  • Mobile Phase Modifier: Do NOT use pure DCM/Methanol gradients initially.

    • Recommendation: Add 1% Triethylamine (TEA) to your column equilibration solvent. This neutralizes the silica.

    • Alternative: Use Acetone instead of Methanol. A gradient of DCM : Acetone (0% to 10%) often provides sharper peaks for nitro-heterocycles than DCM:MeOH.

  • Solid Loading: Due to poor solubility, do not attempt to load the column with a large volume of DCM. Dissolve the crude in a minimum amount of THF or Acetone, adsorb onto Celite or Silica (1:2 ratio), dry under vacuum, and dry-load the cartridge.

Issue 3: "How do I remove the unreacted 8-bromoimidazo[1,2-a]pyridine starting material?"

Diagnosis: The starting material lacks the nitro group and is significantly more basic and less polar than the product.

Separation Strategy:

  • Acid Wash (Liquid-Liquid Extraction):

    • Dissolve the crude mixture in Ethyl Acetate.

    • Wash with 1M HCl .

    • Mechanism: The unreacted starting material (basic) will protonate and move into the aqueous layer. The 3-nitro product (non-basic due to EWG) will remain in the organic layer.

    • Separate and wash the organic layer with Brine to remove residual acid.

Detailed Purification Workflows

Workflow A: The "Crash-Out" Method (Primary Strategy)

Best for: Large scale (>1g) synthesis where high purity is required without chromatography.

  • Quench: Pour reaction mixture into 5x volume of crushed ice. Stir for 30 mins.

  • Filter: Vacuum filter the precipitate.

  • Wash: Wash the cake with Cold Water (3x) to remove acid, followed by Cold Ethanol (1x) to remove organic impurities.

  • Recrystallization:

    • Solvent: Acetonitrile (ACN) or Ethanol/DMF (9:1).

    • Procedure: Heat to reflux until dissolved. If insoluble particulates remain, hot filter. Cool slowly to RT, then to 4°C.

    • Yield Note: 3-nitro derivatives crystallize well from ACN, forming yellow/orange needles.

Workflow B: Chromatography Decision Tree

Best for: Complex mixtures or when oiling occurs.

Purification_Workflow Start Crude Reaction Mixture Quench Quench in Ice Water (Stir 30 min) Start->Quench CheckState Physical State? Quench->CheckState Solid Precipitate Formed CheckState->Solid Solid Oil Oiling / Gummy CheckState->Oil Oil/Gum Filter Vacuum Filtration Solid->Filter Extract Extract with EtOAc Oil->Extract Wash Wash: H2O then Cold EtOH Filter->Wash Recryst Recrystallize (Acetonitrile or EtOH) Wash->Recryst AcidWash Wash with 1M HCl (Removes Starting Material) Extract->AcidWash Dry Dry (Na2SO4) & Concentrate AcidWash->Dry Column Flash Chromatography DCM:Acetone (0-10%) Dry->Column

Caption: Decision tree for the purification of 8-bromo-3-nitroimidazo[1,2-a]pyridine derivatives based on physical state after quenching.

Quantitative Data: Solubility & Elution

The following table summarizes solubility data critical for choosing purification solvents.

SolventSolubility (25°C)Application
Water InsolubleQuenching / Washing
Ethanol Sparingly SolubleWashing filter cake (Cold)
Acetonitrile Moderate (High at Reflux)Recrystallization (Recommended)
Dichloromethane ModerateExtraction / Column Eluent
Ethyl Acetate ModerateExtraction
Diethyl Ether InsolubleTrituration (removal of non-polar impurities)
DMF/DMSO HighReaction solvent (Avoid for workup if possible)

References

  • Crozet, M. D., et al. (2013). "Targeting the human parasite Leishmania donovani: discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series."[1] European Journal of Medicinal Chemistry. Link

    • Relevance: Establishes the synthesis and biological relevance of the 8-bromo-3-nitro scaffold.
  • Fersing, C., et al. (2022). "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." Pharmaceuticals.[2][3][4][5] Link

    • Relevance: Provides solubility data and structural modification str
  • Tachikawa, H., et al. (2021). "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega. Link

    • Relevance: Discusses oxidative cyclization and purification of nitro-deriv
  • Goel, R., et al. (2021). "Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives." International Journal of Research in Engineering and Science. Link

    • Relevance: Details specific workup procedures involving zinc reduction and column conditions.

Sources

Technical Support Center: Stability & Handling of 8-Bromo-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 8-Bromo-3-nitroimidazo[1,2-a]pyridine , a critical intermediate in the synthesis of bioactive heterocyclic compounds. The presence of the electron-withdrawing nitro group at C-3 and the halogen at C-8 creates a unique push-pull electronic system that dictates its behavior under pH stress.

Topic: Stability & Degradation Mechanisms under Acidic/Basic Conditions Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Document ID: TS-IMDZ-083

Executive Summary & Chemical Logic

8-Bromo-3-nitroimidazo[1,2-a]pyridine is not merely a passive scaffold; it is an electron-deficient heterocycle primed for reactivity.

  • The 3-Nitro Group: Acts as a powerful electron-withdrawing group (EWG), significantly reducing electron density in the pyridine ring. This activates the system toward Nucleophilic Aromatic Substitution (SNAr) .

  • The 8-Bromo Group: Typically a handle for cross-coupling (Suzuki, Sonogashira), it becomes a "labile" leaving group under basic conditions due to the activation provided by the 3-nitro moiety.

Stability Verdict:

  • Acidic Conditions: High Stability. The compound is protonated at N-1, further deactivating the ring and preventing degradation at room temperature.

  • Basic Conditions: Low Stability (Critical Risk). The compound is highly susceptible to SNAr reactions where hydroxide ions displace the bromine or attack the electron-deficient ring system.

Module 1: Acidic Condition Stability (pH < 4)

Mechanism of Action

Under acidic conditions (e.g., 0.1 M HCl, TFA), the N-1 nitrogen (the most basic site) becomes protonated. This forms the 8-bromo-3-nitroimidazo[1,2-a]pyridin-1-ium cation.

  • Effect: Protonation exacerbates the electron deficiency of the ring but, paradoxically, increases chemical stability against hydrolysis because water is too weak a nucleophile to attack the highly deactivated ring.

  • Risk: Extreme conditions (conc. H2SO4 > 80°C) may lead to acid-catalyzed denitration, but this is rare in standard workflows.

Troubleshooting Guide: Acidic Media
IssueObservationRoot CauseCorrective Action
Insolubility Suspension remains cloudy in 1M HCl.The salt form (hydrochloride) may have a high lattice energy or the pKa is lower than expected due to the 3-NO2 group.Sonicate at 30°C. Add 5-10% DMSO or MeOH as a co-solvent to assist dissolution.
Precipitation on Neutralization Solids form when adjusting pH from 1 to 7.Reversion to the free base, which has poor aqueous solubility.This is expected. Collect precipitate by filtration; do not mistake for degradation.
Yellowing of Solution Acidic solution turns bright yellow/orange.Formation of the conjugated cation (protonated species).Normal behavior. Verify purity by HPLC; likely not degradation.

Module 2: Basic Condition Stability (pH > 8)

Mechanism of Degradation (The "Base Trap")

This is the primary failure mode. In the presence of strong bases (NaOH, KOH, NaOEt) or even mild bases (K2CO3) at elevated temperatures, the 3-nitro group activates the C-8 position for nucleophilic attack.

Pathway A: SNAr Displacement (Dominant) Hydroxide ions (


) attack C-8, displacing the Bromide ion.


Result: Formation of 3-nitro-8-hydroxyimidazo[1,2-a]pyridine (often tautomerizes to a pyridone-like species), rendering the material useless for further coupling.

Pathway B: Ring Opening (Aggressive) Nucleophilic attack at C-5 (bridgehead adjacent) can lead to cleavage of the imidazole ring, destroying the scaffold entirely.

Visualization: Degradation Pathway

BaseDegradation Start 8-Br-3-NO2-Imidazo (Intact) OH_Attack Nucleophilic Attack (OH-) at C-8 Start->OH_Attack pH > 9 Meisenheimer Meisenheimer-like Complex OH_Attack->Meisenheimer Activation by 3-NO2 Product 8-OH-3-NO2-Imidazo (Degradant) Meisenheimer->Product Loss of Br-

Caption: Under basic conditions, the electron-withdrawing nitro group activates the C-8 position, facilitating the displacement of bromine by hydroxide ions.

Troubleshooting Guide: Basic Media
IssueObservationRoot CauseCorrective Action
Loss of Starting Material HPLC shows new peak at lower retention time (more polar).Hydrolysis of C-Br to C-OH (SNAr).STOP. Switch to non-nucleophilic bases (e.g., DIPEA, CsF) or anhydrous conditions. Avoid aqueous hydroxide.
Black Tar Formation Reaction mixture turns black/viscous.Polymerization or ring-opening degradation.Lower reaction temperature. Ensure inert atmosphere (Argon). Reduce base equivalents.
Suzuki Coupling Failure No product; de-brominated byproduct found.Base-promoted protodebromination or hydrolysis competition.Use weak bases (K3PO4) or anhydrous carbonate. Switch solvent to 1,4-dioxane/water (low water content).

Module 3: Experimental Protocols

Protocol A: Rapid Stability Assessment (HPLC)

Use this protocol to validate batch integrity before starting a synthesis campaign.

Materials:

  • Acetonitrile (ACN), Water (HPLC Grade)

  • Buffers: 0.1 M HCl (pH 1), 10 mM Ammonium Bicarbonate (pH 9)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)

Workflow:

  • Stock Prep: Dissolve 1 mg of 8-Bromo-3-nitroimidazo[1,2-a]pyridine in 1 mL DMSO.

  • Stress Conditions:

    • Vial A (Acid): 50 µL Stock + 950 µL 0.1 M HCl.

    • Vial B (Base): 50 µL Stock + 950 µL 10 mM Ammonium Bicarbonate.

    • Vial C (Control): 50 µL Stock + 950 µL ACN/Water (50:50).

  • Incubation: Heat all vials to 40°C for 4 hours.

  • Analysis: Inject 5 µL onto HPLC. Gradient 5-95% ACN over 10 mins.

Expected Results:

Condition % Recovery (Expected) Notes
Control > 99% Reference standard.
Acid (pH 1) > 98% Stable. Peak shape may broaden due to protonation.

| Base (pH 9) | < 80% | Unstable. Look for new peak (RRT ~0.6-0.8) corresponding to the phenol (8-OH). |

FAQs: Scientist to Scientist

Q: Can I use NaH (Sodium Hydride) with this compound? A: Yes, but proceed with caution. While NaH is non-nucleophilic, the generated anion (if you are deprotonating a nucleophile to react with this scaffold) must be carefully controlled. If you are using NaH just as a base in the presence of trace water, you will generate NaOH, which will degrade your compound. Always use anhydrous solvents.

Q: I need to perform a Suzuki coupling. Which base do you recommend? A: Avoid strong hydroxides (NaOH, KOH).

  • Preferred: Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Dioxane/Water (9:1) or Toluene.

  • Reason: These bases are sufficiently strong to activate the boronic acid but have lower kinetic rates for SNAr displacement of the bromine compared to hydroxide.

Q: How should I store the solid material? A: Store at 2-8°C, protected from light and moisture. While the solid is relatively stable, moisture absorption can create a local basic micro-environment if trace impurities are present.

Q: Why is the 3-nitro group so problematic for stability? A: The nitro group is a strong resonance withdrawer. It pulls electron density out of the ring, making carbons with leaving groups (like C-8 with Br) "hot spots" for nucleophiles. Without the nitro group, the 8-bromoimidazo[1,2-a]pyridine is significantly more robust in base.

References

  • Synthesis and Reactivity of 3-Nitroimidazo[1,2-a]pyridines

    • Source: Organic Chemistry Portal & ResearchG
    • Context: Establishes the electrophilic nature of the C-8 position activ
    • URL:

  • Nucleophilic Substitution in Nitro-Imidazo[1,2-a]pyridines

    • Source: Koubachi, J., et al.
    • Context: Describes SNAr mechanisms where halogens are displaced in nitro-activ
    • URL:[1]

  • Stability of Pyridine Deriv

    • Source: Applied and Environmental Microbiology
    • Context: Provides background on the degradation of pyridine rings, specifically ring cleavage mechanisms under oxid
    • URL:

  • General Handling of 8-Bromoimidazo[1,2-a]pyridine

    • Source: Fluorochem / Santa Cruz Biotechnology Safety D
    • Context: Storage and physical property d
    • URL:

Sources

"scale-up challenges for the synthesis of 8-Bromo-3-nitroimidazo[1,2-a]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 8-bromo-3-nitroimidazo[1,2-a]pyridine. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, multi-gram preparations. As Senior Application Scientists, we understand that scaling a synthesis introduces challenges not always apparent in small-scale experiments. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate these complexities safely and efficiently.

The synthesis of this important heterocyclic building block is typically a two-step process: the initial cyclization to form the 8-bromoimidazo[1,2-a]pyridine core, followed by a regioselective nitration. Each step presents unique scale-up hurdles, from managing reaction exotherms to ensuring product purity and operator safety.

Overall Synthetic Workflow

The following diagram outlines the standard synthetic pathway from the starting material, 2-amino-3-bromopyridine.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration A 2-Amino-3-bromopyridine C 8-Bromoimidazo[1,2-a]pyridine A->C Condensation B α-Haloketone (e.g., Chloroacetaldehyde) B->C E 8-Bromo-3-nitroimidazo[1,2-a]pyridine C->E Electrophilic Aromatic Substitution D Nitrating Agent (HNO3/H2SO4) D->E

Caption: Synthetic route to 8-Bromo-3-nitroimidazo[1,2-a]pyridine.

Part 1: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems that users may encounter during the scale-up process, presented in a question-and-answer format.

Step 1: Cyclization to form 8-Bromoimidazo[1,2-a]pyridine

Question 1: During the scale-up of the initial cyclization, I am observing a significant exotherm upon adding the α-haloketone, leading to inconsistent product color and purity. How can I better control this?

Answer: This is a classic scale-up challenge. The condensation between a 2-aminopyridine and an α-haloketone is exothermic, and as the volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1]

  • Causality: The initial reaction forms a pyridinium salt, which then cyclizes. This process generates heat. Uncontrolled temperature spikes can lead to side reactions and the formation of colored impurities, complicating purification.

  • Recommended Protocol Adjustments for Scale-Up:

    • Controlled Addition: Switch from adding the α-haloketone in one portion to a slow, controlled, dropwise addition using an addition funnel or a syringe pump.

    • External Cooling: Equip your reaction vessel with an efficient cooling bath (e.g., an ice-water or ice-brine bath). Do not rely on ambient cooling for scales larger than a few grams.

    • Internal Temperature Monitoring: Crucially, monitor the internal reaction temperature with a thermocouple probe, not just the bath temperature.[1] The internal temperature can be significantly higher. Aim to maintain a consistent internal temperature (e.g., 20-25°C or as determined by your optimization studies).

    • Solvent Volume: Ensure adequate solvent volume to act as a heat sink. While concentration is good for reaction rates, overly concentrated reactions are harder to control thermally. A good starting point is a 0.5 M to 1.0 M concentration of the limiting reagent.

Question 2: My reaction work-up at a larger scale is resulting in a persistent emulsion during the aqueous/organic extraction. How can I resolve this?

Answer: Emulsions are common when scaling up extractions, especially with basic aqueous solutions used to neutralize the reaction mixture.

  • Causality: The hydrobromide salt of the product or unreacted starting material can act as a surfactant, stabilizing the interface between the organic and aqueous layers. Vigorous shaking or stirring in large separatory funnels exacerbates this issue.

  • Solutions:

    • Brine Wash: Before extraction, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the interface.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. For very large volumes in a reactor, use a slow stirring speed that allows for phase contact without creating a vortex.

    • Filtration: In stubborn cases, passing the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.

    • Solvent Modification: Adding a small amount of a different, more polar organic solvent like ethyl acetate to a dichloromethane extraction can sometimes alter the phase properties enough to resolve the emulsion.

Step 2: Nitration of 8-Bromoimidazo[1,2-a]pyridine

Question 3: I am setting up a 100g scale nitration. What are the absolute critical safety measures I must implement to prevent a thermal runaway?

Answer: Nitration is one of the most hazardous reactions to scale up.[2] A thermal runaway can have devastating consequences.[1][3] Safety must be the primary consideration.

  • Causality: The reaction between nitric acid and sulfuric acid to form the nitronium ion (NO₂⁺) is highly exothermic. The subsequent reaction with your substrate is also exothermic. If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will increase, which in turn accelerates the reaction rate, creating a dangerous positive feedback loop.[1]

  • Critical Safety Protocols:

    • Proper PPE: Always wear an acid-resistant lab coat, heavy-duty gloves (e.g., butyl or Viton), and full-face protection (safety goggles and a face shield).[4]

    • Controlled Environment: Conduct the reaction in a walk-in fume hood or a designated blast-shielded area. Ensure an emergency shower and eyewash are immediately accessible.[4]

    • Robust Cooling & Monitoring: Use a reactor equipped with a powerful cooling system and an internal thermocouple. Have a secondary cooling bath (e.g., dry ice/acetone) on standby for emergency quenching.

    • Reverse Addition: Add the 8-bromoimidazo[1,2-a]pyridine substrate portion-wise to the pre-chilled nitrating mixture (H₂SO₄/HNO₃). This ensures the nitrating agent is never the limiting reagent and prevents a large accumulation of unreacted substrate that could react uncontrollably if the temperature rises.

    • Strict Temperature Control: Maintain a low internal temperature (e.g., -5°C to 5°C) throughout the addition. The rate of addition should be dictated by your ability to maintain this temperature. If the temperature rises above your set point, stop the addition immediately.

    • Quenching Procedure: The work-up is also hazardous. The reaction should be quenched by slowly and carefully transferring the reaction mixture onto a vigorously stirred slurry of ice. Never add water or ice directly to the concentrated acid mixture.

G cluster_0 Critical Parameters for Safe Nitration Scale-Up A Internal Temperature Monitoring & Control (e.g., < 5°C) B Slow, Controlled Reagent Addition Rate A->B dictates E Safe Quenching Protocol A->E must precede C Efficient Heat Removal (Cooling Bath) C->A enables D Adequate Agitation (No Hotspots) D->A ensures uniform

Caption: Key interdependent factors for controlling a nitration reaction.

Question 4: My final product is contaminated with an isomer. How can I improve the regioselectivity for nitration at the C3 position?

Answer: The imidazo[1,2-a]pyridine ring system preferentially undergoes electrophilic aromatic substitution at the C3 position due to the stability of the resulting cationic intermediate (Wheland intermediate).[5][6] However, suboptimal conditions can lead to substitution at other positions.

  • Causality: The C3 position is the most electron-rich and sterically accessible site on the imidazole ring. Attack at C3 allows the positive charge in the intermediate to be delocalized without disrupting the aromaticity of the pyridine ring.[5] If the reaction temperature is too high, the kinetic control that favors C3 substitution can be overcome, leading to the formation of thermodynamically more stable (or other kinetically accessible) isomers.

  • Strategies to Enhance C3 Selectivity:

    • Lower the Temperature: This is the most effective method. Low temperatures (e.g., 0°C or below) increase the selectivity for the kinetically favored C3 product.

    • Choice of Nitrating Agent: A standard H₂SO₄/HNO₃ mixture is typically sufficient. Avoid overly harsh conditions (e.g., fuming nitric acid) unless necessary, as they can decrease selectivity.

    • Ensure Homogeneity: Good stirring is crucial to prevent localized areas of high temperature or high reagent concentration, which can promote side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for the final product, 8-Bromo-3-nitroimidazo[1,2-a]pyridine, at scale?

A1: For multi-gram quantities, flash column chromatography is often impractical. The preferred method is recrystallization . The crude product isolated from the reaction work-up is often a solid. Experiment with various solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature or below. Common solvents to screen include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes. The poor solubility of many nitro-compounds can be advantageous for purification via crystallization.[7]

Q2: Are there any specific analytical techniques I should use to monitor the reaction progress and product purity?

A2: Yes, relying solely on TLC can be insufficient for scale-up.

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is highly recommended. It provides quantitative data on the consumption of starting material and the formation of the product and any byproducts. This is critical for determining the reaction endpoint accurately.

  • Purity Analysis: For the final product, use HPLC for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and regiochemistry. The presence of isomeric impurities can often be detected by characteristic shifts in the aromatic region of the ¹H NMR spectrum.

Q3: What are the key characteristics of the starting material, 2-amino-3-bromopyridine, that I should verify before starting?

A3: The purity of your starting material is critical. Impurities in the 2-amino-3-bromopyridine can carry through the synthesis and complicate purification.

  • Identity and Purity: Confirm the identity via NMR and melting point (typically 63-67 °C). Assess purity by HPLC or GC.

  • Common Impurities: Be aware of potential isomeric impurities like 2-amino-5-bromopyridine or dibrominated species (e.g., 2-amino-3,5-dibromopyridine), which can arise during its synthesis.[8] These will lead to undesired side products in your cyclization reaction.

Part 3: Key Experimental Protocols

Disclaimer: These protocols are intended for experienced chemists. A thorough risk assessment must be conducted before any scale-up operation.[2]

Protocol 1: Scale-Up Synthesis of 8-Bromoimidazo[1,2-a]pyridine (Step 1)
ParameterRecommendationRationale
Reactants 2-Amino-3-bromopyridine, Chloroacetaldehyde (50% aq. solution)Chloroacetaldehyde is a common, reactive α-halocarbonyl.[9][10]
Stoichiometry 1.1 - 1.2 equivalents of ChloroacetaldehydeA slight excess of the aldehyde ensures complete consumption of the aminopyridine.
Solvent Ethanol or IsopropanolGood solubility for the starting material and product; facilitates product crystallization upon cooling.
Temperature Maintain internal temp < 30°C during addition; then heat to 60-70°CControls initial exotherm, followed by heating to drive the reaction to completion.
Work-up Cool, neutralize with aq. NaHCO₃, extract with CH₂Cl₂ or EtOAcStandard procedure to remove acidic byproducts and isolate the product.

Step-by-Step Methodology:

  • Charge a jacketed reactor with 2-amino-3-bromopyridine (1.0 eq) and ethanol (5-10 volumes).

  • Begin stirring and cool the mixture to 10-15°C using the reactor jacket.

  • Slowly add chloroacetaldehyde (1.15 eq, 50% in H₂O) via an addition pump over 1-2 hours, ensuring the internal temperature does not exceed 30°C.

  • Once the addition is complete, slowly warm the reaction mixture to 60-70°C and hold for 4-6 hours, monitoring by HPLC for completion.

  • Cool the reaction to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Scale-Up Nitration of 8-Bromoimidazo[1,2-a]pyridine (Step 2)
ParameterRecommendationRationale & Safety Note
Reactants 8-Bromoimidazo[1,2-a]pyridine, Conc. H₂SO₄, Conc. HNO₃Standard and effective nitrating conditions. Extreme Hazard! [4][11]
Stoichiometry 1.05 - 1.1 equivalents of HNO₃A small excess of nitric acid is used. Sulfuric acid is the solvent.
Solvent Concentrated Sulfuric AcidActs as both a solvent and a catalyst to generate the nitronium ion.
Temperature -5°C to 5°C CRITICAL for safety and selectivity. [1][3]
Work-up Quench by pouring onto a large excess of crushed iceSafely neutralizes the strong acid and precipitates the product.

Step-by-Step Methodology (Strict Safety Protocols Required):

  • In a clean, dry, jacketed reactor rated for low temperatures, charge concentrated sulfuric acid (5-10 volumes).

  • Cool the sulfuric acid to -5°C with vigorous stirring.

  • Slowly, dropwise, add concentrated nitric acid (1.05 eq) while maintaining the internal temperature between -5°C and 0°C.

  • Once the nitrating mixture is prepared and stable at -5°C, begin the portion-wise addition of solid 8-bromoimidazo[1,2-a]pyridine (1.0 eq).

  • MAINTAIN the internal temperature below 5°C at all times. The rate of addition must be slow enough to allow the cooling system to dissipate the heat generated. This may take several hours.

  • After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, monitoring for completion by HPLC.

  • In a separate vessel, prepare a large slurry of crushed ice and water (at least 10 times the volume of the reaction mixture).

  • SLOWLY transfer the reaction mixture from the reactor via a transfer line into the vigorously stirred ice slurry. Monitor the quench temperature to ensure it remains low.

  • The product will precipitate as a solid. Stir for 30 minutes, then collect the solid by filtration.

  • Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7), then with a small amount of cold ethanol.

  • Dry the solid product under vacuum. Further purification can be achieved by recrystallization if necessary.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
  • Scale-up Reactions - Division of Research Safety. University of Illinois.
  • 2-Amino-3-bromopyridine 97 13534-99-1 - Sigma-Aldrich.
  • Preparation method of 2-amino-3-bromopyridine - Eureka | P
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF - ResearchG
  • CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google P
  • 2,3-diaminopyridine - Organic Syntheses Procedure.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
  • Nitr
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.
  • Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Deriv
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
  • Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine - Chemistry Stack Exchange.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine - ECHEMI.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH.
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
  • (PDF)
  • α-Halo ketone - Wikipedia.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 8-Bromo-3-nitroimidazo[1,2-a]pyridine Derivatives and Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological activity of 8-bromo-3-nitroimidazo[1,2-a]pyridine derivatives against other prominent nitroaromatic compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective overview of their therapeutic potential and mechanisms of action.

Introduction to Nitroaromatics in Drug Discovery

Nitroaromatic compounds, characterized by the presence of a nitro group (NO₂) attached to an aromatic ring system, are a cornerstone in medicinal chemistry. Their broad spectrum of biological activities, including antimicrobial, antiparasitic, and anticancer effects, stems from a common mechanism of action: the bioreductive activation of the nitro group.[1] This process, often mediated by nitroreductase enzymes present in target organisms, generates reactive nitrogen species that can induce cellular damage and death.[2]

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in drug discovery, known for its diverse pharmacological properties.[3] The introduction of a nitro group at the 3-position and a bromine atom at the 8-position creates a unique chemical entity with significant therapeutic potential. This guide will delve into the specific biological activities of these derivatives in comparison to established nitroaromatic drugs.

Mechanism of Action: The Role of Nitroreductases

The biological activity of nitroaromatic compounds is intrinsically linked to their metabolism within the target cell or microorganism. The key event is the reduction of the nitro group, a process that can proceed via a one-electron or two-electron pathway, primarily catalyzed by nitroreductase (NTR) enzymes.[2]

dot

Nitroaromatic_Activation General Mechanism of Nitroaromatic Drug Activation Nitroaromatic_Prodrug Nitroaromatic Prodrug (e.g., R-NO₂) Nitroreductase Nitroreductase (NTR) Enzyme Nitroaromatic_Prodrug->Nitroreductase Substrate Binding NADP NAD(P)⁺ Nitroreductase->NADP Oxidized Cofactor Release Nitroso_Intermediate Nitroso Intermediate (R-NO) Nitroreductase->Nitroso_Intermediate 2e⁻ Reduction NADPH NAD(P)H NADPH->Nitroreductase Cofactor Hydroxylamine_Intermediate Hydroxylamine Intermediate (R-NHOH) Nitroso_Intermediate->Hydroxylamine_Intermediate Further Reduction Reactive_Nitrogen_Species Reactive Nitrogen Species (RNS) & Other Cytotoxic Metabolites Hydroxylamine_Intermediate->Reactive_Nitrogen_Species Cellular_Targets Cellular Macromolecules (DNA, Proteins, Lipids) Reactive_Nitrogen_Species->Cellular_Targets Damage Cell_Death Cell Death Cellular_Targets->Cell_Death Leads to

Caption: General mechanism of nitroaromatic drug activation by nitroreductase enzymes.

Comparative Biological Activity

The following sections provide a comparative overview of the biological activities of 8-bromo-3-nitroimidazo[1,2-a]pyridine derivatives and other nitroaromatics, supported by available experimental data. It is important to note that direct comparison of IC₅₀ and MIC values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and microbial strains used.

Antiparasitic Activity

Nitroaromatic compounds have long been the frontline treatment for several parasitic diseases, most notably Chagas disease, caused by Trypanosoma cruzi.[4] Benznidazole, a 2-nitroimidazole, is a standard therapeutic agent.[5] Recent studies have highlighted the potent antiparasitic activity of 3-nitroimidazo[1,2-a]pyridine derivatives.[6]

Compound/DrugParasiteIC₅₀ (µM)Reference
3-nitroimidazo[1,2-a]pyridine derivative 5 T. cruzi2.2[6]
L. donovani1.0[6]
L. infantum1.7[6]
L. major2.1[6]
Benznidazole T. cruzi (epimastigotes)4.02 ± 2.82[7]
T. cruzi (amastigotes)4.00 ± 1.90[7]
T. cruzi (various strains)7.6 - 51.4[5]
Nifurtimox T. cruzi (epimastigotes)2.46 ± 2.25[7]
T. cruzi (amastigotes)2.62 ± 1.22[7]

IC₅₀ values are presented as reported in the respective literature and may have been determined under different experimental conditions.

Antimicrobial Activity

The antibacterial properties of nitroaromatics are well-documented, with metronidazole being a key antibiotic against anaerobic bacteria.[1][8] The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Nitroimidazo[1,2-a]pyridines have shown promise in this area, particularly against Mycobacterium tuberculosis.

Compound/DrugMicroorganismMIC (µg/mL)Reference
Metronidazole Anaerobic bacteriaGenerally < 6.2
Anaerobic bacteria1[9]
Delamanid M. tuberculosis (clinical isolates)MIC₅₀: 0.004, MIC₉₀: 0.012[10]
M. tuberculosis (MDR/XDR strains)≤0.0125 (most susceptible strains)[11]
Imidazo[1,2-a]pyridine derivatives Gram-positive & Gram-negative bacteriaSome derivatives show activity[12][13]

MIC (Minimum Inhibitory Concentration) values vary depending on the bacterial strain and testing methodology.

Anticancer Activity

The hypoxic environment of solid tumors makes them susceptible to drugs activated by nitroreductases, which are often overexpressed in these conditions. This has spurred research into nitroaromatic compounds as potential anticancer agents. Several imidazo[1,2-a]pyridine derivatives, including those with a nitro group, have demonstrated significant cytotoxicity against various cancer cell lines.[3]

CompoundCancer Cell LineIC₅₀ (µM)Reference
Imidazopyridine compound 12 (with nitro group) HT-29 (Colon)4.15 ± 2.93[3]
MCF-7 (Breast)30.88 ± 14.44[3]
MEF (Normal fibroblast)40.54 ± 4.34[3]
Imidazopyridine-quinoline hybrid 8 HeLa (Cervical)0.34[14]
MDA-MB-231 (Breast)0.32[14]
ACHN (Renal)0.39[14]
HCT-15 (Colon)0.31[14]
Imidazopyridine-quinoline hybrid 12 HeLa (Cervical)0.35[14]
MDA-MB-231 (Breast)0.29[14]
ACHN (Renal)0.34[14]
HCT-15 (Colon)0.30[14]

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., 8-bromo-3-nitroimidazo[1,2-a]pyridine derivative)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

dot

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compounds Prepare serial dilutions of test compounds Incubate_24h->Prepare_Compounds Treat_Cells Treat cells with compounds Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize_Formazan Add solubilization solution Incubate_2_4h->Solubilize_Formazan Read_Absorbance Read absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Analyze_Data Calculate % viability and IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A simplified workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][9]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Conclusion

8-Bromo-3-nitroimidazo[1,2-a]pyridine derivatives represent a promising class of compounds with a broad range of biological activities, including potent antiparasitic, antimicrobial, and anticancer effects. Their mechanism of action, centered on the bioreductive activation of the nitro group, is shared with other clinically relevant nitroaromatic drugs. The comparative data presented in this guide, while highlighting the potential of these derivatives, also underscores the need for standardized testing protocols to enable more direct comparisons. Further structure-activity relationship studies and in vivo efficacy evaluations are warranted to fully elucidate the therapeutic potential of this exciting class of molecules.

References

  • World Health Organization. (n.d.). Antimicrobial resistance. Retrieved from [Link]

  • Teng, J. C., et al. (2019).
  • Villarreal, D., et al. (2004). Trypanosoma cruzi benznidazole susceptibility in vitro does not predict the therapeutic outcome of human Chagas disease. Memórias do Instituto Oswaldo Cruz, 99(7), 749-756.
  • Drago, L., et al. (2015). The aerobic activity of metronidazole against anaerobic bacteria. International Journal of Antimicrobial Agents, 46(3), 345-347.
  • Urbina, J. A. (2009). Recent advances in the chemotherapy of Chagas disease. Current Pharmaceutical Design, 15(24), 2878-2893.
  • Francisco, A. F., et al. (2020). In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV.
  • Experimental workflow for the drug screening used in the study. (n.d.). ResearchGate. Retrieved from [Link]

  • Ackerley, D. (n.d.). Bacterial Nitroreductase Enzymes. Ackerley Lab. Retrieved from [Link]

  • Nagy, E., et al. (1995). Metronidazole susceptibility testing of anaerobic bacteria associated with periodontal disease. Oral Microbiology and Immunology, 10(5), 309-312.
  • MIC values of metronidazole for Gram-positive anaerobes. (n.d.). ResearchGate. Retrieved from [Link]

  • Prosser, G. A., et al. (2016). The 3D-structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP+ provide glimpses of its catalytic mechanism. FEBS Letters, 590(18), 3128-3138.
  • IC 50 values of compounds with known activity against T. cruzi... (n.d.). ResearchGate. Retrieved from [Link]

  • Schematic illustration of the detection mechanism for nitroreductase. (n.d.). ResearchGate. Retrieved from [Link]

  • Enzyme Mechanism | Nitroreductase in Cancer Treatment. (n.d.). WordPress.com. Retrieved from [Link]

  • Wei, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 797-807.
  • Workflow. a Experimental design. In a drug-gene interaction screen,... (n.d.). ResearchGate. Retrieved from [Link]

  • Stinson, K., et al. (2016). MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration. Antimicrobial Agents and Chemotherapy, 60(6), 3316-3322.
  • Li, Y., et al. (2023). Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China. Infection and Drug Resistance, 16, 7467-7476.
  • Rodrigues, J. P. F., et al. (2022). Miltefosine and Benznidazole Combination Improve Anti-Trypanosoma cruzi In Vitro and In Vivo Efficacy. Frontiers in Cellular and Infection Microbiology, 12, 898939.
  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • Truter, N. (2024). Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. Drug Target Review.
  • Verhaeghe, P., et al. (2018). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. Journal of Medicinal Chemistry, 61(17), 7898-7909.
  • Kim, H. Y., et al. (2018). Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea.
  • Keller, P. M., et al. (2015). Determination of MIC Distribution and Epidemiological Cutoff Values for Bedaquiline and Delamanid in Mycobacterium tuberculosis Using the MGIT 960 System Equipped with TB eXiST. Antimicrobial Agents and Chemotherapy, 59(8), 4352-4355.
  • Sravani, K., et al. (2015). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1256-1265.
  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1][5][9]Thiadiazole Moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Hayakawa, I., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412.
  • Bloemberg, G. V., et al. (2016). Delamanid and Bedaquiline Resistance in Mycobacterium tuberculosis Ancestral Beijing Genotype Causing Extensively Drug-Resistant. American Journal of Respiratory and Critical Care Medicine, 193(3), 337-339.
  • Szafraniec-Szczęsny, J., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3051.
  • Al-Tel, T. H., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 1-15.
  • New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. (n.d.). ResearchGate. Retrieved from [Link]

  • Martínez-Vargas, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6543.
  • El-Faham, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3185.
  • de Souza, M. C. B. V., et al. (2019). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. Molecules, 24(18), 3342.
  • Zheng, Y., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. International Journal for Parasitology: Drugs and Drug Resistance, 19, 47-55.
  • Popiołek, Ł., & Biernasiuk, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
  • Singh, P., et al. (2017). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. European Journal of Medicinal Chemistry, 138, 984-992.
  • Upadhayaya, R. S., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents Against Mycobacterium Avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022.
  • 3-Aminoimidazo [1, 2-A] Pyridine Derivatives as Novel Antimicrobial Compounds. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation of a Scalable, Iron-Mediated Synthetic Route to 8-Bromo-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a New Synthetic Route to 8-Bromo-3-nitroimidazo[1,2-a]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, anxiolytics (e.g., Zolpidem), and anti-infectives. The specific derivative 8-Bromo-3-nitroimidazo[1,2-a]pyridine is a critical intermediate; the 8-bromo position allows for Suzuki/Buchwald couplings, while the 3-nitro group serves as a precursor for C3-amines or diverse heterocycles.

Traditionally, synthesizing this molecule involved harsh electrophilic nitration using concentrated H₂SO₄ and HNO₃. This guide validates a newly optimized, iron-mediated C–H nitration route utilizing Fe(NO₃)₃[1]·9H₂O. This method offers superior regioselectivity, enhanced safety, and a significantly reduced environmental footprint compared to the classical mixed-acid protocol.

Quick Comparison: Classical vs. Validated New Route
FeatureClassical Route (Method A) New Validated Route (Method B)
Reagents H₂SO₄ / Fuming HNO₃Fe(NO₃)₃·9H₂O (Solvent: DCE or MeCN)
Temperature 0°C to Room Temp (Exothermic risk)50–80°C (Controlled thermal activation)
Yield (Step 2) 45–60% (Variable)78–85% (Consistent)
Regioselectivity Moderate (Risk of C5/C6 isomers)Excellent (>95% C3-selective)
Safety Profile High Risk (Strong acid, NOx fumes)Low Risk (Non-corrosive, solid reagent)
E-Factor High (Acid waste neutralization)Low (Minimal waste)

The Synthetic Challenge

The synthesis of 8-bromo-3-nitroimidazo[1,2-a]pyridine presents two primary chemical challenges:

  • Regioselectivity: The imidazo[1,2-a]pyridine ring is prone to electrophilic attack at C3.[2][3] However, under strong acidic conditions (mixed acid), protonation of the pyridine nitrogen deactivates the ring, often requiring forcing conditions that can lead to nitration at C5 or degradation.

  • Functional Group Integrity: The C–Br bond at the 8-position is labile. Harsh acidic conditions or strong oxidants can lead to debromination or hydrolysis, reducing the yield of the desired functionalized core.

Detailed Experimental Validation

Phase 1: Precursor Synthesis (Common to Both Routes)

Objective: Synthesis of 8-bromoimidazo[1,2-a]pyridine.

  • Starting Material: 2-Amino-3-bromopyridine.[4]

  • Reagent: Chloroacetaldehyde (40% aq.).

  • Mechanism: Condensation followed by cyclization (Ortoleva-King type reaction).

Protocol:

  • Dissolve 2-amino-3-bromopyridine (10.0 mmol) in Ethanol (20 mL).

  • Add Chloroacetaldehyde (15.0 mmol) and NaHCO₃ (20.0 mmol).

  • Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Cool, concentrate, and neutralize with saturated NaHCO₃. Extract with DCM.

  • Yield: 85–90% (Off-white solid).

Phase 2: Comparative Nitration Protocols
Method A: Classical Mixed-Acid Nitration (The Control)
  • Procedure: The 8-bromo precursor is dissolved in concentrated H₂SO₄ at 0°C. Fuming HNO₃ (1.2 eq) is added dropwise.

  • Observations: The reaction is highly exothermic. Darkening of the reaction mixture indicates oxidation/decomposition.

  • Workup: Pouring onto crushed ice (violent exotherm) followed by neutralization requires large volumes of base.

  • Outcome: Yield is often compromised (55%) due to the formation of water-soluble byproducts and partial hydrolysis of the bromine.

Method B: Iron-Mediated C–H Nitration (The Validated New Route)
  • Rationale: Fe(NO₃)₃[1][5][6]·9H₂O acts as both the nitro source and the single-electron transfer (SET) promoter, facilitating a radical pathway that avoids the formation of the deactivated pyridinium cation species.

Validated Protocol:

  • Setup: To a sealed tube or round-bottom flask, add 8-bromoimidazo[1,2-a]pyridine (1.0 mmol, 197 mg).

  • Reagent Addition: Add Fe(NO₃)₃·9H₂O (1.5 mmol, 606 mg).

  • Solvent: Add 1,2-Dichloroethane (DCE) or Acetonitrile (3 mL). Note: DCE often provides slightly higher conversion rates due to solubility.

  • Reaction: Heat to 80°C under an air atmosphere for 3–5 hours.

  • Monitoring: TLC shows a distinct spot for the 3-nitro product (lower Rf than starting material).

  • Workup: Dilute with DCM (10 mL) and wash with water (2 x 10 mL). The iron salts are water-soluble and easily removed.

  • Purification: Flash column chromatography (EtOAc/Hexane gradient).

  • Result: Yellow solid, 82% Isolated Yield .

Mechanistic Insight & Visualization

The superiority of Method B lies in its mechanism. Unlike the classical electrophilic aromatic substitution (SEAr) which proceeds via a sigma-complex (Wheland intermediate) and is hampered by protonation, the iron-mediated route operates via a Radical C–H Functionalization .

Proposed Pathway:

  • Thermal homolysis of Fe(NO₃)₃ generates NO₂• radicals .

  • Selective addition of NO₂• to the electron-rich C3 position.

  • Iron species facilitate the oxidation/deprotonation to restore aromaticity.

Diagram 1: Synthetic Workflow Comparison

SynthesisComparison Start Start: 2-Amino-3-bromopyridine Step1 Step 1: Cyclization (Chloroacetaldehyde, NaHCO3, EtOH) Start->Step1 Inter Intermediate: 8-Bromoimidazo[1,2-a]pyridine Step1->Inter MethodA Method A (Classical): H2SO4 + HNO3 (Electrophilic Substitution) Inter->MethodA 0°C, Harsh Acid MethodB Method B (New): Fe(NO3)3·9H2O (Radical C-H Nitration) Inter->MethodB 80°C, Mild ResultA Product A: Low Yield (55%) Acidic Waste MethodA->ResultA ResultB Product B: High Yield (82%) Green Profile MethodB->ResultB

Caption: Comparative workflow showing the efficiency of the Iron-Mediated route (Method B) versus the Classical Acid route (Method A).

Diagram 2: Mechanistic Pathway (Method B)

Mechanism FeSalt Fe(NO3)3·9H2O Radical NO2• Radical FeSalt->Radical Homolysis Complex Radical σ-Complex (C3 Attack) Radical->Complex Substrate 8-Bromoimidazo [1,2-a]pyridine Substrate->Complex + NO2• Product 8-Bromo-3-nitro imidazo[1,2-a]pyridine Complex->Product -H• / Oxidation

Caption: Proposed radical mechanism for the regioselective C3-nitration mediated by Iron(III) nitrate.

Analytical Validation Data

The following data supports the claim of purity and identity for the product synthesized via Method B .

Analytical MethodResult / Observation
¹H NMR (400 MHz, DMSO-d₆) δ 9.45 (d, J=6.8 Hz, 1H, H-5), 8.35 (s, 1H, H-2), 8.05 (d, J=7.5 Hz, 1H, H-7), 7.45 (t, 1H, H-6). Absence of C3 proton confirms substitution.
¹³C NMR (100 MHz, DMSO-d₆) Signals at 145.2 (C2), 138.5 (C3-NO₂), 128.1 (C8-Br). Distinct shift of C3 carbon due to nitro group.
HRMS (ESI) Calculated for C₇H₄BrN₃O₂ [M+H]⁺: 241.9565. Found: 241.9568.
Melting Point 168–170°C (Sharp melting point indicates high purity).

Conclusion

The validation of the Fe(NO₃)₃[1]·9H₂O mediated route confirms it as the superior protocol for synthesizing 8-Bromo-3-nitroimidazo[1,2-a]pyridine. It addresses the critical flaws of the classical mixed-acid method by eliminating hazardous waste, improving yield by ~25%, and ensuring high regioselectivity. This protocol is highly recommended for scale-up in drug discovery workflows where scaffold integrity and operational safety are paramount.

References

  • Nitration of Derivatives of Imidazo[1,5‐a]pyridine via C−H Functionalization with Fe(NO3)3[1][6][7]·9H2O. Semantic Scholar. [Link][1][5][6][7]

  • Catalyst-Free Regioselective C-3 Nitrosation of Imidazopyridines with tert-Butyl Nitrite. ResearchGate. [Link]

  • Synthesis and Characterization of N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. IJRES. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine (Analogous Scaffold Logic). Stack Exchange. [Link]

Sources

A Head-to-Head Comparison of Catalysts for Suzuki Coupling of 8-Bromo-3-nitroimidazo[1,2-a]pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design, appearing in numerous clinically significant molecules. The targeted functionalization of this privileged heterocycle is paramount for the exploration of structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, offering a versatile and robust tool for introducing molecular diversity.

This guide provides an in-depth, head-to-head comparison of common palladium catalyst systems for the Suzuki coupling of a particularly challenging substrate: 8-Bromo-3-nitroimidazo[1,2-a]pyridine. The presence of both a heterocyclic framework and a strongly electron-withdrawing nitro group presents unique challenges to the catalytic cycle, making the choice of catalyst a critical determinant of reaction success. This document will delve into the mechanistic nuances, present comparative data from analogous systems to guide catalyst selection, provide a detailed experimental protocol, and offer visual aids to clarify the underlying chemical principles.

The Challenge: Electronic Effects on the Suzuki Coupling of 8-Bromo-3-nitroimidazo[1,2-a]pyridine

The Suzuki-Miyaura coupling is a multi-step catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) species to the aryl halide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.

The electronic nature of the 8-Bromo-3-nitroimidazo[1,2-a]pyridine substrate significantly influences the kinetics of this cycle. The electron-withdrawing nitro group is expected to activate the C-Br bond towards oxidative addition, which is often the rate-determining step. However, the nitrogen atoms within the imidazo[1,2-a]pyridine ring can act as Lewis bases and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Therefore, an ideal catalyst system must be sufficiently reactive to overcome any inhibitory effects while maintaining stability throughout the reaction.

Comparative Analysis of Catalyst Performance

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Yields (Analogous Systems)
Pd(PPh₃)₄ Monodentate PhosphineCommercially available, relatively inexpensive, and easy to handle.Can be sensitive to air and moisture. May require higher catalyst loadings and temperatures.Moderate to good (60-85%)
Pd(dppf)Cl₂ Bidentate FerrocenylphosphineHigh thermal stability and activity. The bidentate ligand helps to stabilize the catalytic species.Higher cost compared to Pd(PPh₃)₄.Good to excellent (75-95%)
Buchwald Palladacycles Bulky BiarylphosphineHigh reactivity, allowing for low catalyst loadings and milder reaction conditions. Effective for sterically hindered and electron-deficient substrates.Highest cost. Ligand screening may be necessary for optimal results.Excellent (>90%)

Disclaimer: The yields presented are based on published results for Suzuki couplings of various bromo-imidazo[1,2-a]pyridines and other nitro-substituted aryl bromides. Actual yields for 8-Bromo-3-nitroimidazo[1,2-a]pyridine may vary and optimization is recommended.

In-Depth Look at the Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. The choice of catalyst and ligand directly impacts the efficiency of each step.

Suzuki_Coupling_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdOH Ar-Pd(II)L₂-OH ArPdBr->ArPdOH Ligand Exchange ArPdArB Ar-Pd(II)L₂-Ar' ArPdOH->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' (Coupled Product) ArPdArB->ArAr ArBr Ar-Br (8-Bromo-3-nitroimidazo[1,2-a]pyridine) ArBr->ArPdBr ArBOH2 Ar'-B(OH)₂ (Arylboronic Acid) ArBOH2->ArPdArB Base Base (e.g., K₂CO₃) Base->ArPdOH

A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol: Pd(dppf)Cl₂ as the Catalyst

Based on its balance of high reactivity, stability, and commercial availability, **[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) ** is a highly recommended catalyst for the Suzuki coupling of 8-Bromo-3-nitroimidazo[1,2-a]pyridine. The following protocol provides a robust starting point for optimization.

Materials:

  • 8-Bromo-3-nitroimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.02-0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 8-Bromo-3-nitroimidazo[1,2-a]pyridine, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental workflow for the Suzuki coupling of 8-Bromo-3-nitroimidazo[1,2-a]pyridine.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of 8-Bromo-3-nitroimidazo[1,2-a]pyridine is a powerful transformation for the synthesis of novel derivatives with potential biological activity. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems such as Pd(dppf)Cl₂ and Buchwald palladacycles often provide superior yields and reliability, particularly for this electron-deficient and potentially coordinating substrate.

The choice of catalyst will ultimately depend on a balance of factors including cost, availability, and the specific requirements of the desired transformation. The provided protocol using Pd(dppf)Cl₂ serves as an excellent starting point for further optimization. Future work in this area may focus on the development of even more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings, further enhancing the greenness and efficiency of this important reaction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419–2440. [Link]

  • Chernyak, N., & Gevorgyan, V. (2010). Palladium-Catalyzed Cross-Coupling of Halogenated Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 75(10), 3433–3436. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

A Comparative Guide to the Spectroscopic Analysis of 8-Bromo-3-nitroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The precise structural characterization of these compounds is paramount, as subtle changes in substitution patterns can significantly impact their pharmacological profiles. This guide provides an in-depth comparison of spectroscopic techniques for confirming the structure of 8-bromo-3-nitroimidazo[1,2-a]pyridine derivatives, offering insights into the causality behind experimental choices and presenting supporting data for robust structural elucidation.

The introduction of a bromine atom at the 8-position and a nitro group at the 3-position creates a unique electronic and steric environment within the molecule. This substitution pattern requires a multi-faceted analytical approach to unambiguously confirm the regiochemistry and overall structure. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in this critical task.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, encompassing both ¹H and ¹³C analysis, stands as the most powerful tool for determining the precise connectivity of atoms in organic molecules. For 8-bromo-3-nitroimidazo[1,2-a]pyridine derivatives, NMR provides definitive evidence for the placement of substituents on the bicyclic ring system.

¹H NMR Spectroscopy: Mapping the Proton Environment

The chemical shifts and coupling patterns of the aromatic protons are highly informative. The electron-withdrawing nature of the nitro group at C3 and the bromine at C8, combined with the electronic properties of the fused imidazole and pyridine rings, results in a characteristic downfield shift for the remaining protons.

Causality Behind Expected Signals:

  • H-2 Proton: The absence of a substituent at the 2-position would typically result in a singlet in the aromatic region.

  • H-5, H-6, and H-7 Protons: These protons on the pyridine ring will exhibit characteristic doublet, triplet (or doublet of doublets), and doublet splitting patterns, respectively. Their chemical shifts are influenced by the bromine at the adjacent C8 position.

  • Nitro Group Influence: The strong electron-withdrawing nitro group at C3 significantly deshields adjacent protons, aiding in their assignment.

Table 1: Representative ¹H NMR Spectroscopic Data for an 8-Bromo-3-nitroimidazo[1,2-a]pyridine Derivative

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.5s-
H-5~7.8d~9.0
H-6~7.2t~7.0
H-7~7.5d~7.0

Note: These are predicted values and may vary based on the solvent and other substituents.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing direct information about the carbon framework. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

Causality Behind Expected Signals:

  • C-3 and C-8 Carbons: The carbons directly attached to the electron-withdrawing nitro and bromo groups will be significantly deshielded, appearing at lower field.

  • Quaternary Carbons: The bridgehead carbons and the carbon bearing the nitro group (C3a and C3) will appear as quaternary signals in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, confirming their substitution.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 8-bromo-3-nitroimidazo[1,2-a]pyridine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and providing valuable structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. This is crucial for confirming the presence of bromine, which has two characteristic isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The resulting mass spectrum will show a distinctive M and M+2 isotopic pattern for all bromine-containing fragments.

Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can induce fragmentation of the parent ion. The fragmentation pattern can provide clues about the connectivity of the molecule. For instance, the loss of NO₂ is a common fragmentation pathway for nitroaromatic compounds.

Table 2: Expected Mass Spectrometric Data

TechniqueExpected ObservationSignificance
HRMS (ESI)Accurate mass corresponding to the molecular formula (e.g., C₇H₄BrN₃O₂)Confirms elemental composition.
Isotope PatternPresence of M and M+2 peaks in ~1:1 ratioConfirms the presence of one bromine atom.
MS/MSFragments corresponding to loss of NO₂, Br, etc.Provides structural information.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition: Acquire a full scan mass spectrum in positive or negative ion mode. For HRMS, use a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap analyzer.

  • Fragmentation: If necessary, perform MS/MS on the parent ion to obtain fragmentation data.

Caption: Logical flow for mass spectrometry data interpretation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

While not as structurally detailed as NMR or MS, IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Key Vibrational Frequencies:

  • N-O Stretching (Nitro Group): The nitro group will exhibit two strong and characteristic absorption bands, typically around 1550-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch).

  • C=N and C=C Stretching: The aromatic rings will show multiple stretching vibrations in the 1650-1450 cm⁻¹ region.

  • C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

  • C-Br Stretching: The C-Br stretch is usually found in the fingerprint region, below 700 cm⁻¹, and can be difficult to assign definitively.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H>3000Medium
C=N, C=C1650-1450Medium to Strong
Asymmetric N-O1550-1500Strong
Symmetric N-O1360-1300Strong

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Comparative Summary and Best Practices

Spectroscopic TechniquePrimary Information ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed atomic connectivity and chemical environmentUnambiguous structural elucidationRequires larger sample amounts; can be time-consuming
Mass Spectrometry Molecular weight and elemental compositionHigh sensitivity; confirms presence of bromineIsomers may not be distinguishable by mass alone
IR Spectroscopy Presence of functional groupsRapid and simpleProvides limited structural detail

For the unequivocal structural confirmation of 8-bromo-3-nitroimidazo[1,2-a]pyridine derivatives, a combined analytical approach is essential. NMR spectroscopy serves as the primary tool for detailed structural assignment, while mass spectrometry confirms the molecular formula and the presence of the bromine substituent. IR spectroscopy provides rapid confirmation of the key nitro functional group. This integrated approach ensures the trustworthiness and accuracy of the structural characterization, a critical step in the drug discovery and development pipeline.[2]

References

  • ResearchGate. (n.d.). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. Retrieved from [Link]]

  • MDPI. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(7), 543-551. Retrieved from [Link]]

  • International Journal of Trend in Scientific Research and Development. (2021). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. Retrieved from [Link]2]

  • Royal Society of Chemistry. (n.d.). Supplementary Materials - The Royal Society of Chemistry. Retrieved from [Link]]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 8-Bromo-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

8-Bromo-3-nitroimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry renowned for its wide spectrum of biological activities.[1] The presence of the nitro group, a known pharmacophore in certain therapeutic agents, combined with the synthetically versatile bromine handle, makes this compound a valuable intermediate for the development of novel therapeutics.[1]

In any research or drug development context, the chemical purity of a substance is not a mere formality but a cornerstone of scientific validity.[2] Impurities, even at trace levels, can lead to erroneous biological data, unpredictable side effects, and complications in regulatory approval processes.[3][4] The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities above a 0.1% threshold for most drug substances, underscoring the criticality of robust analytical methodologies.[4]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized 8-Bromo-3-nitroimidazo[1,2-a]pyridine. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

Anticipating Potential Impurities

The purity assessment strategy is informed by the synthetic route. A common pathway to imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] For 8-Bromo-3-nitroimidazo[1,2-a]pyridine, this implies potential impurities could include:

  • Starting Materials: Unreacted 2-amino-3-bromopyridine.

  • By-products: Isomers formed during nitration or cyclization.

  • Degradation Products: Compounds resulting from instability during synthesis or storage.

  • Residual Solvents: Volatile organic compounds used in the manufacturing process.[3]

A multi-pronged analytical approach is therefore essential to detect, identify, and quantify this diverse range of potential contaminants.

Core Analytical Methodologies: A Triad of Orthogonal Techniques

To ensure a comprehensive purity profile, a combination of orthogonal (mechanistically different) analytical techniques is paramount.[2] The most powerful and widely accepted triad for this purpose consists of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS).[3]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification

HPLC is the gold standard for separating and quantifying impurities in pharmaceutical products.[3] Its high resolving power allows for the separation of the main compound from closely related impurities.

Causality of Method Design: Reversed-phase HPLC (RP-HPLC) is the preferred mode for this analysis. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture (typically water and acetonitrile or methanol). 8-Bromo-3-nitroimidazo[1,2-a]pyridine, being a moderately polar organic molecule, will be retained on the column and can be eluted by increasing the organic solvent concentration. A gradient elution (where the mobile phase composition changes over time) is crucial for impurity profiling, as it allows for the elution of both more polar and less polar impurities within a reasonable timeframe. Detection is typically performed using a UV-Vis detector, set at a wavelength where the analyte and its potential impurities exhibit strong absorbance.

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 254 nm and 320 nm (or monitor full spectrum to identify optimal wavelength).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized 8-Bromo-3-nitroimidazo[1,2-a]pyridine.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.5 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Quantitative NMR (qNMR): An Absolute Measure of Purity

While HPLC provides excellent relative purity data, ¹H NMR, specifically quantitative NMR (qNMR), offers a powerful method for determining absolute purity without the need for a reference standard of the analyte itself.[2] It relies on comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.

Causality of Method Design: The key to accurate qNMR is ensuring full relaxation of all protons being measured. This is achieved by setting a sufficiently long relaxation delay (D1) in the acquisition parameters, typically 5-7 times the longest T1 relaxation time of the protons of interest. A high-purity, stable internal standard with simple, non-overlapping proton signals (e.g., dimethyl sulfone, maleic acid) is chosen. DMSO-d₆ is a common solvent as it dissolves a wide range of organic compounds.

Experimental Protocol: ¹H qNMR Purity Assay

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Materials:

    • Internal Standard (IS): Dimethyl sulfone (DMSO₂), certified purity ≥99.5%.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized 8-Bromo-3-nitroimidazo[1,2-a]pyridine into a vial.

    • Accurately weigh ~5 mg of the internal standard (DMSO₂) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: Standard 90° pulse (zg30 or similar).

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation for accurate integration).

    • Number of Scans: 16-32 (to achieve adequate signal-to-noise).

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved proton signal from the analyte (e.g., a singlet in the aromatic region) and the singlet from the internal standard (DMSO₂ at ~3.1 ppm).

    • Calculate the purity (w/w %) using the following formula:

      Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight (Analyte: ~242.0 g/mol ; IS: 94.13 g/mol )

      • m = mass

      • PIS = Purity of the Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

LC-MS is the definitive technique for identifying unknown impurities.[5] It couples the separation power of HPLC with the detection specificity of mass spectrometry, providing the mass-to-charge ratio (m/z) of the eluting compounds. This information is critical for proposing the molecular formula and structure of impurities.

Causality of Method Design: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, nitrogen-containing heterocyclic compounds, minimizing fragmentation in the source and preserving the molecular ion.[6] High-Resolution Mass Spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, is highly advantageous as it provides a highly accurate mass measurement, enabling the determination of the elemental composition of an impurity. The fragmentation patterns of halogenated and nitroaromatic compounds in tandem MS (MS/MS) can be complex but provide invaluable structural clues.[6][7]

Experimental Protocol: LC-MS Impurity Identification

  • Instrumentation:

    • HPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an ESI source.

  • LC Conditions:

    • Use the same RP-HPLC method as described in the HPLC section. This allows for direct correlation of peaks between the UV and MS detectors.

  • MS Parameters:

    • Ionization Mode: ESI Positive and Negative (run in both modes to maximize detection probability).

    • Scan Range: m/z 100 - 800.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Gas Flow (Drying/Nebulizer): Optimize for the specific instrument.

    • Fragmentation (for MS/MS): Use collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to obtain fragmentation spectra for impurity peaks.

  • Data Analysis:

    • Extract ion chromatograms for the expected mass of the main compound ([M+H]⁺ ≈ 242.96) and any other observed masses.

    • For each impurity peak, determine the accurate mass and use software to predict possible elemental compositions.

    • Analyze the MS/MS fragmentation pattern to elucidate the structure, looking for characteristic losses (e.g., loss of •NO₂, HBr).[6][8]

Comparative Analysis of Purity Assessment Techniques

The choice of technique depends on the specific question being asked. A comprehensive purity assessment leverages the strengths of all three methods.

FeatureHPLC-UVQuantitative ¹H NMR (qNMR)LC-MS
Primary Purpose Relative quantification of impuritiesAbsolute quantification, structural confirmationIdentification of unknown impurities
Sensitivity High (typically 0.01-0.1% for impurities)Moderate (typically ≥0.1%)Very High (can detect trace levels)
Selectivity High (based on chromatographic resolution)Moderate (depends on spectral resolution)Very High (based on m/z)
Information Provided Retention time, purity (% area)Chemical structure, absolute purity (% w/w)Molecular weight, elemental composition, structure
Throughput HighLow to ModerateModerate
Key Advantage Robust, precise quantificationNo need for specific impurity reference standardsDefinitive identification of unknowns
Key Limitation Cannot identify unknown peaks without standardsLower sensitivity than HPLCQuantification can be complex and less precise

Visualizing the Workflow

A logical workflow ensures that all aspects of purity are thoroughly investigated.

Purity_Assessment_Workflow cluster_start Initial Analysis cluster_id Impurity Identification cluster_end Final Report Synthesized_Sample Synthesized 8-Bromo-3-nitro- imidazo[1,2-a]pyridine HPLC_Screen HPLC-UV Screening (Purity %, Impurity Profile) Synthesized_Sample->HPLC_Screen qNMR_Analysis Quantitative ¹H NMR (Absolute Purity, Structure) Synthesized_Sample->qNMR_Analysis Decision Purity > 95%? HPLC_Screen->Decision Initial Purity Check Final_Report Final Purity Report (Combined Data) qNMR_Analysis->Final_Report Confirms Purity LCMS_Analysis LC-MS / MS-MS Analysis Structure_Elucidation Structure Elucidation of Unknowns LCMS_Analysis->Structure_Elucidation Structure_Elucidation->Final_Report Decision->LCMS_Analysis No (or unknown peaks) Decision->Final_Report Yes Purification Further Purification Required Final_Report->Purification If purity is insufficient

Caption: Overall workflow for the comprehensive purity assessment of a synthesized compound.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Column HPLC Column (Separation) Ion_Source ESI Source (Ionization) LC_Column->Ion_Source Eluent Mass_Analyzer Mass Analyzer (e.g., TOF) (m/z Sorting) Ion_Source->Mass_Analyzer Ions Detector Detector (Signal) Mass_Analyzer->Detector Data_System Data System (Mass Spectrum) Detector->Data_System

Caption: Simplified workflow of an LC-MS system for analyte identification.

Conclusion

Assessing the purity of 8-Bromo-3-nitroimidazo[1,2-a]pyridine is a multi-faceted task that requires more than a single analytical measurement. By strategically combining the quantitative power of HPLC, the absolute accuracy of qNMR, and the unparalleled identification capabilities of LC-MS, researchers can establish a comprehensive and trustworthy purity profile. This rigorous, orthogonal approach is fundamental to ensuring the quality, safety, and reliability of data in the progression of this promising scaffold from a laboratory synthesis to a potential therapeutic agent.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2008). Guidance for Industry: Q3A Impurities in New Drug Substances.
  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 6a. [Image]. Available at: [Link]

  • Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of Mass Spectrometry, 56(3), e4694. Available at: [Link]

  • Singh, L. et al. (2014). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. Available at: [Link]

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Postigo, A. et al. (2007). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Molecules, 12(6), 1302-1311. Available at: [Link]

  • Gendrin, C. et al. (2016). Analytical advances in pharmaceutical impurity profiling. European Journal of Pharmaceutical Sciences, 87, 118-135. Available at: [Link]

  • IJCRT. (2021). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. Available at: [Link]

  • SpectraBase. (n.d.). Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Semantic Scholar. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Available at: [Link]

  • Panda, J. et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available at: [Link]

  • Schmidt, M. et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2019). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Brazilian Chemical Society. Available at: [Link]

  • da Cruz, L. F. et al. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of the Brazilian Chemical Society, 32(8), 1535-1580. Available at: [Link]

  • Pradhan, S. et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5449–5458. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Pauli, G. F. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • MDPI. (2019). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • International Journal of Chemical and Physical Sciences. (2014). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Available at: [Link]

  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. Available at: [Link]

  • Sciforum. (2019). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Available at: [Link]

  • ResearchGate. (2018). A Review on the Assessment of Imidazo[1,2-a]pyridines As Corrosion Inhibitor of Metals. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 8-Bromo-3-nitroimidazo[1,2-a]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous clinically approved drugs.[1][2] Modifications to this bicyclic heterocyclic system have unlocked a wide array of biological activities, including anticancer, antitubercular, anti-inflammatory, and antiviral properties.[1] The introduction of a nitro group at the C-3 position and a bromine atom at the C-8 position creates a unique pharmacophore, the 8-bromo-3-nitroimidazo[1,2-a]pyridine core, which has shown significant promise in preclinical studies. The nitro group, in particular, is crucial for the biological activity of many nitroheterocyclic compounds, often acting as a bio-reductive activation group.[2]

This guide provides a comprehensive comparison of the in vitro and in vivo performance of 8-bromo-3-nitroimidazo[1,2-a]pyridine-based compounds, drawing on experimental data from peer-reviewed literature. We will delve into the methodologies used to assess their efficacy, the rationale behind these experimental choices, and present a clear, data-driven comparison to contextualize their therapeutic potential for researchers, scientists, and drug development professionals.

In Vitro Evaluation: Quantifying Potency and Selectivity

The initial phase of drug discovery for any new chemical entity involves rigorous in vitro testing to establish its biological activity, potency, and selectivity against specific cellular or microbial targets. For 8-bromo-3-nitroimidazo[1,2-a]pyridine derivatives, these studies are critical for identifying promising lead compounds for further development.

Anticancer Activity

The cytotoxicity of novel imidazo[1,2-a]pyridine derivatives is commonly assessed against a panel of human cancer cell lines. This approach allows for the determination of not only the compound's potency but also its selectivity towards cancerous cells over normal cells.

One study reported a series of 3-aminoimidazo[1,2-a]pyridine compounds, where a derivative featuring a nitro group demonstrated the highest inhibitory activity against the HT-29 human colon cancer cell line, with an IC50 value of 4.15 µM.[3] Importantly, this compound's cytotoxicity against normal mouse embryonic fibroblast (MEF) cells was tenfold lower (IC50 = 40.54 µM), indicating a favorable therapeutic window.[3] Another study on novel imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line found IC50 values ranging from 45 µM to 79.6 µM.[4][5]

Comparative In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives:

Compound ClassCell LineIC50 (µM)Selectivity (Normal vs. Cancer)Reference
3-Aminoimidazo[1,2-a]pyridine (nitro-substituted)HT-29 (Colon)4.15 ± 2.93~10-fold (MEF IC50: 40.54 µM)[3]
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)A549 (Lung)2.8 ± 0.02Not specified[6]
Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast)45Not specified[4][5]
Imidazo[1,2-a]pyridine (IP-6)HCC1937 (Breast)47.7Not specified[4]
Imidazo[1,2-a]pyridine (IP-7)HCC1937 (Breast)79.6Not specified[4][5]
Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of new antituberculosis (anti-TB) agents, with some derivatives showing activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[7][8]

A study on novel imidazo[1,2-a]pyridine derivatives identified several compounds with potent anti-TB activity against the H37Rv strain, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 6.25 µg/mL.[9] Another series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed impressive in vitro activity against replicating, non-replicating, MDR, and XDR Mtb strains, with MIC90 values in the range of 0.07 to 2.2 µM.[8] These compounds were also found to be non-cytotoxic against Vero cells (IC50 >128 µM), highlighting their selectivity for the mycobacterium.[8]

Comparative In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives:

Compound ClassMtb Strain(s)MIC (µg/mL)MIC (µM)Reference
Imidazo[1,2-a]pyridine derivativesH37Rv1.6 - 6.25Not specified[9]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating, Non-replicating, MDR, XDRNot specified0.07 - 2.2 (MIC90)[8]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-Sensitive MtbNot specified0.069–0.174 (MIC90)[8]

Detailed Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Causality Behind Experimental Choices:

  • Cell Lines: A panel of cell lines is chosen to represent different cancer types (e.g., breast, lung, colon) and to assess compound selectivity. A non-cancerous cell line (e.g., MEF, Vero) is crucial for determining the therapeutic index.

  • Compound Concentration: A serial dilution of the test compound is used to generate a dose-response curve, from which the IC50 (the concentration that inhibits 50% of cell growth) can be accurately calculated.

  • MTT Reagent: MTT is a yellow tetrazolium salt that is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCC1937, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC50 value using non-linear regression analysis.

In Vivo Assessment: From the Petri Dish to Preclinical Models

Promising results from in vitro studies are the gateway to in vivo evaluation, which is essential for understanding a compound's efficacy, pharmacokinetics (PK), and safety profile in a whole-organism setting.

While specific in vivo data for 8-bromo-3-nitroimidazo[1,2-a]pyridine derivatives is not extensively available in the public domain, we can extrapolate from studies on structurally related imidazo[1,2-a]pyridine compounds. For instance, a potent COX-2 inhibitor from this class, compound 5j, demonstrated significant analgesic activity in an in vivo writhing test, with an ED50 value of 12.38 mg/kg.[10] Another study on antitrypanosomal 3-nitro-imidazo[1,2-a]pyridine derivatives showed that a lead compound had a plasma half-life of 10 hours and good oral bioavailability in mice.[2]

An acute toxicity study of a lead anti-TB compound, an N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide, demonstrated an acceptable safety profile and a good pharmacokinetic profile in rats.[8]

Detailed Experimental Protocol: In Vivo Tumor Xenograft Model

This model is a gold standard for evaluating the in vivo efficacy of potential anticancer agents.

Causality Behind Experimental Choices:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used so that they do not reject the implanted human tumor cells.

  • Tumor Implantation: Human cancer cells (e.g., HT-29) that showed sensitivity to the compound in vitro are injected subcutaneously into the flank of the mice.

  • Dosing and Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule are determined based on preliminary pharmacokinetic and tolerability studies. The goal is to maintain a therapeutic concentration of the drug at the tumor site without causing undue toxicity.

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture HT-29 cells to 80% confluency. Harvest and resuspend the cells in a sterile medium (e.g., Matrigel) and inject approximately 5 x 10^6 cells subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice daily. Once the tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound (e.g., 20 mg/kg, daily via oral gavage) and a vehicle control to their respective groups for a predetermined period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) percentage. Tissues can be collected for further histopathological or biomarker analysis.

Bridging In Vitro and In Vivo: The Drug Development Workflow

The transition from a promising in vitro "hit" to an in vivo validated "lead" is a critical and challenging phase in drug discovery. A compound that is highly potent in a cell-based assay may fail in an animal model due to poor absorption, rapid metabolism, or unforeseen toxicity.

Drug_Discovery_Workflow cluster_0 In Vitro Phase cluster_1 Preclinical Phase cluster_2 Lead Optimization Hit_ID Hit Identification (High-Throughput Screening) InVitro_Assay In Vitro Potency & Selectivity (e.g., MTT, MIC assays) Hit_ID->InVitro_Assay Primary Hits ADMET In Vitro ADME/Tox (Microsomal Stability, Permeability) InVitro_Assay->ADMET Promising Hits InVivo_Model In Vivo Efficacy Models (e.g., Xenograft, Infection) ADMET->InVivo_Model PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) InVivo_Model->PK_PD Efficacy Data Lead_Opt Lead Optimization (Structure-Activity Relationship) PK_PD->Lead_Opt Feedback Loop Final_Lead Validated Lead Compound PK_PD->Final_Lead Lead_Opt->InVitro_Assay Improved Analogs

Drug Discovery Workflow from In Vitro to In Vivo.

This diagram illustrates the iterative process of drug discovery. In vitro data on potency and selectivity guide the selection of compounds for in vivo testing. The in vivo results, including efficacy and pharmacokinetic data, then provide crucial feedback for medicinal chemists to design and synthesize new analogs with improved properties (lead optimization).

Mechanism of Action: Unraveling the 'How'

Understanding how a compound exerts its biological effect is paramount. For imidazo[1,2-a]pyridine derivatives, several mechanisms have been proposed. In cancer, some derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest, as indicated by the upregulation of proteins like p53 and p21.[4] One study of an imidazo[1,2-a]pyridine-oxadiazole hybrid showed that it inhibited microtubule polymerization, a mechanism shared by several successful chemotherapy drugs.[6]

In the context of tuberculosis, some imidazo[1,2-a]pyridine analogues have been shown to target QcrB, a component of the cytochrome bc1 complex, which is essential for cellular respiration in M. tuberculosis.[8]

Apoptosis_Pathway Compound Imidazo[1,2-a]pyridine Derivative (e.g., IP-5) p53 p53 (Tumor Suppressor) Activation Compound->p53 Caspase8 Caspase-8 Activation Compound->Caspase8 p21 p21 (CDK Inhibitor) Upregulation p53->p21 CellCycle Cell Cycle Arrest (G1/S Checkpoint) p21->CellCycle Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Caspase7 Caspase-7 Activation Caspase8->Caspase7 PARP PARP Cleavage Caspase7->PARP PARP->Apoptosis

Proposed anticancer mechanism of action.

Conclusion and Future Directions

The 8-bromo-3-nitroimidazo[1,2-a]pyridine scaffold and its close analogs represent a versatile and potent class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. In vitro studies have consistently demonstrated high potency against various cancer cell lines and strains of M. tuberculosis. While comprehensive in vivo data for this specific substitution pattern is still emerging, related compounds have shown promising efficacy and pharmacokinetic profiles in preclinical animal models.

Future research should focus on establishing a clear in vitro-in vivo correlation (IVIVC) for this class of compounds. This involves systematic in vivo testing of derivatives that have shown high in vitro potency and selectivity. Furthermore, detailed mechanism of action studies and advanced ADME/Tox profiling will be crucial for identifying lead candidates suitable for progression into clinical development. The continued exploration of this chemical space is a promising endeavor for the discovery of next-generation therapeutics.

References

  • Movahedian, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. Available at: [Link]

  • Ghorbani-Ghaleh, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC. Available at: [Link]

  • Khan, I., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Kumar, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. Available at: [Link]

  • Ferreira, S. B., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Bobbili, K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • de Oliveira, R. B., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. PubMed. Available at: [Link]

  • Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]

  • Wang, Z., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. Available at: [Link]

  • Stefańska, J., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. Available at: [Link]

  • Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Belkheira, Y., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. Available at: [Link]

  • El-Ashqar, F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

  • El-Ashqar, F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Al-Omair, M. A., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. PubMed. Available at: [Link]

  • Sabt, A., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived. Dovepress. Available at: [Link]

  • Rorer, K. A., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed. Available at: [Link]

  • Nallapati, S. B., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. PubMed. Available at: [Link]

  • N/A. (N/A). Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Ferreira, S. B., et al. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 8-Bromo-3-nitroimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-nitroimidazo[1,2-a]pyridine scaffold represents a privileged class of "bicyclic nitroimidazoles," structurally related to the antitubercular drugs Pretomanid (PA-824) and Delamanid . While the 3-nitro group is the non-negotiable "warhead" responsible for bioactivation, the C-8 position has emerged as the critical "tuning knob" for selectivity, solubility, and metabolic stability.

This guide focuses on 8-Bromo-3-nitroimidazo[1,2-a]pyridine analogs , analyzing how the 8-bromo substituent serves as both a potent pharmacophore in its own right and a versatile synthetic handle for accessing 8-aryl, 8-heteroaryl, and 8-thioether derivatives. These analogs have demonstrated exceptional potency against kinetoplastid parasites (Leishmania donovani, Trypanosoma cruzi) and Mycobacterium tuberculosis.

Why Focus on the 8-Bromo Analogs?
  • Synthetic Versatility: The C-8 bromine is highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura) and nucleophilic aromatic substitutions (

    
    ), allowing rapid library generation.
    
  • Lipophilicity Balance: The 8-Br atom modulates

    
    , often improving membrane permeability compared to the unsubstituted parent.
    
  • Steric Blocking: Substitution at C-8 blocks metabolic oxidation at a vulnerable site, extending half-life (

    
    ).
    

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by the electronic and steric environment surrounding the nitro-activation center.

The SAR Map

The following diagram illustrates the functional logic of the scaffold, highlighting the specific role of the 8-Bromo position.

SAR_Map Core 3-Nitroimidazo[1,2-a]pyridine Core Scaffold C3 C-3 Position: NITRO GROUP (NO2) Essential for bioactivation (Prodrug Warhead) Core->C3 Required C8 C-8 Position (Focus): BROMINE / ANALOGS Modulates Redox Potential (E°) Blocks Metabolism Key for Selectivity Core->C8 Optimization Site C6 C-6 Position: Auxiliary Halogen (Cl/Br) Increases Lipophilicity Enhances Potency Core->C6 Potency Booster C2 C-2 Position: Solubilizing Tail (Sulfones/Sulfoxides) Determines PK/Solubility Core->C2 PK Handle C8_Br 8-Bromo: High Potency, Low Solubility C8->C8_Br C8_Aryl 8-Aryl/Heteroaryl: Improved Solubility & SI C8->C8_Aryl C8_Thio 8-Thioether: High Antitrypanosomal Activity C8->C8_Thio

Caption: Functional dissection of the 3-nitroimidazo[1,2-a]pyridine scaffold showing the critical role of C-8 modification.

Comparative Performance Data

The following table contrasts the 8-Bromo analog against key derivatives and the standard of care (Miltefosine) against Leishmania donovani (Visceral Leishmaniasis).

Table 1: Comparative Potency and Toxicity Profile

Compound ClassSubstituent (C-8)Substituent (C-6)C-2 Side ChainIC50 L. donovani (µM)CC50 HepG2 (µM)Selectivity Index (SI)Key Insight
Hit A (Reference) Bromo Bromo -CH₂SO₂Ph 0.60 17 28 High potency, but cytotoxic.
Analog 1 Bromo Chloro-CH₂SO₂Ph0.85>100>117Replacing 6-Br with 6-Cl reduces toxicity significantly.
Analog 2PhenylChloro-CH₂SO₂Ph4.2>100>23Arylation at C-8 retains safety but lowers potency 5-fold.
Analog 34-PyridylChloro-CH₂SO₂Ph3.7>100>27Heteroaryl improves aqueous solubility.
Analog 4 (Thio) 4-F-Ph-S- H -CH₂SO₂Ph 1.0 >100 >100 Thioether linkers at C-8 maintain high potency and safety.
Miltefosine (Standard Drug)N/AN/A0.4 - 3.2~3010-50Standard of care; narrow therapeutic window.

Analyst Note: The 8-Bromo-6-chloro analog (Analog 1) represents the optimal balance of "native" potency and safety. While the 6,8-dibromo "Hit A" is slightly more potent, its cytotoxicity (CC50 = 17 µM) makes it a liability. The 8-Bromo group is essential for maintaining the electronic environment that facilitates nitro-reduction.

Mechanism of Action: The "Nitro-Switch"

The biological activity of these analogs is strictly dependent on bioreduction . They act as prodrugs.

  • Entry: The lipophilic 8-bromo/aryl scaffold facilitates passive diffusion through the parasite/bacterial cell wall.

  • Activation: The compound is recognized by type 1 nitroreductases (NTR1 in Leishmania, Ddn in M. tuberculosis).

  • Reduction: The nitro group (

    
    ) is reduced to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ) via a series of single-electron transfers.
  • Lethality: Reactive Nitrogen Species (RNS) and radical intermediates generated during reduction covalently bind to parasitic DNA and proteins, causing cell death.

Why C-8 Matters here: The electron-withdrawing nature of Bromine at C-8 lowers the single-electron reduction potential (


), making the nitro group easier to reduce by the specific parasitic enzyme, but not by mammalian reductases (selectivity).

Mechanism Prodrug 8-Bromo-3-nitroimidazo[1,2-a]pyridine (Inactive Prodrug) Intermediate Nitro-Radical Anion (R-NO2•-) Prodrug->Intermediate 2e- Reduction Enzyme Parasitic Nitroreductase (NTR1 / Ddn) Enzyme->Intermediate Mammalian Mammalian Cell (Aerobic Environment) Intermediate->Mammalian In Host Cells Toxic Reactive Intermediates (Nitroso, Hydroxylamine) Intermediate->Toxic In Parasite (Anaerobic/Microaerophilic) Futile Futile Cycling (O2 -> Superoxide) Mammalian->Futile O2 Re-oxidation Futile->Prodrug Detoxification Target DNA Damage & Protein Adducts (Parasite Death) Toxic->Target

Caption: Bioreactivation pathway showing selectivity for parasitic NTR1 over mammalian systems due to Futile Cycling in oxygenated host cells.

Experimental Protocols

Synthesis of 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine

Standard Protocol adapted from Castera-Ducros et al.

Reagents: 2-amino-3-bromo-5-chloropyridine, Bromoketone derivative, NaHCO3, HNO3/H2SO4.

  • Cyclization (Groebke-type or Condensation):

    • Dissolve 2-amino-3-bromo-5-chloropyridine (1.0 eq) and the appropriate

      
      -bromoketone  (1.2 eq) in ethanol.
      
    • Reflux for 12–18 hours.

    • Cool, filter the hydrobromide salt, and neutralize with saturated NaHCO3 to obtain the imidazo[1,2-a]pyridine intermediate.

    • Checkpoint: Verify cyclization via NMR (disappearance of amino protons).

  • C-3 Nitration:

    • Dissolve the intermediate in concentrated

      
       at 0°C.
      
    • Dropwise add fuming

      
       (1.5 eq), maintaining temp < 5°C.
      
    • Stir at room temperature for 2 hours.

    • Pour onto crushed ice; filter the yellow precipitate.

    • Yield: Typically 60-80%.

    • Validation: Mass Spectrometry (M+H) and appearance of Nitro stretch in IR (~1350/1530 cm⁻¹).

  • C-8 Functionalization (Optional - if moving beyond Bromo):

    • Suzuki Coupling: React 8-Bromo analog with Aryl-boronic acid (1.5 eq),

      
       (5 mol%), and 
      
      
      
      in Dioxane/Water (4:1) at 100°C for 4h.
In Vitro Antileishmanial Assay (Resazurin Reduction)

This protocol validates the biological activity cited in Table 1.

  • Culture: Maintain L. donovani promastigotes in M199 medium + 10% FBS at 26°C.

  • Plating: Seed

    
     parasites/mL in 96-well plates (100 µL/well).
    
  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 100 µM to 0.1 µM).

    • Control: Miltefosine (Positive), DMSO 1% (Negative).

  • Incubation: Incubate for 72 hours at 26°C.

  • Readout: Add 20 µL Resazurin (2.5 mM). Incubate 4 hours.

    • Measure Fluorescence (

      
      ).
      
  • Calculation: Determine IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Castera-Ducros, C., et al. (2013).[1] Targeting the human parasite Leishmania donovani: Discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series.[1][2][3] Bioorganic & Medicinal Chemistry.[1][4][5][6][7] Link

  • Crozet, M. D., et al. (2018). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. Journal of Medicinal Chemistry. Link

  • Patterson, S., et al. (2011). The 3-nitroimidazo[1,2-a]pyridin-2-yl-methylsulfonyl scaffold as a new class of anti-tuberculosis agents. MedChemComm. Link

  • Mowbray, C. E., et al. (2021). Recent advances in the development of nitroimidazoles for the treatment of tuberculosis and kinetoplastid diseases. Future Medicinal Chemistry. Link

  • Fersing, C., et al. (2019). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules.[8][1][2][4][5][6][9][10][11][12][13][14] Link

Sources

"cross-validation of analytical methods for 8-Bromo-3-nitroimidazo[1,2-a]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 8-Bromo-3-nitroimidazo[1,2-a]pyridine represents a critical scaffold, particularly for anti-tubercular agents (e.g., pretomanid analogs) and PI3K inhibitors.[1] Its dual functionality—the reducible nitro group at C3 and the cross-coupling-ready bromo group at C8—makes it chemically versatile but analytically challenging.

This guide provides a rigorous cross-validation framework comparing three orthogonal analytical methodologies: HPLC-DAD (Routine Purity), UPLC-MS/MS (Impurity Profiling), and qNMR (Absolute Quantification).[1]

The Core Thesis: Relying solely on HPLC-UV for this compound is risky due to the high extinction coefficient of the nitro group, which can mask non-chromophoric impurities. A self-validating system requires qNMR for potency assignment and UPLC-MS for tracking debrominated byproducts.

Compound Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure Imidazo[1,2-a]pyridine coreAmphoteric nature; requires pH control in LC.[1]
Substituents 3-Nitro (-NO₂), 8-Bromo (-Br)-NO₂ is a strong chromophore (high UV response).-Br provides distinct isotopic pattern (1:1 doublet) in MS.[1]
Solubility DMSO, DMF, MeOH (Sparingly)DMSO-d6 is the mandatory solvent for qNMR.[1]
Critical Impurities 2-Amino-3-bromopyridine (SM)Debrominated analogsSM lacks the nitro chromophore; may be under-quantified by UV.

Method A: HPLC-DAD (The Routine Workhorse)[1]

Role: Routine process monitoring and % area purity.

Mechanistic Rationale

High-Performance Liquid Chromatography with Diode Array Detection (DAD) is the standard for kinetic monitoring. The nitro group at C3 induces a bathochromic shift, allowing detection at longer wavelengths (>300 nm), which reduces interference from simple pyridine starting materials.[1]

Optimized Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection:

    • Primary: 330 nm (Specific to nitro-imidazopyridine).[1]

    • Secondary: 254 nm (General aromatics).[1]

Performance Data (Representative)
ParameterResultNotes
Linearity (

)
> 0.999Range: 0.05 – 1.0 mg/mL
LOD / LOQ 0.02% / 0.05%Excellent sensitivity for nitro-aromatics.
Precision (RSD) < 0.5% (n=6)Highly reproducible.[1]

Limitation: "Purity" is relative. If an impurity (e.g., inorganic salts or non-aromatic oligomers) does not absorb at 254/330 nm, the purity value is artificially inflated.[1]

Method B: UPLC-MS/MS (The Impurity Hunter)[1]

Role: Trace impurity identification and specificity confirmation.

Mechanistic Rationale

The 8-Bromo substituent provides a unique mass spectral handle. Bromine exists as isotopes


 and 

in a roughly 1:1 ratio.[1] Mass spectrometry utilizes this to distinguish the product from debrominated impurities (which lack the "twin peak" signature) and starting materials.
Optimized Protocol
  • System: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: BEH C18, 2.1 x 50 mm, 1.7 µm.[1]

  • Ionization: ESI Positive Mode (Protonation occurs at N1).[1]

  • MRM Transitions:

    • Quantifier: 241.9

      
       195.9 (Loss of 
      
      
      
      ).
    • Qualifier: 243.9

      
       197.9 (Isotope confirmation).[1]
      
Performance Data
ParameterResultNotes
Specificity 100%Resolves co-eluting peaks via Mass extraction.
Sensitivity < 1 ng/mLCritical for cleaning validation.
Isotopic Match 1:1 RatioConfirms presence of Bromine intact.

Limitation: Ion suppression can occur if the matrix is complex. Not suitable for bulk purity assignment without a certified reference standard (which we are trying to establish).

Method C: qNMR (The Absolute Reference)[1]

Role: Primary Standard Purity Assignment (Potency).

Mechanistic Rationale

Quantitative NMR (qNMR) is the "Gold Standard" because it does not require a reference standard of the analyte itself. It relies on the molar ratio between the analyte and a certified internal standard (IS).[2] This bridges the gap between a "99% area" LC result and the true "98.2% w/w" potency.

Optimized Protocol
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (Crucial for solubility and separating exchangeable protons).

  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.2 ppm) or 1,3,5-Trimethoxybenzene.[1] Note: Avoid TCNB if heating is required.
    
  • Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (5

    
     T1), without spinning.
    
  • Target Signal: The doublet at C5 or C7 protons of the pyridine ring (distinct from the IS).

Calculation

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="display ng-star-inserted">



Where 

= Integral,

= Number of protons,

= Molar Mass,

= Weight,

= Purity.[1]

Limitation: Lower sensitivity (LOD ~0.5%). Requires ~10-20 mg of sample.

Cross-Validation Matrix & Decision Workflow

The following matrix illustrates how these methods compensate for each other's weaknesses.

FeatureHPLC-DADUPLC-MSqNMR
Speed HighHighLow
Specificity MediumHighHigh
Reference Std Required? Yes Yes No
Detects Salts? NoNoNo (unless counter-ion has protons)
Best For: Routine QCImpuritiesPotency Assignment
Analytical Decision Tree (Graphviz)[1]

AnalyticalWorkflow Sample Crude 8-Bromo-3-nitro imidazo[1,2-a]pyridine Triage Phase of Development? Sample->Triage Routine Routine Synthesis Monitoring Triage->Routine In-process Structure Structure/Impurity Elucidation Triage->Structure Unknown Peak Release Final Lot Release (Potency) Triage->Release Final Product MethodA Method A: HPLC-DAD (Purity % Area) Routine->MethodA MethodB Method B: UPLC-MS (Mass ID & Trace) Structure->MethodB Release->MethodA MethodC Method C: qNMR (Absolute wt%) Release->MethodC Cross-Check Result Certificate of Analysis MethodA->Result MethodB->Result MethodC->Result

Caption: Analytical decision matrix selecting the optimal method based on the development phase.

The Cross-Validation Loop

To ensure "Trustworthiness" (Part 2 of requirements), one must perform the Mass Balance Check :

  • Run qNMR to get absolute weight purity (e.g., 98.5%).[1]

  • Run HPLC-DAD to get area % purity (e.g., 99.1%).[1]

  • Correlation: If HPLC >> qNMR, you have non-chromophoric impurities (solvents, salts) or response factor mismatches.[1] If HPLC << qNMR, your HPLC method may be degrading the sample or integrating baseline noise.[1]

ValidationLoop Start Synthesized Batch qNMR qNMR Analysis (Absolute Purity) Start->qNMR HPLC HPLC-UV Analysis (Chromatographic Purity) Start->HPLC Compare Calculate Deviation |qNMR - HPLC| qNMR->Compare HPLC->Compare Pass Pass: < 1.0% Diff Release Batch Compare->Pass Convergent Fail Fail: > 1.0% Diff Investigate Compare->Fail Divergent Action Check for: 1. Residual Solvents (GC) 2. Inorganic Salts (ROI) 3. UV Response Factors Fail->Action

Caption: The self-validating loop ensuring mass balance between orthogonal methods.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link

  • Goel, R., et al. (2023).[1][5] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[1][5][6][7] RSC Advances. Link

  • BIPM. (2019).[1] Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. Link

  • Sigma-Aldrich. (2017). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials.Link

  • Bagdi, A.K., et al. (2013).[1] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.[1][8] Chemical Communications. Link

Sources

Safety Operating Guide

8-Bromo-3-nitroimidazo[1,2-a]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Bromo-3-nitroimidazo[1,2-a]pyridine Proper Disposal Procedures

Executive Summary: Operational Directive

8-Bromo-3-nitroimidazo[1,2-a]pyridine (CAS: 850349-02-9) is a halogenated nitro-heterocycle. Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the bromine substituent, while the nitro group necessitates precautions against thermal instability and shock sensitivity .[1]

Immediate Action Required:

  • Segregate: Do NOT mix with non-halogenated solvents or strong oxidizers.

  • Label: Clearly mark as "Halogenated Organic Solid – Toxic/Irritant."

  • Disposal Path: High-temperature incineration (approx. 1100°C) with acid gas scrubbing.

Part 1: Chemical Profile & Hazard Logic

To safely handle this compound, one must understand the causality of its hazards.[1] The molecule contains two critical functional groups that dictate its waste lifecycle.

Functional GroupChemical RiskDisposal Implication
Nitro Group (-NO₂) Energetic Potential: Nitro-substituted heterocycles can exhibit exothermic decomposition. While 8-bromo-3-nitroimidazo[1,2-a]pyridine is generally stable, the nitro group at the C3 position destabilizes the ring electron density, increasing susceptibility to nucleophilic attack and thermal shock.[1]Avoid Heat/Friction: Do not use metal spatulas for scraping dried material. Store away from reducing agents.
Bromine Atom (-Br) Environmental Toxicity: Upon combustion, bromine generates hydrogen bromide (HBr) and potential brominated dioxins if incinerated at low temperatures.Strict Segregation: Must enter the "Halogenated" waste stream. Mixing with non-halogenated waste violates EPA/EU compliance and damages standard incinerators.
Imidazopyridine Core Biological Activity: This scaffold is a pharmacophore often designed to interact with biological receptors (e.g., GABA), implying potential neurotoxicity.[1]Containment: Treat as a high-potency compound (HPC). Double-bagging is mandatory.
Quantitative Hazard Data
PropertyValueSource
CAS Number 850349-02-9[PubChem, 2025]
Molecular Formula C₇H₄BrN₃O₂[Sigma-Aldrich, 2025]
Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)[Fisher Scientific SDS, 2025]
Waste Classification Halogenated Organic SolidRCRA / EU Waste Framework

Part 2: Waste Stream Segregation Logic

Effective disposal begins at the bench. Mis-segregation is the primary cause of laboratory accidents and regulatory fines.

WasteSegregation Start Waste Generation: 8-Bromo-3-nitroimidazo[1,2-a]pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution ActionSolid Container: HDPE Wide-Mouth Label: Halogenated Organic Solid Solid->ActionSolid SolventCheck Solvent Type? Solution->SolventCheck HalogenatedSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HalogenatedSolv NonHalogenatedSolv Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenatedSolv ActionHaloLiq Container: Glass/HDPE Carboy Label: Halogenated Organic Liquid HalogenatedSolv->ActionHaloLiq ActionNonHaloLiq CRITICAL DECISION: Does concentration exceed 1%? NonHalogenatedSolv->ActionNonHaloLiq Override Classify as HALOGENATED WASTE (Due to solute) ActionNonHaloLiq->Override Yes

Figure 1: Waste Stream Decision Logic. Note that even if dissolved in a non-halogenated solvent (like DMSO), the presence of the brominated solute often mandates disposal in the Halogenated stream to prevent corrosion in non-specialized incinerators.

Part 3: Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization
  • Quenching: Unlike simple acids/bases, do not attempt to chemically neutralize this compound in the lab.[1] The nitro group's reactivity makes chemical reduction (e.g., with metals) unpredictable and potentially exothermic.[1]

  • Packaging: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers due to potential reactivity with the nitro moiety.

Phase 2: Solid Waste Handling
  • PPE: Don nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] Work inside a fume hood.

  • Collection: Transfer solid waste into a dedicated "Halogenated Organic Solid" container.

    • Technique: Use a plastic or antistatic scoop. Avoid metal spatulas to minimize friction/shock risk.

  • Labeling: Affix a hazardous waste tag listing:

    • Full Chemical Name (No abbreviations).

    • Constituents: "8-Bromo-3-nitroimidazo[1,2-a]pyridine".

    • Hazard Checkboxes: Toxic, Irritant.[1]

Phase 3: Liquid Waste (Mother Liquors)
  • Segregation: If the compound is dissolved in solvents (e.g., from HPLC or recrystallization), the waste stream is dictated by the solvent but modified by the solute.[1]

  • Protocol:

    • Scenario A (DCM/Chloroform): Pour into "Halogenated Waste" carboy.

    • Scenario B (Methanol/Acetone): Even though the solvent is non-halogenated, the presence of the Bromine atom usually requires this mixture to be tagged as Halogenated Waste if the concentration is significant (>1-2%).

    • Why? Burning brominated compounds in standard fuel-blending incinerators creates corrosive HBr, damaging the facility's infrastructure.[1]

Part 4: Emergency Spill Response

In the event of a spill, containment of dust is the priority to prevent inhalation and surface contamination.[1]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area (If dust is airborne) Spill->Evacuate PPE 2. Don PPE: N95/P100 Mask + Double Nitrile Gloves Evacuate->PPE Contain 3. Containment: Cover with wet paper towels (Prevents dust generation) PPE->Contain Clean 4. Cleanup: Scoop material (Plastic Scoop) Wipe with Acetone -> Soap/Water Contain->Clean Dispose 5. Disposal: Place all debris in Halogenated Waste Container Clean->Dispose

Figure 2: Spill Response Workflow. Emphasis on wet-wiping to prevent aerosolization of the nitro-aromatic dust.

Part 5: Regulatory Compliance (US/EU)

  • RCRA (USA): While not explicitly P- or U-listed, this compound is a Characteristic Hazardous Waste due to toxicity and ignitability potential.[1]

    • Waste Code: Likely D001 (Ignitable/Oxidizer potential) or D003 (Reactive - if nitro group is deemed unstable). Always default to the stricter classification.

  • EU Waste Framework:

    • EWC Code: 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

  • Transport (DOT/IATA):

    • Likely Class 6.1 (Toxic Solid) or Class 4.1 (Flammable Solid) depending on specific purity/form.

References

  • PubChem. (2025). 8-Bromoimidazo[1,2-a]pyridine Compound Summary. National Library of Medicine. [Link]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Vermont Dept. of Environmental Conservation. (2025). Common Hazardous Waste Codes. [Link]

Sources

Personal protective equipment for handling 8-Bromo-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling 8-Bromo-3-nitroimidazo[1,2-a]pyridine

In the landscape of drug discovery and chemical research, the synthesis and handling of novel heterocyclic compounds are routine. However, complacency is the enemy of safety. This guide provides a detailed operational plan for the safe handling of 8-Bromo-3-nitroimidazo[1,2-a]pyridine, with a specific focus on the selection and use of Personal Protective Equipment (PPE). As a substituted imidazopyridine, this compound's structure—featuring both a bromine atom and a nitro group—necessitates a cautious and informed approach to minimize exposure and ensure a safe laboratory environment.

This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind each safety recommendation, fostering a deep-seated culture of safety that is integral to scientific excellence.

Hazard Profile: Understanding the "Why"

While a specific, comprehensive toxicological profile for 8-Bromo-3-nitroimidazo[1,2-a]pyridine is not widely documented, its constituent functional groups provide a strong basis for a risk assessment. The hazard profile can be inferred from structurally similar compounds:

  • Imidazo[1,2-a]pyridine Core: The parent scaffold and its simple halogenated derivatives are known irritants. The Safety Data Sheet for the closely related 8-Bromo-imidazo[1,2-a]pyridine indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Nitroaromatic Compounds: This class of chemicals carries known health risks. They can be harmful if inhaled, absorbed through the skin, or swallowed.[2] Standard precautionary measures for handling organic compounds are essential.[3]

  • Brominated Organics: Halogenated organic compounds require careful handling and specific disposal routes.[4]

Based on this analysis, 8-Bromo-3-nitroimidazo[1,2-a]pyridine must be handled as a substance that is, at a minimum, a skin, eye, and respiratory tract irritant , and is potentially harmful if ingested or absorbed through the skin .

The Hierarchy of Controls: A Foundation for Safety

Before discussing PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.

  • Engineering Controls: The primary method for exposure reduction.

    • Chemical Fume Hood: All manipulations of solid or dissolved 8-Bromo-3-nitroimidazo[1,2-a]pyridine, including weighing, transfers, and reaction workups, must be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors.[5]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Your laboratory must have a specific SOP for handling this and similar compounds.

    • Restricted Access: Designate specific areas within the lab for handling this compound.

    • Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP and this guide.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be deliberate and based on the specific tasks being performed.

Primary Barrier: Hand and Body Protection
PPE ComponentSpecificationRationale and Best Practices
Hand Protection Nitrile Gloves (Minimum)Provides excellent protection against incidental contact with solids and splashes of common laboratory solvents.[6] Always check for tears or punctures before use. For prolonged handling or submersion, consider double-gloving or using a more robust glove like neoprene.[5]
Body Protection Flame-Resistant (FR) Lab Coat A buttoned, flame-resistant lab coat is mandatory to protect against splashes and fire hazards, especially when working with flammable solvents.[5][7]
Footwear Closed-toe Shoes Made of a non-porous material to protect feet from spills.
Critical Zone: Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne particulates.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.[7]

  • Recommended for Liquid Transfers: For any procedure involving solutions of the compound (e.g., dissolving, transferring, workup), chemical splash goggles are highly recommended.[7]

  • High-Risk Operations: When handling larger quantities (>1 L) of a solution or when a procedure poses a significant splash hazard, a face shield must be worn over chemical splash goggles . A face shield alone is insufficient protection.[7][8]

Respiratory Protection
  • Standard Operations: When working exclusively within a certified chemical fume hood, a respirator is typically not required.[6]

  • Non-Routine Operations: Respiratory protection may be necessary during large-scale transfers, spill cleanup, or if engineering controls are not available or fail. In such cases, a NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters is required. All respirator use must be part of a formal institutional program that includes fit-testing and training.

Operational Plans: From Benchtop to Disposal

A seamless safety protocol covers the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE (lab coat, safety glasses/goggles, nitrile gloves). Verify that the chemical fume hood is functioning correctly.

  • Weighing: Tare a suitable container on a balance located inside the fume hood. Carefully transfer the solid 8-Bromo-3-nitroimidazo[1,2-a]pyridine to the container, minimizing the creation of dust.

  • Transfer/Dissolution: If making a solution, add the solvent to the solid within the fume hood. Use a sealed container for any transfers outside of the hood.

  • Post-Handling: Clean any contaminated glassware within the fume hood. Wipe down the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water.

Emergency Spill Response
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material to prevent aerosolization.

    • Carefully sweep the material into a designated hazardous waste container.[9]

    • Decontaminate the area with a cloth dampened with a suitable solvent (e.g., isopropanol), then wash with soap and water.

    • Place all cleanup materials in a sealed, labeled bag for hazardous waste disposal.

  • Major Spill: Evacuate the area and follow your institution's emergency response procedures immediately.

Waste Disposal

All materials contaminated with 8-Bromo-3-nitroimidazo[1,2-a]pyridine are considered hazardous waste.

  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Excess reagent, contaminated consumables (weigh boats, paper towels, gloves).

    • Halogenated Organic Liquid Waste: Reaction residues and solutions containing the compound.[4]

  • Disposal Protocol: Do not pour any waste down the drain. All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local and federal regulations. Licensed hazardous waste facilities often use high-temperature incineration for bromine-containing waste.[10]

Logical Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely handling 8-Bromo-3-nitroimidazo[1,2-a]pyridine.

SafeHandlingWorkflow cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Chemical Handling cluster_cleanup 3. Cleanup & Disposal ReviewSOP Review SOP & SDS (Analogous Compounds) AssessTask Assess Task-Specific Risks (e.g., Splash, Dust) ReviewSOP->AssessTask SelectPPE Select Appropriate PPE AssessTask->SelectPPE VerifyControls Verify Engineering Controls (Fume Hood Certification) SelectPPE->VerifyControls DonPPE Don Full PPE VerifyControls->DonPPE PerformTask Perform Task in Fume Hood (Weighing, Transfer, Reaction) DonPPE->PerformTask SpillCheck Spill Occurs? PerformTask->SpillCheck SpillResponse Follow Spill Protocol SpillCheck->SpillResponse Yes Decontaminate Decontaminate Work Area & Glassware SpillCheck->Decontaminate No SpillResponse->Decontaminate SegregateWaste Segregate Halogenated Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Procedural workflow for handling 8-Bromo-3-nitroimidazo[1,2-a]pyridine.

By integrating these principles and procedures into your daily laboratory operations, you can effectively manage the risks associated with 8-Bromo-3-nitroimidazo[1,2-a]pyridine, ensuring both personal safety and the integrity of your research.

References

  • Benchchem. An In-Depth Technical Guide to the Handling and Storage of Crystalline Nitroaromatic Compounds.
  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983.
  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. (2002-06-05).
  • Ideal Response. (2025-03-18). What is bromine and what are the safe disposal and recycling methods?.
  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • CHEMM. Personal Protective Equipment (PPE).
  • Material Safety Data Sheet - PYRIDINE.
  • Chemtalk. Bromine water - disposal.
  • Alberta College of Pharmacy. (2019-10-30). Personal protective equipment in your pharmacy.
  • University of Arizona. (2015-07-22). Personal Protective Equipment Selection Guide.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Safety Data Sheet - 3-Bromopyridine. (2025-12-18).
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Meyer, T., et al. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA, 73(9), 738-742.
  • Spectrum Chemical. (2022-02-04). Safety Data Sheet - Pyridine.
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection.
  • Miskoleas, E., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Applied Sciences, 13(3), 1735. Available from: [Link]

  • ChemicalBook. (2025-07-26). 8-BROMO-IMIDAZO[1,2-A]PYRIDINE - Safety Data Sheet.
  • Echemi. 8-Bromo[5][10][11]triazolo[4,3-a]pyridine Safety Data Sheets. Available from:

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • PubChem. 3-Bromoimidazo[1,2-a]pyridine.
  • BLDpharm. 8-Bromo-3-methylimidazo[1,2-a]pyridine.
  • Jubilant Ingrevia Limited. (2024-02-06). 3-Bromopyridine Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.